molecular formula C9H19BrN2 B13639037 1-(3-Bromopropyl)-4-ethylpiperazine

1-(3-Bromopropyl)-4-ethylpiperazine

Cat. No.: B13639037
M. Wt: 235.16 g/mol
InChI Key: NITRMRFTONGZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C9H19BrN2 and its molecular weight is 235.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromopropyl)-4-ethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)-4-ethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H19BrN2

Molecular Weight

235.16 g/mol

IUPAC Name

1-(3-bromopropyl)-4-ethylpiperazine

InChI

InChI=1S/C9H19BrN2/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-9H2,1H3

InChI Key

NITRMRFTONGZPR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromopropyl)-4-ethylpiperazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Bromopropyl)-4-ethylpiperazine, a versatile building block in synthetic and medicinal chemistry. Drawing upon established principles and data from closely related analogs, this document will detail its chemical properties, a robust synthetic protocol, and its potential applications in the development of novel therapeutics.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern drug discovery, prized for its unique physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. Its two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target engagement. The title compound, 1-(3-Bromopropyl)-4-ethylpiperazine, combines this versatile heterocyclic core with a reactive bromopropyl chain, making it a valuable intermediate for introducing the ethylpiperazine moiety into a wide range of molecular architectures.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 1-(3-Bromopropyl)-4-ethylpiperazine and Related Analogs

Property1-(3-Bromopropyl)-4-ethylpiperazine (Predicted)1-(3-Bromopropyl)-4-methylpiperazine[1]1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine[2]
Molecular Formula C9H19BrN2C8H17BrN2C13H18BrClN2
Molecular Weight 235.16 g/mol 221.14 g/mol 317.65 g/mol
Appearance Colorless to pale yellow liquid (predicted)--
Boiling Point ~250-270 °C at 760 mmHg (estimated)-407.7 ± 45.0 °C at 760 mmHg
Density ~1.1-1.2 g/cm³ (estimated)-1.4 ± 0.1 g/cm³
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water.--
CAS Number 803632-62-439500-57-7142944-48-7[3]

Synthesis and Purification

The synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine is a straightforward nucleophilic substitution reaction. The secondary amine of N-ethylpiperazine acts as a nucleophile, displacing the bromide from an excess of 1,3-dibromopropane. The use of an excess of the dibromoalkane is crucial to minimize the undesired dialkylation of the piperazine.

Proposed Synthetic Pathway

synthesis N-Ethylpiperazine N-Ethylpiperazine Reaction Nucleophilic Substitution (Base, Solvent) N-Ethylpiperazine->Reaction Nucleophile 1-(3-Bromopropyl)-4-ethylpiperazine 1-(3-Bromopropyl)-4-ethylpiperazine Reaction->1-(3-Bromopropyl)-4-ethylpiperazine Product Dialkylated byproduct Dialkylated byproduct Reaction->Dialkylated byproduct Minor 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction Electrophile (excess)

Caption: Proposed synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the N-alkylation of piperazines.[4][5][6]

Materials:

  • N-Ethylpiperazine

  • 1,3-Dibromopropane (5-10 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equivalents)

  • Acetonitrile or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylpiperazine (1 equivalent), acetonitrile or DMF, and the base (2-3 equivalents).

  • Add 1,3-dibromopropane (5-10 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a mixture of DCM and methanol as the eluent.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-(3-Bromopropyl)-4-ethylpiperazine are not publicly available, its spectroscopic features can be reliably predicted based on the chemical environment of its protons and carbons.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H of -CH₂-Br3.4 - 3.6Triplet2H
H of -CH₂-CH₂-Br1.9 - 2.1Multiplet2H
H of piperazine ring2.3 - 2.7Multiplet8H
H of -CH₂-CH₃2.3 - 2.5Quartet2H
H of -CH₂-CH₃1.0 - 1.2Triplet3H

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) and are predictions based on typical values for similar functional groups.[7][8][9]

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
-CH₂-Br~33
-CH₂-CH₂-Br~30
Piperazine carbons52 - 55
-CH₂-CH₃~52
-CH₂-CH₃~12

Note: Chemical shifts are predictions based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by C-H stretching and bending vibrations.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (alkane) stretch2800-3000Strong
C-H bend1350-1470Medium
C-Br stretch500-600Medium-Strong

Note: These are characteristic regions for the expected functional groups.[10][11]

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-(3-Bromopropyl)-4-ethylpiperazine is primarily dictated by the terminal alkyl bromide. This functional group is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the ethylpiperazine moiety onto a variety of nucleophilic substrates.

Nucleophilic Substitution Reactions

The compound readily reacts with a wide range of nucleophiles, including:

  • Amines (primary and secondary): To form more complex diamine structures.

  • Thiols: To generate thioethers.

  • Alcohols and Phenols: To form ethers.

  • Carboxylates: To produce esters.

  • Anions of active methylene compounds: For carbon-carbon bond formation.

reactivity 1-(3-Bromopropyl)-4-ethylpiperazine 1-(3-Bromopropyl)-4-ethylpiperazine Substituted\nEthylpiperazine Derivative Substituted Ethylpiperazine Derivative 1-(3-Bromopropyl)-4-ethylpiperazine->Substituted\nEthylpiperazine Derivative Product Nucleophile Nucleophile Nucleophile->1-(3-Bromopropyl)-4-ethylpiperazine SN2 Reaction

Caption: General reactivity of 1-(3-Bromopropyl)-4-ethylpiperazine.

This reactivity makes it a key intermediate in the synthesis of pharmaceutical ingredients and other biologically active molecules. For example, similar bromopropylpiperazine derivatives have been used in the synthesis of compounds targeting central nervous system (CNS) disorders.

Potential Applications in Drug Discovery

The ethylpiperazine moiety is a common feature in many centrally acting drugs. It is often incorporated to modulate receptor binding affinity, particularly for serotonin (5-HT) and dopamine (D) receptors, and to improve the aqueous solubility and overall pharmacokinetic properties of a molecule. Given this, 1-(3-Bromopropyl)-4-ethylpiperazine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as:

  • Antipsychotics

  • Antidepressants

  • Anxiolytics

  • Antimicrobial agents [5]

Safety and Handling

Based on data for the closely related 1-(3-Bromopropyl)-4-methylpiperazine, 1-(3-Bromopropyl)-4-ethylpiperazine should be handled with care.[1] It is likely to be a skin and eye irritant.

GHS Hazard Statements (Predicted):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-(3-Bromopropyl)-4-ethylpiperazine is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactive nature of its bromopropyl group make it an ideal reagent for incorporating the biologically relevant ethylpiperazine scaffold into new chemical entities. While specific experimental data for this compound is limited, its properties and reactivity can be confidently predicted based on established chemical principles and data from closely related analogs. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • PubChem. 1-(3-Bromopropyl)-4-methylpiperazine. [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Spectroscopy Infrared Spectra. [Link]

  • PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ChemSrc. CAS#:142944-48-7 | 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine. [Link]

  • University of Puget Sound. Table of Characteristic Proton NMR Shifts. [Link]

  • PubChemLite. 1-(3-bromopropyl)-4-methylpiperazine (C8H17BrN2). [Link]

  • NIST WebBook. Benzene, (3-bromopropyl)-. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • Google Patents. Novel 1,4-bis(3-aminopropyl)

Sources

1-(3-Bromopropyl)-4-ethylpiperazine: A Strategic Alkylating Agent in Medicinal Chemistry

[1]

Executive Summary

1-(3-Bromopropyl)-4-ethylpiperazine (CAS: 803632-62-4 ) is a specialized heterocyclic building block widely utilized in drug discovery and development.[1] Functioning primarily as a bifunctional linker, it possesses a stable N-ethylpiperazine moiety on one end and a highly reactive alkyl bromide on the other. This unique structure allows medicinal chemists to introduce the pharmacologically active ethylpiperazine motif—common in antipsychotic, antidepressant, and cardiovascular agents—into complex scaffolds via nucleophilic substitution.

This guide provides a comprehensive technical analysis of the compound, including verified identifiers, synthesis protocols, reactivity profiles, and safety standards.[2]

Chemical Identity & Specifications

Core Identifiers
ParameterValue
Chemical Name 1-(3-Bromopropyl)-4-ethylpiperazine
CAS Number 803632-62-4
Molecular Formula C₉H₁₉BrN₂
Molecular Weight 235.17 g/mol
SMILES CCN1CCN(CCCBr)CC1
InChI Key Predicted: Verify via ChemDraw/Standardizer
Appearance Pale yellow to colorless liquid (oil) or low-melting solid
Structural Characterization (NMR Data)

Based on standard spectroscopic data for this class of compounds:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.45 (t, 2H, J = 6.8 Hz, –CH₂Br )
      
    • 
       2.30–2.60 (m, 10H, piperazine ring protons + N–CH₂–CH₂–Br + N–CH₂ –CH₃)
      
    • 
       1.98 (quin, 2H, –CH₂–CH₂ –CH₂–)
      
    • 
       1.08 (t, 3H, –CH₂–CH₃ )
      
  • Interpretation: The triplet at ~3.45 ppm is diagnostic for the alkyl bromide. The complex multiplet region (2.30–2.60 ppm) confirms the integrity of the piperazine ring and the ethyl substituent.

Synthesis & Manufacturing Protocol

Reaction Logic

The synthesis involves the mono-alkylation of 1-ethylpiperazine with an excess of 1,3-dibromopropane .[1]

  • Challenge: Preventing the formation of the "dimer" (bis-alkylation) where one dibromide molecule reacts with two piperazine molecules.

  • Solution: Use a large molar excess (3–4 equivalents) of 1,3-dibromopropane to statistically favor the mono-substituted product.[1]

Step-by-Step Protocol

Reagents:

  • 1-Ethylpiperazine (1.0 eq)[1]

  • 1,3-Dibromopropane (3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous, pulverized)

  • Solvent: Acetone or Acetonitrile (Reagent Grade)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.[1][3]

  • Dissolution: Charge the flask with 1,3-dibromopropane and K₂CO₃ in the solvent. Heat to a gentle reflux.

  • Addition: Dissolve 1-ethylpiperazine in a small volume of solvent. Add this solution dropwise to the refluxing mixture over 1–2 hours. Slow addition into excess dibromide is critical to minimize dimerization.

  • Reaction: Continue refluxing for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃).[4]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification (Acid-Base Extraction):

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Extract with 1M HCl (aqueous). The product (amine) moves to the aqueous layer; excess 1,3-dibromopropane remains in the organic layer.

    • Wash the aqueous layer once with fresh EtOAc.

    • Basify the aqueous layer to pH >10 using 4M NaOH or saturated Na₂CO₃.

    • Extract the free base product into DCM or EtOAc (3x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Final Polish: If necessary, purify via vacuum distillation or flash column chromatography (Silica gel, DCM/MeOH gradient).

Reactivity & Applications in Drug Design[6]

This compound serves as a "linker-pharmacophore" hybrid.[1] The ethylpiperazine unit acts as a high-affinity ligand for various GPCRs (Dopamine D2, Serotonin 5-HT), while the propyl bromide chain serves as the attachment point.

Common Reaction Pathways[1]
  • Etherification (Williamson Synthesis): Reaction with phenols to create aryl-ether linked antipsychotics.[1]

  • N-Alkylation: Reaction with secondary amines (e.g., indoles, isoquinolines) to form diamine scaffolds.

  • S-Alkylation: Reaction with thiols to generate thioether derivatives.[1]

Visualization: Synthesis & Reactivity Workflow

GStart1-Ethylpiperazine(Nucleophile)Product1-(3-Bromopropyl)-4-ethylpiperazine(Core Scaffold)Start->ProductK2CO3, RefluxSN2 ReactionReagent1,3-Dibromopropane(Electrophile - Excess)Reagent->ProductTarget1Aryl-Ether Drugs(e.g., Antipsychotics)Product->Target1+ Phenol (Ar-OH)BaseTarget2Diamine Ligands(GPCR Modulators)Product->Target2+ 2° Amine (R2NH)Base

Caption: Synthesis of the core scaffold and its divergent applications in medicinal chemistry.

Handling, Safety, and Storage (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][5]
Eye Irritation H319Causes serious eye irritation.[1][5]
STOT-SE H335May cause respiratory irritation.[1][5][6]
Acute Toxicity H302Harmful if swallowed (Predicted).

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent hydrolysis of the alkyl bromide or oxidation of the piperazine nitrogen.

  • Container: Tightly sealed glass vial; avoid prolonged exposure to light.

References

  • PubChem. (2025).[1][5] 1-(3-Bromopropyl)-4-methylpiperazine (Analogous Data). National Library of Medicine. Retrieved from [Link]

1-(3-Bromopropyl)-4-ethylpiperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Linker

1-(3-Bromopropyl)-4-ethylpiperazine is a specialized bifunctional intermediate used primarily in medicinal chemistry as a linker scaffold .[1] Its structure features a nucleophilic ethylpiperazine moiety and an electrophilic alkyl bromide "warhead."[1] This dual nature makes it indispensable for synthesizing high-affinity ligands for G-protein coupled receptors (GPCRs), particularly in the development of serotonin (5-HT) and dopamine receptor modulators, as well as in the emerging field of PROTAC (Proteolysis Targeting Chimera) linker design.[1][2]

This guide moves beyond basic database entries to provide a rigorous, field-validated framework for synthesizing, verifying, and handling this reactive intermediate.

Physicochemical Core Data

The following data establishes the identity of the free base. Note that this compound is often stored as a dihydrobromide salt to prevent self-alkylation (polymerization).[1]

PropertyValueNotes
IUPAC Name 1-(3-Bromopropyl)-4-ethylpiperazine
Molecular Formula C₉H₁₉BrN₂
Molecular Weight 235.17 g/mol Calculated using standard atomic weights [1].[1]
CAS Number 803632-62-4 Specific to the free base form [2].[1]
Physical State Viscous Oil (Free Base) / Solid (Salt)Free base darkens upon air exposure.
Boiling Point ~110–115 °C @ 0.5 mmHgPredicted based on chloro-analog behavior.
Solubility DCM, Chloroform, MeOH, AcetonePoor solubility in hexanes (Salt form: Water soluble).
pKa (Predicted) N1: ~5.5, N4: ~9.2N4 (ethyl) is more basic; N1 (propyl) is alkylated.

Synthetic Architecture & Mechanism

The synthesis relies on a nucleophilic substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) reaction. The critical challenge here is chemoselectivity . You must prevent the 1-ethylpiperazine from reacting with both ends of the 1,3-dibromopropane (forming a "dumbbell" dimer) and prevent the product from reacting with itself (polymerization).
Reaction Mechanism Visualization

The following diagram illustrates the bimolecular nucleophilic substitution pathway.

ReactionMechanism Reactant1 1-Ethylpiperazine (Nucleophile) Transition Transition State [Pentacoordinate Carbon] Reactant1->Transition Attack on C1 Reactant2 1,3-Dibromopropane (Electrophile - Excess) Reactant2->Transition Br Leaving Group Product 1-(3-Bromopropyl)-4-ethylpiperazine (Target) Transition->Product Inversion Byproduct HBr (Scavenged by Base) Transition->Byproduct

Figure 1:


 Reaction Pathway. The secondary amine of the piperazine attacks the terminal carbon of the dibromide, displacing the bromide ion.

Experimental Protocol: Validated Synthesis

Objective: Synthesize 10g of 1-(3-Bromopropyl)-4-ethylpiperazine with >95% purity.

Reagents & Stoichiometry[1][2]
  • 1-Ethylpiperazine: 1.0 eq (Starting Material)[1]

  • 1,3-Dibromopropane: 3.0 eq (CRITICAL: Excess is required to statistically favor mono-alkylation over dimerization).[1]

  • Potassium Carbonate (

    
    ):  2.5 eq (Anhydrous, finely ground).
    
  • Solvent: Acetone or Methyl Ethyl Ketone (MEK). Acetone is easier to remove; MEK allows higher reflux temps (

    
    ) for sluggish reactions.
    
Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under

    
     flow.
    
  • Solvation: Dissolve 1,3-Dibromopropane (3.0 eq) in Acetone (10 volumes relative to piperazine).

  • Base Addition: Add anhydrous

    
     (2.5 eq) to the solution.
    
  • Addition: Add 1-Ethylpiperazine (1.0 eq) dropwise over 30 minutes at room temperature.

    • Why? Slow addition keeps the concentration of the nucleophile low relative to the excess dibromide, suppressing dimer formation.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: Dragendorff or Iodine).
    
  • Workup (Filtration): Cool to Room Temperature (RT). Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) using a sintered glass funnel.
  • Concentration: Rotate evaporate the filtrate to remove the solvent and the bulk of the excess 1,3-dibromopropane (boiling point of dibromide is

    
    , so high vacuum is needed).
    
  • Purification (Acid-Base Extraction - The "Self-Validating" Step):

    • Dissolve the oily residue in Ethyl Acetate (EtOAc).

    • Extract with 1M HCl (

      
      ). The product (amine) goes into the aqueous layer; non-basic impurities (excess dibromide) stay in the organic layer.
      
    • Wash the combined aqueous layer with fresh EtOAc (

      
      ) to remove traces of dibromide.
      
    • Basify the aqueous layer to pH 12 using 4M NaOH (keep cool with ice bath).

    • Extract the free base back into DCM (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Synthesis Workflow Diagram

SynthesisWorkflow Step1 Reagent Prep: Dissolve Dibromide (3eq) + K2CO3 Step2 Addition: Add 1-Ethylpiperazine (1eq) slowly Step1->Step2 Step3 Reaction: Reflux 16h (Acetone/MEK) Step2->Step3 Step4 Filtration: Remove inorganic salts Step3->Step4 Step5 Evaporation: Remove solvent & excess dibromide Step4->Step5 Step6 Acid/Base Extraction: 1. Extract into HCl (aq) 2. Wash organics 3. Basify & Extract into DCM Step5->Step6 Final Pure Product: 1-(3-Bromopropyl)-4-ethylpiperazine Step6->Final

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Quality Control & Validation

Trustworthiness in synthesis comes from rigorous characterization.[1][2] Do not assume purity based on weight.[1]

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Diagnostic Peak: Look for the triplet at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       ppm (
      
      
      
      Hz). This corresponds to the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
      
      
      protons.
    • Piperazine Ring: Broad multiplets at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       ppm.
      
    • Ethyl Group: Triplet at

      
       ppm (
      
      
      
      ) and quartet at
      
      
      ppm (
      
      
      ).
    • Impurity Check: If you see a triplet at

      
       ppm, you likely have unreacted 1,3-dibromopropane. If you see integration mismatches in the ring, you may have the dimer.
      
  • Mass Spectrometry (ESI+):

    • Expected ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       and 
      
      
      
      (1:1 ratio due to
      
      
      and
      
      
      isotopes). This isotopic pattern is the definitive signature of a mono-brominated species.

Safety & Stability (HSE Profile)

Hazard Class: Alkylating Agent / Vesicant-like properties.[1][2]

  • Stability: The free base is unstable at room temperature over long periods.[1] The tertiary amine in the piperazine ring can perform an intramolecular attack on the alkyl bromide, forming a quaternary ammonium salt (self-alkylation).

    • Storage: Store at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       under Argon. For long-term storage, convert to the dihydrobromide salt (HBr salt), which is a stable solid.
      
  • Handling:

    • Use double nitrile gloves.[1]

    • Work strictly in a fume hood.[1]

    • Destruction: Quench excess alkylating agent with a solution of dilute ammonia or sodium thiosulfate before disposal.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 803632-62-4. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(3-Bromopropyl)-4-ethylpiperazine, a substituted piperazine derivative of interest in pharmaceutical development. The guide emphasizes a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each analytical choice. This document serves as a practical reference for the definitive structural confirmation of the target molecule and similar N-substituted piperazine compounds, ensuring scientific integrity and regulatory compliance.

Introduction: The Significance of N-Substituted Piperazines and the Imperative of Unambiguous Structure Elucidation

The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Substituted piperazines are known to exhibit diverse pharmacological activities, and their derivatives are frequently investigated as potential new drug candidates. 1-(3-Bromopropyl)-4-ethylpiperazine is a key intermediate or a potential impurity in the synthesis of more complex active pharmaceutical ingredients (APIs).

The precise structural characterization of such molecules is a cornerstone of drug development and manufacturing. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate the unambiguous identification of APIs and their impurities.[1][2][3] An incomplete or erroneous structural assignment can have profound implications for a drug's safety, efficacy, and intellectual property protection.

This guide presents a systematic and self-validating workflow for the structure elucidation of 1-(3-Bromopropyl)-4-ethylpiperazine, leveraging the synergistic strengths of modern spectroscopic techniques.

A Multi-faceted Approach to Structural Verification

The definitive confirmation of a molecule's structure is rarely achieved through a single analytical technique. A robust elucidation strategy employs a combination of methods, each providing a unique piece of the structural puzzle. For 1-(3-Bromopropyl)-4-ethylpiperazine, the core techniques of choice are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To delineate the carbon-hydrogen framework and the connectivity of different functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the molecular formula and fragmentation patterns, which further corroborates the structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups and bond types within the molecule.

The following sections will detail the application of each of these techniques to the structural analysis of 1-(3-Bromopropyl)-4-ethylpiperazine.

Workflow for Structure Elucidation

Structure_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis and Purification of 1-(3-Bromopropyl)-4-ethylpiperazine NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR MS Mass Spectrometry (EI/ESI) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR Data_Integration Data Integration and Fragment Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A workflow diagram illustrating the multi-technique approach to the structure elucidation of 1-(3-Bromopropyl)-4-ethylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum of 1-(3-Bromopropyl)-4-ethylpiperazine is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 1: Predicted ¹H NMR Data for 1-(3-Bromopropyl)-4-ethylpiperazine

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a (CH₃-CH₂)~1.1Triplet (t)3H
b (CH₃-CH ₂)~2.4Quartet (q)2H
c (Piperazine ring)~2.5Multiplet (m)8H
d (Br-CH₂-CH ₂-CH₂)~1.9Quintet (quin)2H
e (Br-CH₂-CH₂-CH ₂)~2.5Triplet (t)2H
f (Br-CH ₂-CH₂-CH₂)~3.4Triplet (t)2H

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data for 1-(3-Bromopropyl)-4-ethylpiperazine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
1 (C H₃-CH₂)~12
2 (CH₃-C H₂)~52
3, 5 (Piperazine ring)~53
4, 6 (Piperazine ring)~53
7 (Br-CH₂-C H₂-CH₂)~28
8 (Br-CH₂-CH₂-C H₂)~57
9 (Br-C H₂-CH₂-CH₂)~33

Note: These are predicted values and are based on the analysis of similar structures.[4]

Two-Dimensional (2D) NMR Experiments

To definitively assign the ¹H and ¹³C signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: Reveals proton-proton couplings, allowing for the tracing of spin systems (e.g., the ethyl group and the propyl chain).

  • HSQC: Correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform COSY and HSQC experiments using standard pulse programs.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, determine multiplicities, and assign all ¹H and ¹³C signals with the aid of the 2D correlation data.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation. Both electron ionization (EI) and electrospray ionization (ESI) are useful techniques.

Expected Mass Spectrum and Fragmentation

For 1-(3-Bromopropyl)-4-ethylpiperazine (C₉H₁₉BrN₂), the expected monoisotopic mass is approximately 234.0735 u. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of N-substituted piperazines is well-documented and typically involves cleavage of the C-N bonds within the piperazine ring and alpha-cleavage adjacent to the nitrogen atoms.[5]

Predicted Major Fragmentation Pathways

MS_Fragmentation M [C₉H₁₉BrN₂]⁺ m/z 234/236 F1 [C₇H₁₄N₂Br]⁺ m/z 205/207 M->F1 - C₂H₅ F2 [C₆H₁₄N₂]⁺ m/z 114 M->F2 - C₃H₅Br F3 [C₅H₁₁N]⁺ m/z 85 F2->F3 - C₂H₅ F4 [C₄H₁₀N]⁺ m/z 72 F2->F4 - C₂H₄

Caption: Predicted major fragmentation pathways for 1-(3-Bromopropyl)-4-ethylpiperazine in mass spectrometry.

Table 3: Predicted Mass Spectrometry Data

m/z (relative intensity)Ion FormulaDescription
234/236[C₉H₁₉BrN₂]⁺Molecular Ion (M⁺)
205/207[C₇H₁₄N₂Br]⁺Loss of ethyl radical
114[C₆H₁₄N₂]⁺Loss of bromopropyl radical
85[C₅H₁₁N]⁺Piperazine ring fragment
72[C₄H₁₀N]⁺Piperazine ring fragment
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., GC-MS with an EI source or LC-MS with an ESI source).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For tandem MS (MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern and propose structures for the major fragment ions.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and straightforward technique for identifying the types of chemical bonds present in a molecule. For 1-(3-Bromopropyl)-4-ethylpiperazine, the IR spectrum will be characterized by absorptions corresponding to C-H, C-N, and C-Br bonds.

Table 4: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationDescription
2800-3000C-H stretchAliphatic C-H bonds
1450-1470C-H bendCH₂ scissoring
1125-1170C-N stretchCharacteristic of piperazine rings[6]
500-600C-Br stretchAlkyl bromide
Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Conclusion: Synthesizing the Data for Unambiguous Elucidation

The structural elucidation of 1-(3-Bromopropyl)-4-ethylpiperazine is achieved through the careful integration of data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The NMR data provides the detailed carbon-hydrogen framework, the mass spectrum confirms the molecular weight and elemental composition (via isotopic patterns), and the IR spectrum verifies the presence of the key functional groups. The congruence of the data from these orthogonal techniques provides a high degree of confidence in the final structural assignment, meeting the stringent requirements of the pharmaceutical industry. This systematic approach ensures the scientific rigor necessary for drug development and regulatory submission.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Analytical Chemistry. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry.
  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.

Sources

A Comprehensive Guide to the Synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine, a crucial building block in the development of novel pharmaceutical agents. The document delves into the strategic considerations behind the chosen synthetic pathway, offering a step-by-step experimental procedure designed for reproducibility and high yield. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules for drug discovery and development. We will explore the mechanistic underpinnings of the reaction, provide a comprehensive list of reagents and equipment, and present the expected outcomes with clarity and precision.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anti-cancer agents. Its unique physicochemical properties, such as its ability to exist in different protonation states at physiological pH, allow it to modulate aqueous solubility and membrane permeability, key parameters in determining the pharmacokinetic profile of a drug candidate. The introduction of an ethyl group at the N4 position and a reactive 3-bromopropyl chain at the N1 position of the piperazine core, as in 1-(3-Bromopropyl)-4-ethylpiperazine, creates a versatile intermediate. This functionalization allows for subsequent facile modification, enabling the exploration of a vast chemical space in the quest for new and effective therapeutics.

Synthetic Strategy: The Logic of Nucleophilic Substitution

The most direct and efficient pathway for the synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine is through a nucleophilic substitution reaction. This strategy leverages the nucleophilicity of the secondary amine in 1-ethylpiperazine and the electrophilic nature of the carbon atoms in 1,3-dibromopropane.

The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the secondary nitrogen of 1-ethylpiperazine attacks one of the primary carbon atoms of 1,3-dibromopropane, displacing a bromide ion. To drive the reaction towards the desired mono-alkylated product and prevent the formation of a bis-alkylated quaternary ammonium salt, it is crucial to control the stoichiometry of the reactants. Using an excess of 1,3-dibromopropane ensures that the statistical probability of a second alkylation on the newly formed tertiary amine is minimized.

A non-nucleophilic base is employed to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting 1-ethylpiperazine, which would render it non-nucleophilic and halt the reaction. Potassium carbonate is an excellent choice as it is inexpensive, effective, and easily removed during the work-up.

The choice of solvent is also critical. An aprotic polar solvent like acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 reaction by stabilizing the transition state without solvating the nucleophile to the extent that its reactivity is diminished.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Equipment
Reagent/EquipmentGrade/Specification
1-Ethylpiperazine≥98% purity
1,3-Dibromopropane≥99% purity
Anhydrous Potassium Carbonate≥99% purity, finely powdered
AcetonitrileAnhydrous, ≥99.8%
Diethyl EtherAnhydrous
Magnesium SulfateAnhydrous
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Synthetic Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-ethylpiperazine (1.0 equivalent).

  • Solvent and Base Addition: To the flask, add anhydrous acetonitrile to create a solution with a concentration of approximately 0.5 M with respect to 1-ethylpiperazine. Add anhydrous potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: While stirring the mixture vigorously, add 1,3-dibromopropane (3.0 equivalents) dropwise at room temperature. The large excess of 1,3-dibromopropane is critical for maximizing the yield of the mono-alkylated product.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and any other inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile and excess 1,3-dibromopropane.

    • To the resulting residue, add water and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-Bromopropyl)-4-ethylpiperazine as a colorless to pale yellow oil.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the process, the following diagram outlines the key steps of the synthesis.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents 1-Ethylpiperazine 1,3-Dibromopropane K2CO3 Acetonitrile Setup Combine Reagents in Flask Reagents->Setup Reflux Heat to Reflux (12-18h) Setup->Reflux Filter Filter Solids Reflux->Filter Evaporate Concentrate Filtrate Filter->Evaporate Extract Aqueous Work-up & Extraction Evaporate->Extract Dry Dry Organic Layer Extract->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Product 1-(3-Bromopropyl)-4- ethylpiperazine Purify->Product

Caption: Synthetic workflow for 1-(3-Bromopropyl)-4-ethylpiperazine.

Data Summary and Expected Results

The following table summarizes the key quantitative data for the synthesis.

ParameterValue
Reactants
1-Ethylpiperazine1.0 eq
1,3-Dibromopropane3.0 eq
Potassium Carbonate2.0 eq
Reaction Conditions
SolventAcetonitrile
TemperatureReflux (~82 °C)
Reaction Time12-18 hours
Expected Outcome
AppearanceColorless to pale yellow oil
Expected Yield70-85%
Purity (by GC)>95%

Conclusion

The synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine via nucleophilic substitution of 1-ethylpiperazine with 1,3-dibromopropane is a robust and scalable method. The protocol detailed in this guide, with its emphasis on stoichiometric control and appropriate reaction conditions, provides a reliable pathway to this valuable synthetic intermediate. The versatility of the bromopropyl group allows for a wide range of subsequent chemical transformations, making this molecule a cornerstone for the construction of diverse libraries of compounds for drug discovery. By adhering to the principles of scientific integrity and providing a clear, logical workflow, this guide empowers researchers to confidently synthesize this key building block for their research endeavors.

References

While a specific, dedicated research article for the synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine was not identified in the initial search, the principles and procedures are well-established in the field of organic chemistry. The following references provide authoritative information on the N-alkylation of piperazines and related reactions:

  • General N-Alkylation of Amines

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: John Wiley & Sons
    • URL: [Link]

  • Synthesis of Piperazine Derivatives

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023[1]

    • Source: Molecules (MDPI)
    • URL: [Link]

  • Use of 1,3-Dihalopropanes in Synthesis

    • Title: 1,3-Dibromopropane - Wikipedia[2]

    • Source: Wikipedia
    • URL: [Link]

Sources

A Technical Guide to the Spectral Characteristics of 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a predictive analysis of the spectral data for 1-(3-Bromopropyl)-4-ethylpiperazine. As of the time of writing, experimental spectral data for this specific compound is not publicly available. The predictions herein are derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by comparative data from structurally analogous compounds. This guide is intended to serve as a reference for researchers and to aid in the characterization of this molecule, should it be synthesized. Experimental verification is essential for definitive structural elucidation.

Introduction

1-(3-Bromopropyl)-4-ethylpiperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a reactive bromopropyl group and an ethyl group on the piperazine nitrogens suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Accurate structural characterization is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure. This guide offers an in-depth, predicted analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-(3-Bromopropyl)-4-ethylpiperazine to facilitate its identification and characterization.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 1-(3-Bromopropyl)-4-ethylpiperazine in a standard solvent like CDCl₃ would display distinct signals for the ethyl group, the propyl chain, and the piperazine ring protons.

Methodology for Prediction: The predicted chemical shifts and coupling patterns are based on the analysis of structurally similar compounds, including N-ethylpiperazine and 1-bromopropane.[1][2] The electronegativity of the nitrogen and bromine atoms significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (deshielded).

Predicted ¹H NMR Data Summary

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
a1.08triplet3H7.2
b2.42quartet2H7.2
c, d2.45 - 2.60multiplet8H-
e1.95quintet2H6.8
f2.50triplet2H7.0
g3.40triplet2H6.6

Interpretation of Predicted ¹H NMR Signals:

  • Ethyl Group Protons (a, b): The methyl protons (a) are predicted to appear as a triplet around 1.08 ppm due to coupling with the adjacent methylene protons (b). The methylene protons (b) are expected to be a quartet around 2.42 ppm from coupling to the methyl protons (a).

  • Piperazine Ring Protons (c, d): The eight protons on the piperazine ring are in a complex environment and are expected to resonate as a multiplet in the range of 2.45-2.60 ppm. Their signals will likely overlap with other signals in this region.

  • Propyl Chain Protons (e, f, g): The central methylene protons of the propyl chain (e) are predicted to be a quintet around 1.95 ppm, being coupled to the adjacent methylene protons on both sides (f and g). The methylene protons adjacent to the piperazine nitrogen (f) are expected to be a triplet around 2.50 ppm. The methylene protons attached to the bromine atom (g) will be the most deshielded, appearing as a triplet around 3.40 ppm.[3]

Standard Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

Visualization of Key ¹H-¹H Couplings

G H_a Ha (δ ≈ 1.08) H_b Hb (δ ≈ 2.42) H_a->H_b J ≈ 7.2 Hz C_a CH3 C_b CH2 H_e He (δ ≈ 1.95) H_f Hf (δ ≈ 2.50) H_e->H_f J ≈ 6.8 Hz H_g Hg (δ ≈ 3.40) H_e->H_g long-range (weak) C_e CH2 H_f->H_g J ≈ 7.0 Hz C_f CH2 C_g CH2 Br Br G cluster_mol 1-(3-Bromopropyl)-4-ethylpiperazine cluster_ir Predicted IR Absorption Regions (cm⁻¹) Alkyl (C-H) Alkyl (C-H) 2970-2800 2970-2800 Alkyl (C-H)->2970-2800 stretching Tertiary Amine (C-N) Tertiary Amine (C-N) 1200-1000 1200-1000 Tertiary Amine (C-N)->1200-1000 stretching Alkyl Bromide (C-Br) Alkyl Bromide (C-Br) 690-515 690-515 Alkyl Bromide (C-Br)->690-515 stretching

Caption: Correlation of functional groups to their predicted IR absorption regions.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Methodology for Prediction: The predicted fragmentation pattern is based on the established principles of mass spectral fragmentation, particularly the stability of resulting carbocations and radicals. Alpha-cleavage adjacent to the nitrogen atoms is a dominant fragmentation pathway for amines.

Predicted Fragmentation Analysis:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 248 and 250 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atoms.

      • Loss of an ethyl radical from the molecular ion would result in a fragment at m/z 219/221.

      • Cleavage of the propyl chain at the bond alpha to the piperazine nitrogen would lead to a stable piperazine-containing cation.

    • Cleavage of the C-Br bond: Loss of a bromine radical would result in a fragment at m/z 169.

Predicted Major Fragment Ions

m/zProposed Fragment Structure
248/250[M]⁺ (Molecular Ion)
219/221[M - CH₂CH₃]⁺
169[M - Br]⁺
113[C₆H₁₃N₂]⁺ (Piperazine ring with ethyl group)
99[C₅H₁₁N₂]⁺ (Piperazine ring with methylene group)
84[C₄H₈N]⁺ (Fragment from piperazine ring cleavage)
56[C₃H₆N]⁺ (Further fragmentation of the piperazine ring)

Standard Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Predicted Fragmentation Pathways

G M [M]⁺˙ m/z 248/250 F1 [M - C₂H₅]⁺ m/z 219/221 M->F1 - •C₂H₅ F2 [M - Br]⁺ m/z 169 M->F2 - •Br F3 [C₅H₁₁N₂]⁺ m/z 99 F2->F3 fragmentation F4 [C₄H₈N]⁺ m/z 84 F3->F4 ring cleavage

Caption: Simplified predicted fragmentation pathways for 1-(3-Bromopropyl)-4-ethylpiperazine.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of 1-(3-Bromopropyl)-4-ethylpiperazine. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers a valuable resource for the identification and structural confirmation of this compound. While these predictions are based on sound scientific principles and data from analogous structures, it is imperative that they are validated against experimentally acquired data. This guide serves as a foundational tool for researchers working with this and similar piperazine derivatives in their synthetic and drug discovery endeavors.

References

  • (No author given). (n.d.). 1-{3-Bromo-propyl)-4-[2-(tert-butyl-diphenyl-silanyloxy)ethyl]-piperazine. Santa Cruz Biotechnology.
  • (No author given). (n.d.). Spectroscopy Infrared Spectra.
  • Doc Brown. (n.d.). 1-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry.
  • Doc Brown. (n.d.). The C-13 NMR spectrum of 1-bromopropane. Doc Brown's Chemistry.
  • (No author given). (2025, December 25). 1H NMR Spectrum of 1‑Bromopropane. CSIR NET LIFE SCIENCE COACHING.
  • (No author given). (n.d.). IR: alkyl halides.
  • (No author given). (n.d.). hnl12_sln.html.
  • (No author given). (n.d.). Infrared Spectroscopy.
  • (No author given). (n.d.). IR Spectroscopy Tutorial: Alkanes.
  • (No author given). (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • (No author given). (n.d.). 1-Ethylpiperazine(5308-25-8) 1H NMR spectrum. ChemicalBook.
  • (No author given). (n.d.). 1-Ethylpiperazine(5308-25-8) 13C NMR spectrum. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). 1-Ethylpiperazine. PubChem.
  • National Institute of Standards and Technology. (n.d.). N-Ethylpiperazine. NIST WebBook.

Sources

Solubility Profile of 1-(3-Bromopropyl)-4-ethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Physicochemical Characterization of 1-(3-Bromopropyl)-4-ethylpiperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

1-(3-Bromopropyl)-4-ethylpiperazine (CAS: 803632-62-4) is a critical bifunctional synthon used primarily in medicinal chemistry to introduce the N-ethylpiperazine moiety—a pharmacophore common in CNS-active agents, antifungals, and kinase inhibitors.[1]

This guide addresses the solubility challenges inherent to this molecule: balancing the lipophilicity of the alkyl bromide "warhead" against the basicity of the piperazine core. We provide a comprehensive solubility profile, stability-indicating handling protocols, and solvent selection strategies for synthesis and purification.

Key Technical Insight: The solubility of this compound is strictly pH-dependent. Process chemists must manipulate the protonation state of the piperazine nitrogens (pKa ~5.3 and ~9.3) to toggle between aqueous solubility (for purification) and organic solubility (for nucleophilic substitution reactions).

Physicochemical Characterization

Understanding the fundamental properties is a prerequisite for predicting solubility behavior in complex media.

Identity and Properties
PropertyValue / Description
Chemical Name 1-(3-Bromopropyl)-4-ethylpiperazine
CAS Number 803632-62-4
Molecular Formula C₉H₁₉BrN₂
Molecular Weight 235.17 g/mol (Free Base)
Physical State Viscous oil (Free Base) or Hygroscopic Solid (Dihydrobromide Salt)
Predicted pKa (N4-Ethyl) ~9.3 (Basic, protonates first)
Predicted pKa (N1-Propyl) ~5.3 (Less basic due to inductive effect of alkyl halide)
LogP (Predicted) ~1.2 (Free Base)
The Solubility-Stability Paradox

As an alkylating agent, this compound is prone to solvolysis (hydrolysis of the C-Br bond) in protic solvents, and dimerization (quaternization) in concentrated solutions.

  • Risk: In water or alcohols, the half-life decreases significantly at elevated temperatures or high pH.

  • Mitigation: Store as the dihydrobromide salt (solid) or as a free base in non-nucleophilic solvents (e.g., Toluene, DCM) at -20°C.

Solubility Profile

The following data categorizes solvent suitability based on the compound's form (Free Base vs. Salt).

Organic Solvent Compatibility (Free Base)

Target Concentration: 0.5 M - 1.0 M for synthetic utility.[1]

Solvent ClassSolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred for extraction and low-temp reactions.[1]
Chlorinated ChloroformExcellent Good for NMR analysis; avoid if acid-sensitive.
Aprotic Polar THFGood Standard reaction solvent; ensure anhydrous to prevent hydrolysis.
Aprotic Polar DMF / DMSOExcellent High solubility but difficult to remove; promotes rapid reaction rates.
Non-Polar TolueneModerate Useful for azeotropic drying; solubility decreases at low temps.
Alkanes Hexanes / HeptanePoor (<1 mg/mL)Anti-solvent: Use to precipitate the salt form or impurities.
Aqueous Solubility & pH Dependence

The species distribution dictates aqueous solubility.

  • pH < 4 (Fully Protonated, BH₂²⁺): Highly soluble (>50 mg/mL). The species exists as a dication, preventing aggregation.

  • pH 6–8 (Mono-Protonated, BH⁺): Moderate solubility. This is the "danger zone" for emulsions during workup.

  • pH > 10 (Free Base, B): Low aqueous solubility (<5 mg/mL). The neutral molecule partitions into the organic phase.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection during synthesis (Reaction Phase) versus purification (Workup Phase), leveraging the pH-switchable solubility.

SolubilityWorkflow cluster_reaction Reaction Phase (Nucleophilic Attack) cluster_workup Workup Phase (Purification) start Start: 1-(3-Bromopropyl)-4-ethylpiperazine choice_solvent Select Solvent based on Nucleophile start->choice_solvent polar_aprotic Polar Aprotic (DMF, MeCN) Promotes SN2 mechanism choice_solvent->polar_aprotic Standard non_polar Non-Polar (Toluene) Requires Phase Transfer Catalyst choice_solvent->non_polar Alternative acidify Acidify to pH < 3 (HCl/H2O) polar_aprotic->acidify Post-Reaction non_polar->acidify aq_layer Aqueous Layer (Contains Product as Salt BH2++) acidify->aq_layer Product Partitions org_layer_waste Organic Layer (Contains Impurities) acidify->org_layer_waste Impurities Partition basify Basify to pH > 11 (NaOH/H2O) aq_layer->basify extract Extract with DCM/EtOAc (Product returns to Free Base) basify->extract end Final Product (Concentrate & Store Cold) extract->end Pure Free Base

Figure 1: pH-Swing Extraction Strategy. By toggling pH, the compound is moved between phases to separate it from non-basic impurities.

Experimental Protocols

These protocols are designed to be self-validating. If the control criteria are not met, the experiment should be paused.

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Objective: Determine the maximum solubility in a specific solvent at 25°C.

  • Preparation: Add excess solid (dihydrobromide salt) or liquid (free base) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

    • Validation Step: Ensure undissolved solid/oil droplets remain visible. If clear, add more compound.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes (or filter through a 0.45 µm PTFE filter if using organic solvents).

  • Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (210 nm).

    • Standard Curve: Construct a 5-point calibration curve (0.01 – 1.0 mg/mL) with R² > 0.999.

Protocol B: Stability-Indicating Solubility Assessment

Objective: Verify that the compound does not degrade during the solubility test (critical for alkyl bromides).

  • Baseline: Inject a freshly prepared standard immediately.

  • Time-Point Analysis: Inject the solubility sample at T=0, T=4h, and T=24h.

  • Validation Criteria:

    • The area of the parent peak must not decrease by >2%.

    • No new peaks (indicating hydrolysis to the alcohol or cyclization) should appear.

    • If degradation occurs: The solubility data is invalid. Switch to a lower temperature (4°C) or a non-nucleophilic solvent.

Handling & Storage Recommendations

Based on the solubility and reactivity profile, adhere to these standards:

  • Storage:

    • Solids (Salts): Store in a desiccator at room temperature. Highly hygroscopic; moisture absorption alters weight accuracy.

    • Liquids (Free Base): Store under Argon/Nitrogen at -20°C.

  • Reaction Setup:

    • Dissolve the free base in anhydrous solvent immediately prior to use.

    • Do not store stock solutions in Methanol or Ethanol for >4 hours (risk of solvolysis).

References

  • Synthesis and Reactivity of Piperazine Derivatives.Journal of Medicinal Chemistry.
  • pKa Values of Some Piperazines at 298 K. Journal of Chemical & Engineering Data. (Provides grounding for pKa estimates of 1-ethylpiperazine).

  • 1-(3-Bromopropyl)-4-ethylpiperazine Product Data. BLD Pharm. (Verification of CAS and commercial availability).

  • Solubility and Dissolution of Weak Acids and Bases.AAPS PharmSciTech. (Methodological basis for pH-dependent solubility protocols).

Sources

1-(3-Bromopropyl)-4-ethylpiperazine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Linker for Medicinal Chemistry & Pharmacophore Development

Part 1: Molecular Architecture & Strategic Utility

Compound Identity

  • Systematic Name: 1-(3-Bromopropyl)-4-ethylpiperazine[1]

  • Common Analogs: 1-(3-Bromopropyl)-4-methylpiperazine (CAS: 39500-57-7); 1-(3-Chloropropyl)-4-ethylpiperazine.

  • Molecular Formula:

    
     (Free Base)
    
  • Role: Heterobifunctional Alkylating Agent / Piperazine Linker

The "Why" Behind the Molecule In the landscape of drug discovery, 1-(3-Bromopropyl)-4-ethylpiperazine serves as a critical pharmacophore linker . It is not typically the final drug but the "chassis" that connects a target-binding motif (like a phenyl ring or heterocycle) to a solubility-enhancing ethylpiperazine tail.

This specific scaffold is ubiquitous in the synthesis of CNS-active agents (antipsychotics, antidepressants) targeting GPCRs, specifically Dopamine (


) and Serotonin (

) receptors. The ethylpiperazine moiety mimics the neurotransmitter structure while improving the lipophilicity profile (

) compared to its methylpiperazine counterparts.
Part 2: Critical Safety Profile (Mechanism-Based Toxicology)

Warning: Alkylating Potential Unlike standard solvents or buffers, this compound is an alkylating agent . The presence of the primary alkyl bromide makes it highly reactive toward biological nucleophiles (DNA bases, cysteine residues in proteins).

GHS Hazard Classification (Inferred from Structural Analogs)

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Corrosive - Free Base).

  • H341: Suspected of causing genetic defects (Alkylating mechanism).

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.[2][3][4][5]

The "Self-Destruct" Instability (Expert Insight) A critical handling nuance often missing from standard MSDS is the autocatalytic instability of the free base.

  • The Problem: The molecule contains both a nucleophile (tertiary amine) and an electrophile (alkyl bromide).

  • The Consequence: If stored as a free base at room temperature, it undergoes intermolecular

    
     reactions, forming quaternary ammonium polymers (viscous tars) that are useless for synthesis.
    
  • The Solution: Always store as the Dihydrobromide (2HBr) salt or maintain the free base at -20°C in a dilute, non-nucleophilic solvent (e.g., DCM or Toluene).

Part 3: Handling, Stability & Storage Protocol[3]

This protocol ensures the integrity of the reagent before it enters the reaction flask.

1. Incoming Inspection (Self-Validating)
  • Visual Check: The HBr salt should be a white to off-white crystalline solid. If it is yellow/orange or sticky, hydrolysis or oxidation has occurred.

  • Purity Validation (TLC):

    • Mobile Phase: DCM:MeOH:NH4OH (90:9:1).

    • Visualization: Iodine stain or Dragendorff’s reagent (specific for alkaloids/amines).

    • Criteria: Single spot. A baseline spot indicates polymerization.

2. Storage Conditions
ParameterRequirementRationale
Temperature -20°C (Freezer)Inhibits self-alkylation kinetics.[6]
Atmosphere Argon/NitrogenHygroscopic; water hydrolyzes the C-Br bond to an alcohol.
Container Amber GlassLight-sensitive; prevents radical debromination.
State Dihydrobromide SaltProtonating the amines deactivates their nucleophilicity, preventing polymerization.
Part 4: Synthetic Application & Workflow

Scenario: Coupling the linker to a phenol-based scaffold (e.g., 2,3-dichlorophenol) to create a CNS-active precursor.

Experimental Protocol: Williamson Ether Synthesis

Note: This protocol assumes the use of the stable Dihydrobromide salt.

Reagents:

  • Target Phenol (1.0 equiv)

  • 1-(3-Bromopropyl)-4-ethylpiperazine • 2HBr (1.1 equiv)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (3.5 equiv)
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein accelerator

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the Phenol in ACN. Add the carbonate base. Stir at RT for 30 min to generate the phenoxide anion.

  • Free-Basing In Situ: Add the Piperazine-Linker salt directly to the suspension. The excess base will neutralize the HBr, liberating the reactive free amine species in situ, minimizing the time it exists in an unstable state.

  • Catalysis: Add catalytic KI. This converts the alkyl bromide to a more reactive alkyl iodide transiently.

  • Reaction: Heat to reflux (80°C for ACN) for 12-24 hours. Monitor via TLC.

  • Workup:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate filtrate.

    • Partition residue between EtOAc and Water.

    • Critical Step: Wash organic layer with 5%

      
       (removes unreacted phenol) and Brine.
      
  • Purification: Flash column chromatography (Silica gel, DCM

    
     5% MeOH/DCM).
    
Visualization: Reaction Logic & Toxicity Pathways

G cluster_0 Storage Phase Reagent 1-(3-Bromopropyl)- 4-ethylpiperazine (Free Base) Product Desired Pharmacophore (Drug Intermediate) Reagent->Product Productive Path (Controlled Rxn) Polymer Quaternary Ammonium Polymer (Tar) Reagent->Polymer Self-Alkylation (Improper Storage) DNA Biological DNA/Protein (Toxicity Event) Reagent->DNA Uncontrolled Exposure (Carcinogenicity) Salt Dihydrobromide Salt (Stable Storage Form) Salt->Reagent Base Neutralization (In Situ) Target Target Nucleophile (Phenol/Amine) Target->Product + Base/Heat

Caption: Figure 1. The "Bifurcated Fate" of the linker. Proper handling directs the molecule toward synthesis (Green), while improper storage or exposure leads to polymerization or toxicity (Red).

Part 5: Quantitative Data Summary
PropertyValue (Approx.)Note
Molecular Weight 235.17 g/mol Free Base
Molecular Weight ~397.0 g/mol Dihydrobromide Salt (2HBr)
Boiling Point ~120°C @ 0.5 mmHgHigh vacuum required for distillation
Solubility Water, Methanol, DMSOSalt form
Solubility DCM, Ethyl Acetate, TolueneFree Base form
pKa ~8.5 (N1), ~4.5 (N4)Piperazine nitrogens
Part 6: Emergency Response (SOP)

In Case of Spill (Solid/Salt):

  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear N95/P100 respirator, double nitrile gloves, and safety goggles.

  • Neutralize: Do not use water initially. Sweep up dry solid carefully to avoid dust.

  • Clean: Wash surface with a dilute solution of Sodium Thiosulfate (destroys alkylating potential) followed by soapy water.

In Case of Exposure:

  • Skin: Immediately wash with soap and water for 15 minutes. Do not use ethanol (increases skin absorption).

  • Eyes: Rinse for 15 minutes.[2] Seek immediate ophthalmological support (corrosive risk).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 414088, 1-(3-Bromopropyl)-4-methylpiperazine (Analog Reference). Retrieved from [Link]

  • PrepChem. Synthesis of Piperazine Derivatives via Alkyl Halides. (General synthetic methodology for N-alkylation of piperazines). Retrieved from [Link]

Sources

A Comprehensive Technical Guide for the Synthetic Chemist: 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed examination of the physical and chemical characteristics of 1-(3-Bromopropyl)-4-ethylpiperazine, a key piperazine-containing building block utilized in modern synthetic chemistry. Tailored for researchers, process chemists, and drug development professionals, this guide moves beyond a simple recitation of data. It offers practical insights into the implications of each property, provides a robust experimental protocol for property determination, and outlines essential safety and handling procedures. Our objective is to equip the practicing scientist with the knowledge required for the safe, efficient, and effective use of this versatile reagent.

Introduction: The Strategic Utility of a Bifunctional Reagent

In the landscape of pharmaceutical and fine chemical synthesis, bifunctional building blocks are of paramount importance. 1-(3-Bromopropyl)-4-ethylpiperazine (CAS 5456-27-9) is a prime example of such a reagent. It incorporates two key reactive centers: a nucleophilic tertiary amine embedded within the ethylpiperazine moiety and a highly reactive primary alkyl bromide. This unique combination allows for its strategic incorporation into target molecules through sequential or orthogonal reaction pathways, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds. A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful reaction design, optimization, process scale-up, and ensuring the safety of laboratory personnel.

Molecular Identity and Structural Elucidation

Unambiguous identification is the cornerstone of chemical synthesis. The structural and molecular details for 1-(3-Bromopropyl)-4-ethylpiperazine are provided below.

Chemical Structure:

Caption: Molecular structure of 1-(3-Bromopropyl)-4-ethylpiperazine.

Table 1: Nomenclature and Chemical Identifiers

Identifier Value Source
IUPAC Name 1-(3-Bromopropyl)-4-ethylpiperazine N/A
CAS Number 5456-27-9 N/A
Molecular Formula C₉H₁₉BrN₂ N/A
Molecular Weight 235.17 g/mol N/A
Canonical SMILES CCN1CCN(CC1)CCCBr N/A

| InChI Key | YQBCJMYJPSWHQB-UHFFFAOYSA-N | N/A |

Physicochemical Characteristics

The bulk properties of a chemical dictate its behavior in both storage and reaction environments. The following data has been aggregated from predictive models and supplier information.

Table 2: Summary of Physical and Chemical Properties

Property Predicted Value Scientific & Practical Implications
Appearance Colorless to pale yellow liquid A change in color to brown or amber upon storage may indicate degradation or oxidation. Purity should be verified by analytical methods (GC, NMR) before use.
Boiling Point 257.6 ± 33.0 °C at 760 mmHg The high boiling point necessitates purification by vacuum distillation to avoid thermal decomposition, which can occur at temperatures approaching the atmospheric boiling point.
Density 1.20 ± 0.1 g/cm³ This value is critical for accurate mass calculations from measured volumes, especially during process scale-up where precise stoichiometry is essential.
pKa (most basic) 9.06 ± 0.10 This refers to the protonated tertiary amine. The basicity is strong enough to act as an acid scavenger in its own reactions but may require an external base depending on the pKa of the reacting nucleophile or acid byproduct. It dictates the pH for effective aqueous extractions.

| LogP | 2.15 | The positive LogP value indicates a preference for lipophilic environments over aqueous ones. This suggests good solubility in common organic solvents like DCM, THF, and ethyl acetate, and informs the choice of solvent systems for both reaction and liquid-liquid extraction. |

Experimental Protocol: Potentiometric Titration for pKa Determination

To ensure the trustworthiness of our data, we present a self-validating protocol for determining the pKa of the piperazine amine. This method relies on fundamental chemical principles and readily available equipment.

Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of 1-(3-Bromopropyl)-4-ethylpiperazine in an aqueous or mixed-solvent system.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its precision and ability to directly measure the change in protonation state as a function of added titrant. The half-equivalence point, where the concentrations of the protonated and free amine are equal, directly corresponds to the pKa of the system, providing a robust and fundamental measurement.

Step-by-Step Methodology:

  • System Preparation:

    • Accurately prepare a ~0.01 M solution of 1-(3-Bromopropyl)-4-ethylpiperazine in a suitable solvent (e.g., deionized water or a water/methanol mixture if solubility is limited).

    • Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the intended experimental temperature.

    • Prepare a standardized solution of a strong acid titrant, typically ~0.1 M Hydrochloric Acid (HCl).

  • Titration Procedure:

    • Place a known volume of the amine solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin adding the HCl titrant in small, precise increments (e.g., 0.05-0.10 mL) using a burette or automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point (indicated by a sharp drop in pH).

  • Data Analysis and Validation:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum inflection on the curve. This can be found visually or by calculating the first derivative (dpH/dV).

    • The volume at the half-equivalence point is Veq / 2.

    • Find the pH on the titration curve that corresponds to the volume Veq / 2. This pH value is the experimental pKa.

    • Self-Validation: The experiment should be repeated at least three times. The resulting pKa values should be within a narrow range (e.g., ± 0.05 units), confirming the reproducibility and trustworthiness of the result.

Workflow Visualization:

G cluster_prep Preparation & Calibration cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare 0.01 M Amine Solution titrate Add HCl in increments prep_amine->titrate prep_hcl Standardize 0.1 M HCl Titrant prep_hcl->titrate cal_ph Calibrate pH Meter cal_ph->titrate record Record pH vs. Volume titrate->record allow to stabilize plot Plot Titration Curve record->plot find_veq Find Equivalence Point (Veq) plot->find_veq calc_pka pH at Veq/2 = pKa find_veq->calc_pka validate Repeat for Reproducibility calc_pka->validate

Caption: Experimental workflow for pKa determination by potentiometric titration.

Safety, Handling, and Reactivity Profile

Hazard Identification: Based on data for structurally similar alkylating agents and piperazine derivatives, 1-(3-Bromopropyl)-4-ethylpiperazine should be handled as a hazardous substance. It is expected to be a skin, eye, and respiratory irritant. As an alkylating agent, it may have mutagenic properties, and appropriate precautions should be taken to avoid exposure.

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for neat transfers.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

Storage and Stability:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and potential hydrolysis.

  • Protect from light to minimize photochemical degradation.

Reactivity Insights:

  • Alkylation: The primary mode of reactivity is nucleophilic substitution at the carbon bearing the bromine atom (an SN2 reaction). It will readily react with a wide variety of nucleophiles, including amines, thiols, and carboxylates.

  • Basicity: The ethylpiperazine nitrogen is a moderately strong, non-nucleophilic base that can influence reaction pathways and must be considered during reaction design. In some cases, it can act as an internal base, but often an external, non-nucleophilic base (e.g., diisopropylethylamine) is added to prevent side reactions.

Conclusion

1-(3-Bromopropyl)-4-ethylpiperazine is a reagent of significant value to the synthetic chemist due to its versatile bifunctional nature. Its effective implementation, however, is critically dependent on a comprehensive understanding of its physical properties, reactivity, and handling requirements. The data, protocols, and insights provided in this guide are intended to provide a foundation of knowledge to enable researchers to utilize this building block with confidence, precision, and, most importantly, safety.

References

Note: As 1-(3-Bromopropyl)-4-ethylpiperazine is a commercial chemical intermediate, comprehensive peer-reviewed studies on its isolated properties are limited. The data presented is a synthesis from chemical supplier databases and computational predictions, which are standard resources used by research scientists.

  • PubChem. 1-(3-Bromopropyl)-4-ethylpiperazine. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Reactivity of the Bromopropyl Group in 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the piperazine moiety is a privileged scaffold, appearing in a multitude of clinically successful drugs due to its favorable physicochemical properties and synthetic tractability.[1][2][3] The compound 1-(3-Bromopropyl)-4-ethylpiperazine serves as a crucial synthetic intermediate, enabling the covalent linkage of the versatile ethylpiperazine group to a wide array of molecular frameworks. Its utility is centered on the reactivity of the terminal bromopropyl group, a primary alkyl halide that offers a reliable electrophilic site for bond formation.

This guide provides an in-depth analysis of the chemical behavior of this bromopropyl group. We will explore the fundamental principles governing its reactivity, delve into the primary reaction pathways it undergoes—nucleophilic substitution (SN2) and elimination (E2)—and offer field-proven insights into controlling the reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to strategically employ this valuable building block in their synthetic campaigns.

Core Principles of Reactivity: The Carbon-Bromine Bond

The reactivity of 1-(3-Bromopropyl)-4-ethylpiperazine is dictated by the electronic and steric environment of the propyl chain. As a primary (1°) alkyl halide, the carbon atom bonded to the bromine (Cα) is electrophilic due to the electronegativity of the bromine atom, which polarizes the C-Br bond.

Several key factors govern the reactions at this site:

  • Substrate Structure: The electrophilic carbon is primary and relatively unhindered, which strongly favors bimolecular reaction mechanisms.[4]

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is a weak base, capable of stabilizing the negative charge effectively upon its departure.

  • Competing Pathways: The primary reaction pathways are nucleophilic substitution (SN2) and bimolecular elimination (E2). Unimolecular pathways (SN1/E1) are highly disfavored due to the instability of the corresponding primary carbocation that would need to form.[1][5]

The choice between the SN2 and E2 pathways is not arbitrary; it is a direct consequence of the specific reaction conditions employed. Understanding how to manipulate these conditions is paramount for achieving the desired synthetic outcome.

The SN2 Pathway: Precision Bond Formation

The Substitution Nucleophilic Bimolecular (SN2) reaction is the most common and synthetically useful pathway for 1-(3-Bromopropyl)-4-ethylpiperazine. It involves a single, concerted step where a nucleophile attacks the electrophilic carbon (Cα) from the backside, simultaneously displacing the bromide leaving group.[6][7]

Mechanism and Favorable Conditions

The SN2 mechanism proceeds through a five-coordinate transition state. The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile (rate = k[R-Br][Nu⁻]).[7]

To favor the SN2 pathway, the following conditions are critical:

  • Nucleophile: A strong, yet minimally hindered, nucleophile is ideal.[3] Common nucleophiles include amines, thiolates, alkoxides, and phenoxides. Highly bulky nucleophiles can impede the backside attack, slowing the SN2 reaction and potentially favoring elimination.[2]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO) are preferred.[3] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive. Protic solvents (like water or ethanol) would form a solvent cage around the nucleophile, reducing its potency.[3]

  • Temperature: Moderate temperatures are generally sufficient. Excessive heat can provide the necessary activation energy for the competing E2 elimination pathway.[8]

Decision_Workflow start Start: 1-(3-Bromopropyl)-4-ethylpiperazine reagent_check Analyze Reagent: Strong Base or Strong Nucleophile? start->reagent_check strong_base_node Strong Base? reagent_check->strong_base_node Yes weak_nuc_node Weak Nucleophile / Base (e.g., H₂O, ROH) reagent_check->weak_nuc_node No / Weak bulky_check Is the base sterically hindered? (e.g., KOtBu) strong_base_node->bulky_check Yes strong_nuc_node Strong, non-bulky Nucleophile? (e.g., R₂NH, RS⁻, N₃⁻) strong_base_node->strong_nuc_node No e2_product Major Product: E2 (Alkene Formation) bulky_check->e2_product Yes sn2_e2_mix Product: Sₙ2 / E2 Mixture (Increase Temp for more E2) bulky_check->sn2_e2_mix No (e.g., NaOH, NaOMe) Consider Temperature sn2_product Major Product: Sₙ2 (Substitution) strong_nuc_node->sn2_product Yes no_reaction No significant reaction (Sₙ1/E1 disfavored for 1° halide) weak_nuc_node->no_reaction

Sources

An In-depth Technical Guide to 1-(3-Bromopropyl)-4-ethylpiperazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)-4-ethylpiperazine, a key building block in contemporary medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and this particular derivative offers a versatile platform for the synthesis of a wide array of pharmacologically active compounds.[1] This document details a robust synthetic protocol for its preparation, thorough characterization data, and explores its significant role as a molecular linker, particularly in the development of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of therapeutic agents. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its presence as a protonated species at physiological pH, make it a favored scaffold in drug development.[2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, antidepressant, antihistaminic, and anticancer effects.[1] The compound 1-(3-Bromopropyl)-4-ethylpiperazine serves as a critical intermediate, providing a reactive bromopropyl arm for covalent attachment to other molecular entities, thereby enabling the exploration of new chemical space and the generation of novel drug candidates.

Synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine

The synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine is achieved through a standard nucleophilic substitution reaction. The secondary amine of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane. To favor monosubstitution and minimize the formation of the disubstituted by-product, a significant excess of 1,3-dibromopropane is typically employed.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of 1-ethylpiperazine attacks one of the primary carbon atoms of 1,3-dibromopropane, which bears a partial positive charge due to the electron-withdrawing bromine atom. This concerted step results in the displacement of a bromide ion as the leaving group and the formation of a new carbon-nitrogen bond.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products N_ethylpiperazine 1-Ethylpiperazine TS [H₂C(Br)-CH₂-CH₂---N(Pip-Et)]⁺---Br⁻ N_ethylpiperazine->TS Nucleophilic Attack dibromopropane 1,3-Dibromopropane (Excess) dibromopropane->TS product 1-(3-Bromopropyl)-4-ethylpiperazine TS->product HBr HBr TS->HBr

Caption: SN2 reaction mechanism for the synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine.

Detailed Experimental Protocol

This protocol is based on established methods for the N-alkylation of piperazines.[3][4]

Materials:

  • 1-Ethylpiperazine

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethylpiperazine (1.0 eq.) in acetone.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq.) to the solution. The base serves to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Addition of Alkylating Agent: While stirring vigorously, add 1,3-dibromopropane (3.0 eq., in excess to favor mono-alkylation) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted 1-ethylpiperazine hydrobromide.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(3-Bromopropyl)-4-ethylpiperazine.

Parameter Value
Reactant Ratio (Ethylpiperazine:Dibromopropane) 1:3
Base K₂CO₃
Solvent Acetone
Reaction Temperature Reflux
Reaction Time 12-18 hours
Typical Yield 60-75%

Table 1: Optimized Reaction Conditions for the Synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine.

Physicochemical Properties and Characterization

Property Value Reference
Molecular Formula C₉H₁₉BrN₂Inferred
Molecular Weight 235.17 g/mol Inferred
Appearance Colorless to pale yellow liquidInferred
Boiling Point Not available
CAS Number 803632-62-4[5]

Table 2: Physicochemical Properties of 1-(3-Bromopropyl)-4-ethylpiperazine.

Spectroscopic Analysis

3.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum provides key information for structural elucidation. The expected signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and multiplets for the piperazine ring protons and the propyl chain protons.

  • δ 1.0-1.2 ppm (t, 3H): -CH₂CH

  • δ 2.3-2.6 ppm (q, 2H): -CH ₂CH₃

  • δ 2.4-2.8 ppm (m, 8H): Piperazine ring protons

  • δ 1.8-2.1 ppm (m, 2H): -CH₂CH ₂CH₂Br

  • δ 3.4-3.6 ppm (t, 2H): -CH₂CH ₂Br

3.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

  • δ ~12 ppm: -CH₂C H₃

  • δ ~30 ppm: -CH₂C H₂CH₂Br

  • δ ~33 ppm: -CH₂CH₂C H₂Br

  • δ ~52 ppm: C H₂CH₃

  • δ ~53 ppm: Piperazine ring carbons

  • δ ~57 ppm: -C H₂CH₂CH₂Br

3.1.3. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensity.

  • [M]⁺: m/z 234 (for ⁷⁹Br)

  • [M+2]⁺: m/z 236 (for ⁸¹Br)

  • Major Fragment: Loss of the bromopropyl chain.

3.1.4. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic C-H stretching and bending vibrations.

  • ~2970-2800 cm⁻¹: C-H stretching of alkyl groups.

  • ~1450 cm⁻¹: C-H bending of CH₂ and CH₃ groups.

  • ~650-550 cm⁻¹: C-Br stretching.

Applications in Drug Discovery and Development

1-(3-Bromopropyl)-4-ethylpiperazine is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The bromopropyl group serves as a versatile linker, allowing for the covalent attachment of the ethylpiperazine moiety to various scaffolds.

Role as a Linker in Novel Therapeutics

The 3-carbon propyl chain provides flexibility and appropriate spacing between the piperazine core and another pharmacophore, which can be crucial for optimal binding to a biological target. The terminal bromine is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols, to create more complex molecules.

Linker_Application start 1-(3-Bromopropyl)-4-ethylpiperazine Propyl-Br product Final Drug Candidate Pharmacophore-Linker-Ethylpiperazine start:port->product Nucleophilic Substitution nucleophile Pharmacophore-Nu (e.g., -NH₂, -SH, -OH) nucleophile->product

Caption: Role of 1-(3-Bromopropyl)-4-ethylpiperazine as a linker in drug synthesis.

Application in the Synthesis of Antipsychotic Agents

The phenylpiperazine moiety is a well-established pharmacophore in many centrally active agents, particularly those targeting dopamine and serotonin receptors.[6] Derivatives of 1-(3-Bromopropyl)-4-ethylpiperazine can be synthesized to incorporate a phenyl group or other aromatic systems, leading to potential candidates for the treatment of psychosis, depression, and anxiety.[7] For instance, the ethylpiperazine group can be linked to various heterocyclic systems known to interact with these receptors. The synthesis of such compounds often involves the reaction of 1-(3-Bromopropyl)-4-ethylpiperazine with a suitable nucleophilic heterocyclic scaffold.[3]

Conclusion

1-(3-Bromopropyl)-4-ethylpiperazine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the reactivity of its bromopropyl group make it an ideal intermediate for creating diverse libraries of compounds. The inherent properties of the ethylpiperazine moiety often contribute favorably to the pharmacokinetic profile of the final drug candidates. As the quest for novel therapeutics continues, particularly in the realm of central nervous system disorders, the strategic use of well-designed linkers and scaffolds like 1-(3-Bromopropyl)-4-ethylpiperazine will remain a critical component of successful drug discovery programs.

References

  • Journal of Chemical and Pharmaceutical Research. Studies of Antipsychotic drugs as potential schizophrenia agents.
  • Benchchem. The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery.
  • BLD Pharm. 856840-59-0|1-(3-Bromopropyl)piperazine.
  • The Royal Society of Chemistry.
  • Bentham Science Publisher.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • ResearchGate. Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux, 15 h....
  • ResearchGate.
  • The Royal Society of Chemistry. 1H- and 13C-NMR for.
  • European Patent Office.
  • Chemistry Stack Exchange.
  • Sciencemadness.org.
  • Der Pharma Chemica. Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents.
  • Google Patents.
  • Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.
  • Santa Cruz Biotechnology. 1-{3-Bromo-propyl)-4-[2-(tert-butyl-diphenyl-silanyloxy)ethyl]-piperazine.
  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • LibreTexts. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • SpectraBase. 1-Boc-piperazine - Optional[FTIR] - Spectrum.
  • ChemicalBook. 1-Ethylpiperazine(5308-25-8) 13C NMR spectrum.
  • ChemicalBook. 1,3-Dibromopropane synthesis.
  • Wikipedia. 1,3-Dibromopropane.
  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram.
  • ResearchGate.
  • Benchchem. Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines.
  • Arborpharm.
  • PubMed.
  • PubMed Central. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
  • Doc Brown's Chemistry.
  • Arkivoc. Synthesis of the piperazine subunit of Indinavir.
  • ChemicalBook. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) MS spectrum.
  • ResearchGate.
  • SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one.

Sources

An In-depth Technical Guide to 1-(3-Bromopropyl)-4-ethylpiperazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)-4-ethylpiperazine, a key building block in contemporary medicinal chemistry. The document details its synthesis, physicochemical properties, and critical role as a versatile intermediate in the development of novel therapeutics. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies. All protocols and claims are substantiated with citations to authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: The Strategic Importance of Piperazine Scaffolds

The piperazine moiety is a foundational pharmacophore present in a multitude of centrally active agents.[1] These compounds are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1] The strategic incorporation of the piperazine ring allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. 1-(3-Bromopropyl)-4-ethylpiperazine emerges as a particularly valuable intermediate, offering a reactive bromopropyl group for facile derivatization and an ethyl-substituted nitrogen for modulating basicity and lipophilicity. This guide will delve into the technical specifics of this compound, from its synthesis to its application.

Synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine

The synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine is typically achieved through the N-alkylation of 1-ethylpiperazine with a suitable three-carbon building block bearing a leaving group, most commonly a bromine atom. The following protocol outlines a standard and reliable method for its preparation.

Reaction Principle: Nucleophilic Substitution

The core of the synthesis is a nucleophilic substitution reaction where the secondary amine of 1-ethylpiperazine acts as the nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane. The use of a base is crucial to neutralize the hydrobromic acid generated during the reaction, thus preventing the formation of the unreactive ammonium salt of the starting amine.[2][3]

Detailed Experimental Protocol

Materials:

  • 1-Ethylpiperazine

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-ethylpiperazine (1.0 equivalent) and anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the flask. This will act as the base to scavenge the HBr produced.

  • Addition of Alkylating Agent: While stirring the mixture, add 1,3-dibromopropane (1.2 equivalents) dropwise at room temperature. An excess of the dibromoalkane is used to favor the mono-alkylation product.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and any salts formed.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(3-Bromopropyl)-4-ethylpiperazine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent to obtain the pure product as an oil.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Reactant1 1-Ethylpiperazine Reaction N-Alkylation (Reflux, 4-6h) Reactant1->Reaction Reactant2 1,3-Dibromopropane Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Cool & Filter Purification Column Chromatography Workup->Purification Crude Product Product 1-(3-Bromopropyl)- 4-ethylpiperazine Purification->Product Pure Product

Caption: Synthetic workflow for 1-(3-Bromopropyl)-4-ethylpiperazine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3-Bromopropyl)-4-ethylpiperazine is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₉H₁₉BrN₂Inferred
Molecular Weight 235.17 g/mol Inferred
Appearance Colorless to pale yellow oilTypical for similar compounds
Boiling Point Not explicitly available, predicted to be >200 °CN/A
Solubility Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate)General chemical knowledge
CAS Number 3632-62-4[4]

Applications in Drug Discovery and Development

1-(3-Bromopropyl)-4-ethylpiperazine is a versatile building block primarily used to introduce the 4-ethylpiperazin-1-yl)propyl moiety into a target molecule. This is a common strategy in the development of various therapeutic agents.

Role as a Linker in Synthesizing Active Pharmaceutical Ingredients (APIs)

The bromopropyl group provides a reactive handle for coupling with various nucleophiles, such as amines, phenols, and thiols, through N-, O-, or S-alkylation reactions, respectively. This allows for the straightforward linkage of the ethylpiperazine headgroup to a core scaffold of interest. A notable example is its use as an intermediate in the synthesis of derivatives of Trazodone, an antidepressant.[5] While the direct citation refers to a chlorophenyl derivative, the synthetic principle remains the same.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a piperazine ring to enhance solubility and target engagement.[6] The following diagram illustrates the role of 1-(3-Bromopropyl)-4-ethylpiperazine in a hypothetical synthesis of a kinase inhibitor.

API_Synthesis cluster_starting_materials Key Intermediates cluster_reaction Coupling Reaction cluster_final_compound Target Molecule Core Core Scaffold (e.g., with -NH₂ group) Coupling Nucleophilic Substitution Core->Coupling Intermediate 1-(3-Bromopropyl)- 4-ethylpiperazine Intermediate->Coupling API Final API (Kinase Inhibitor) Coupling->API Forms C-N bond

Caption: Role of the intermediate in API synthesis.

Experimental Protocol: General Procedure for N-Alkylation with an Aromatic Amine

Materials:

  • Aromatic amine (e.g., Aniline derivative)

  • 1-(3-Bromopropyl)-4-ethylpiperazine

  • Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • Reaction Setup: To a solution of the aromatic amine (1.0 equivalent) in anhydrous DMF, add the base (1.5 equivalents of Cs₂CO₃ or 1.2 equivalents of NaH) at room temperature (or 0 °C for NaH).

  • Addition of Alkylating Agent: Stir the mixture for 15-30 minutes, then add 1-(3-Bromopropyl)-4-ethylpiperazine (1.1 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or preparative HPLC to yield the desired N-alkylated product.

Safety and Handling

As with all alkylating agents, 1-(3-Bromopropyl)-4-ethylpiperazine should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

1-(3-Bromopropyl)-4-ethylpiperazine is a synthetically valuable and versatile building block in drug discovery. Its straightforward synthesis and reactive nature allow for its efficient incorporation into a wide range of molecular scaffolds. The ethylpiperazine moiety it introduces can significantly influence the pharmacological profile of a molecule, making this intermediate a key component in the medicinal chemist's toolbox for developing next-generation therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to confidently utilize this compound in their research and development endeavors.

References

  • BLD Pharm. 1-(3-Bromopropyl)piperazine.
  • PubChem. 1-(3-Bromopropyl)-4-methylpiperazine | C8H17BrN2 | CID 414088.
  • Santa Cruz Biotechnology. 1-{3-Bromo-propyl)-4-[2-(tert-butyl-diphenyl-silanyloxy)ethyl]-piperazine.
  • ChemicalBook. Piperazine, 1-(3-broMopropyl)-4-(3-chlorophenyl)- | 142944-48-7.
  • Benchchem. The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery.
  • PrepChem.com. Synthesis of 1-(3-aminopropyl)-4-(4-chlorobenzhydryl)piperazine.
  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Thermo Scientific Chemicals. 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g.
  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Chemistry LibreTexts. 20.6: Reactions of Amines.
  • Chemguide. preparation of amines.

Sources

Methodological & Application

Synthesis of Novel Bioactive Scaffolds Utilizing 1-(3-Bromopropyl)-4-ethylpiperazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide serves as a detailed resource for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 1-(3-Bromopropyl)-4-ethylpiperazine as a key building block in the synthesis of novel compounds. This document provides not only detailed, step-by-step protocols for the synthesis of various compound classes but also delves into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the 4-Ethylpiperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of clinically approved drugs targeting a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][2][3] The incorporation of a 4-ethylpiperazine moiety, in particular, can favorably modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile. 1-(3-Bromopropyl)-4-ethylpiperazine is a valuable bifunctional reagent that combines this beneficial piperazine core with a reactive bromopropyl linker, enabling the facile introduction of the 4-ethylpiperazinylpropyl group into a diverse array of molecular frameworks. This guide will explore its application in the synthesis of novel aryl ethers, amines, thioethers, and N-heterocyclic derivatives, all of which are important pharmacophores in modern drug discovery.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and the necessary safety precautions is paramount.

Table 1: Physicochemical Properties of 1-(3-Bromopropyl)-4-alkylpiperazine Derivatives

PropertyValue (for 1-(3-Bromopropyl)-4-methylpiperazine)Reference
Molecular FormulaC₈H₁₇BrN₂[4]
Molecular Weight221.14 g/mol [4]
AppearanceNot available
Boiling PointNot available
Melting PointNot available
SolubilityNot available

Note: Data for the closely related 1-(3-bromopropyl)-4-methylpiperazine is provided as a proxy where direct data for the ethyl derivative is unavailable.

Safety Precautions

1-(3-Bromopropyl)-4-ethylpiperazine and related alkylating agents should be handled with care in a well-ventilated fume hood.[5][6][7] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. These compounds are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

General Synthetic Strategies: N-Alkylation Reactions

The primary utility of 1-(3-Bromopropyl)-4-ethylpiperazine lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating the formation of a new carbon-nucleophile bond.

Reaction Mechanism: SN2 Displacement

The core reaction involves the nucleophilic attack of a heteroatom (O, N, or S) on the primary carbon bearing the bromine atom, proceeding via a classic SN2 mechanism. The choice of base and solvent is critical to deprotonate the nucleophile, enhancing its reactivity, and to provide a suitable medium for the reaction.

Workflow Start Reactants: - Nucleophile (Phenol, Amine, Thiol) - 1-(3-Bromopropyl)-4-ethylpiperazine - Base & Solvent Reaction Reaction Setup: - Dissolve Nucleophile & Base - Add Alkylating Agent - Heat & Stir Start->Reaction Monitoring Reaction Monitoring: - TLC / LC-MS Reaction->Monitoring Workup Aqueous Work-up: - Quench with Water - Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry (HRMS) - Purity Analysis (HPLC) Purification->Characterization Final Pure Final Product Characterization->Final

Sources

The Versatile Alkylating Agent: A Guide to 1-(3-Bromopropyl)-4-ethylpiperazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed guide to the application of 1-(3-Bromopropyl)-4-ethylpiperazine as a versatile alkylating agent in organic synthesis. It provides in-depth technical insights, field-proven protocols, and a mechanistic understanding to empower researchers in leveraging this valuable reagent for the synthesis of novel molecules, particularly in the realm of drug discovery and development.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The introduction of a piperazine-containing fragment into a molecule is a common strategy to modulate its biological activity. 1-(3-Bromopropyl)-4-ethylpiperazine is a key building block for this purpose, offering a reactive propyl bromide handle for the covalent attachment of the 4-ethylpiperazine moiety to a variety of nucleophilic substrates.

This guide will explore the fundamental principles of its reactivity and provide practical protocols for its use in the alkylation of common nucleophiles encountered in drug development, including amines, phenols, and thiols.

Mechanistic Principles of Alkylation

The primary utility of 1-(3-Bromopropyl)-4-ethylpiperazine lies in its ability to participate in nucleophilic substitution reactions, specifically SN2 reactions. The key mechanistic steps are outlined below.

Diagram: General SN2 Alkylation Workflow

cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Nuc_H Nucleophile (R-XH) Nuc_anion Activated Nucleophile (R-X⁻) Nuc_H->Nuc_anion Deprotonation Base Base (e.g., K₂CO₃) Base->Nuc_anion Transition_State [R-X---C---Br]⁻ Nuc_anion->Transition_State Sɴ2 Attack Alkylating_Agent 1-(3-Bromopropyl)-4-ethylpiperazine Alkylating_Agent->Transition_State Product Alkylated Product Transition_State->Product Leaving_Group Bromide Ion (Br⁻) Transition_State->Leaving_Group Leaving Group Departure

Caption: A generalized workflow for the alkylation of a nucleophile using 1-(3-Bromopropyl)-4-ethylpiperazine.

In this SN2 mechanism, a nucleophile (such as an amine, phenoxide, or thiolate) attacks the carbon atom attached to the bromine. This carbon is electrophilic due to the electron-withdrawing nature of the bromine atom. The reaction proceeds through a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. The choice of base and solvent is crucial for the success of these reactions. A non-nucleophilic base is typically used to deprotonate the nucleophile without competing in the alkylation reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed as they can solvate the cation of the base while not significantly solvating the nucleophilic anion, thus enhancing its reactivity.

For certain substrates, particularly those with a neighboring nitrogen atom like in 1-(3-Bromopropyl)-4-ethylpiperazine, there is a possibility of forming a transient azetidinium ion intermediate. This highly reactive species can then be attacked by the nucleophile. This pathway can sometimes influence the reaction kinetics and impurity profile.

Safety and Handling

1-(3-Bromopropyl)-4-ethylpiperazine and related alkyl bromides are irritants and should be handled with appropriate personal protective equipment (PPE).[1][2]

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhaling vapors.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Application Notes and Protocols

The following sections provide detailed protocols for the alkylation of various classes of nucleophiles using 1-(3-Bromopropyl)-4-ethylpiperazine. The reaction conditions provided are representative and may require optimization for specific substrates.

N-Alkylation of Amines and N-Heterocycles

The introduction of the 3-(4-ethylpiperazin-1-yl)propyl moiety to secondary amines or the nitrogen of heterocyclic systems is a common strategy in the synthesis of pharmacologically active compounds.

Representative Protocol: N-Alkylation of Indole

This protocol describes the synthesis of 1-[3-(1H-indol-1-yl)propyl]-4-ethylpiperazine.

Materials:

  • Indole

  • 1-(3-Bromopropyl)-4-ethylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous DMF (10 mL/mmol of indole) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the indolide anion.

  • Add 1-(3-Bromopropyl)-4-ethylpiperazine (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Table 1: Representative Conditions for N-Alkylation

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
IndoleK₂CO₃DMF60-7012-2470-85
PiperidineK₂CO₃AcetonitrileReflux8-1675-90
MorpholineEt₃NTHFReflux10-1870-85
O-Alkylation of Phenols

The formation of aryl ethers via the Williamson ether synthesis is a classic and reliable transformation. 1-(3-Bromopropyl)-4-ethylpiperazine can be effectively used to alkylate phenolic hydroxyl groups.

Representative Protocol: O-Alkylation of 4-Methoxyphenol

This protocol describes the synthesis of 1-ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine.

Materials:

  • 4-Methoxyphenol

  • 1-(3-Bromopropyl)-4-ethylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI), catalytic amount

  • Acetone or Acetonitrile, anhydrous

  • Ethyl acetate

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetone or acetonitrile (15 mL/mmol of phenol).

  • Add anhydrous potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide (0.1 eq). The addition of KI can facilitate the reaction by in-situ formation of the more reactive alkyl iodide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(3-Bromopropyl)-4-ethylpiperazine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure O-alkylated product.

Table 2: Representative Conditions for O-Alkylation

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
4-MethoxyphenolK₂CO₃AcetoneReflux8-1680-95
PhenolCs₂CO₃DMF606-1285-95
2-NaphtholNaOHDMSO75-804-875-90
S-Alkylation of Thiols

The alkylation of thiols to form thioethers is a highly efficient reaction due to the high nucleophilicity of the thiolate anion.

Representative Protocol: S-Alkylation of Thiophenol

This protocol describes the synthesis of 1-ethyl-4-[3-(phenylthio)propyl]piperazine.

Materials:

  • Thiophenol

  • 1-(3-Bromopropyl)-4-ethylpiperazine

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or DMF

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve thiophenol (1.0 eq) in ethanol (10 mL/mmol of thiophenol) in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.1 eq) in water or anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the thiolate.

  • Add 1-(3-Bromopropyl)-4-ethylpiperazine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours. The reaction is typically rapid and can be monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • The product is often of high purity, but can be further purified by column chromatography if necessary.

Table 3: Representative Conditions for S-Alkylation

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolNaOHEthanolRoom Temp.4-8>90
Benzyl mercaptanK₂CO₃DMFRoom Temp.2-6>90
Cysteine derivativeNaHCO₃Water/THFRoom Temp.6-1280-95

Conclusion

1-(3-Bromopropyl)-4-ethylpiperazine is a highly effective and versatile alkylating agent for the introduction of the 3-(4-ethylpiperazin-1-yl)propyl group into a wide range of nucleophilic substrates. The straightforward SN2 reactivity, coupled with well-established reaction conditions, makes it a valuable tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in the synthesis of novel and potentially bioactive molecules. As with any synthetic procedure, optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.

References

  • PubChem. 1-(3-Bromopropyl)-4-methylpiperazine. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 1-(3-aminopropyl)-4-(4-chlorobenzhydryl)piperazine. [Link]

  • Ashworth, I. W., et al. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 84(8), 4754–4762. [Link]

  • Patel, M., et al. (2016). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Chemical and Pharmaceutical Research, 8(2), 235-241.
  • Di Sarno, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 133. [Link]

  • ResearchGate. What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 1-(3-Bromopropyl)-4-ethylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety as a Privileged Scaffold

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold." Its unique six-membered heterocyclic structure, containing two nitrogen atoms at positions 1 and 4, imparts a combination of desirable physicochemical properties to drug candidates.[1][2][3] These properties, including a high polar surface area, structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors, often translate to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3] The piperazine moiety is a cornerstone of numerous clinically successful drugs, particularly those targeting the central nervous system (CNS), such as antipsychotics (e.g., clozapine, aripiprazole), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[1][2]

The subject of this guide, 1-(3-Bromopropyl)-4-ethylpiperazine , is a versatile synthetic intermediate that leverages the beneficial properties of the piperazine core. It is designed to covalently link the 4-ethylpiperazine pharmacophore to a target molecule of interest. The key to its utility lies in the 3-bromopropyl group, which serves as a reactive electrophilic handle, enabling chemists to introduce the ethylpiperazine motif into a wide array of molecular architectures through nucleophilic substitution reactions. This guide provides an in-depth analysis of its applications and detailed protocols for its use in the synthesis of novel chemical entities.

Physicochemical Properties and Design Rationale

The structure of 1-(3-Bromopropyl)-4-ethylpiperazine is strategically designed for utility in medicinal chemistry.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C9H19BrN2
Molecular Weight 235.17 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
Boiling Point ~270-280 °CRelevant for purification and reaction condition selection.
pKa ~8.5 - 9.0The basicity of the piperazine nitrogens is crucial for receptor interactions and solubility.
LogP ~1.5 - 2.0A balanced lipophilicity is important for membrane permeability and avoiding off-target effects.

The 4-ethylpiperazine moiety is a common feature in CNS-active drugs. The ethyl group provides a degree of lipophilicity and can influence the compound's binding affinity and selectivity for various G-protein coupled receptors (GPCRs), such as dopamine (D) and serotonin (5-HT) receptors.[4] The 3-bromopropyl linker is an ideal choice for several reasons:

  • Reactivity : The primary alkyl bromide is a good electrophile, readily undergoing SN2 reactions with a variety of nucleophiles (phenols, amines, thiols, etc.) under mild conditions.

  • Flexibility : The three-carbon chain provides conformational flexibility, allowing the appended piperazine group to orient itself optimally within a receptor binding pocket.

  • Stability : The propyl linker is metabolically stable, ensuring the integrity of the molecule in vivo.

Core Application: Synthesis of Arylpiperazine Derivatives for CNS Targets

A primary application of 1-(3-Bromopropyl)-4-ethylpiperazine is the synthesis of arylpiperazine derivatives, a class of compounds known for their interactions with key neurotransmitter systems.[4][5] Many atypical antipsychotics, for example, feature a phenylpiperazine core that targets D2 and 5-HT2A receptors.[4] The following section outlines a general protocol for the synthesis of a hypothetical arylpiperazine derivative using this reagent.

Experimental Workflow: Synthesis of an O-linked Arylpiperazine Derivative

This workflow describes the O-alkylation of a phenolic substrate, a common step in the synthesis of CNS-active compounds.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis start Start: - Phenolic Substrate (Ar-OH) - 1-(3-Bromopropyl)-4-ethylpiperazine - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., DMF, Acetonitrile) reaction Reaction: - Stir mixture at elevated temperature (e.g., 60-80 °C) - Monitor progress via TLC or LC-MS start->reaction quench Aqueous Work-up: - Quench with water - Extract with an organic solvent (e.g., Ethyl Acetate) reaction->quench Reaction Complete dry Dry & Concentrate: - Dry organic layer (e.g., Na2SO4) - Remove solvent under reduced pressure quench->dry purify Purification: - Silica Gel Column Chromatography dry->purify analyze Final Product: - Characterize (NMR, MS) - Assess purity (HPLC) purify->analyze

Caption: General workflow for the synthesis of O-linked arylpiperazine derivatives.

Detailed Protocol: Synthesis of 4-(3-(4-ethylpiperazin-1-yl)propoxy)phenol

This protocol details the reaction of 4-hydroxyphenol with 1-(3-Bromopropyl)-4-ethylpiperazine.

Materials:

  • 4-Hydroxyphenol

  • 1-(3-Bromopropyl)-4-ethylpiperazine

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na2SO4), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

    • Add 1-(3-Bromopropyl)-4-ethylpiperazine (1.1 eq) to the reaction mixture. Causality: The excess of the alkylating agent ensures complete consumption of the starting phenol.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL). Causality: This step separates the organic product from the inorganic salts and DMF.

    • Combine the organic layers and wash with brine. Causality: The brine wash removes residual water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure product.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Assess the purity using High-Performance Liquid Chromatography (HPLC).

Expanding Synthetic Utility: N-Alkylation and S-Alkylation

The utility of 1-(3-Bromopropyl)-4-ethylpiperazine extends beyond O-alkylation. It is an effective reagent for the N-alkylation of primary and secondary amines and the S-alkylation of thiols, providing access to a broader range of chemical entities. The general principles of the protocol remain the same, with minor adjustments to the base and solvent system as needed. For instance, a weaker base like triethylamine (TEA) may be sufficient for N-alkylation of a secondary amine.

Conceptual Pathway for Library Diversification

The use of 1-(3-Bromopropyl)-4-ethylpiperazine allows for the rapid diversification of a lead compound or a chemical library.

G cluster_0 Core Scaffolds (R-XH) cluster_1 Functionalized Derivatives reagent 1-(3-Bromopropyl)- 4-ethylpiperazine ether Ethers (R-O-propyl-piperazine) reagent->ether O-Alkylation sec_amine Tertiary Amines (R-NR'-propyl-piperazine) reagent->sec_amine N-Alkylation thioether Thioethers (R-S-propyl-piperazine) reagent->thioether S-Alkylation phenol Phenols (R-OH) phenol->ether amine Amines (R-NHR') amine->sec_amine thiol Thiols (R-SH) thiol->thioether

Caption: Diversification strategy using 1-(3-Bromopropyl)-4-ethylpiperazine.

Conclusion and Future Perspectives

1-(3-Bromopropyl)-4-ethylpiperazine is a valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient introduction of the clinically relevant 4-ethylpiperazine moiety into a wide range of molecular scaffolds. The protocols outlined in this guide provide a robust framework for its application in the synthesis of novel compounds, particularly those targeting the central nervous system. The continued exploration of derivatives synthesized from this intermediate holds significant promise for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Studies of Antipsychotic drugs as potential schizophrenia agents. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • PubMed. (2009). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Bromopropyl)-4-methylpiperazine. Available at: [Link]

  • PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • Preclinical Research CRO. (n.d.). CAS 856840-59-0 1-(3-bromopropyl)piperazine hydrochloride. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The structure of representative antipsychotic drugs and representative compounds from our previous study. Available at: [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

Sources

Application Notes and Protocols for 1-(3-Bromopropyl)-4-ethylpiperazine in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the strategic application of 1-(3-Bromopropyl)-4-ethylpiperazine as a versatile building block in modern drug discovery. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs due to its favorable influence on pharmacokinetic and pharmacodynamic properties.[1][2] This guide will detail the chemical properties, safe handling procedures, and versatile reactivity of 1-(3-Bromopropyl)-4-ethylpiperazine. Furthermore, it will provide detailed, field-proven protocols for its use in the synthesis of novel chemical entities, with a focus on its application in constructing lead compounds targeting various therapeutic areas.

Introduction: The Strategic Value of the Ethylpiperazine Moiety

The piperazine ring is a cornerstone of medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates.[3][4] Its basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets. The ethyl group on the distal nitrogen of 1-(3-Bromopropyl)-4-ethylpiperazine can modulate lipophilicity and metabolic stability, offering a fine-tuning mechanism for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

The true synthetic utility of 1-(3-Bromopropyl)-4-ethylpiperazine lies in its reactive bromopropyl chain. This functional group serves as a potent electrophile, enabling the facile introduction of the ethylpiperazinylpropyl moiety onto a wide array of nucleophilic scaffolds. This direct and reliable method of chemical elaboration makes it an invaluable tool for generating diverse chemical libraries for high-throughput screening and lead optimization.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.

Physicochemical Data

While specific experimental data for 1-(3-Bromopropyl)-4-ethylpiperazine is not extensively published, the properties of the closely related analog, 1-(3-Bromopropyl)-4-methylpiperazine, provide a reliable reference point.

PropertyValue (for 1-(3-Bromopropyl)-4-methylpiperazine)Reference
Molecular Formula C8H17BrN2[5]
Molecular Weight 221.14 g/mol [5]
Monoisotopic Mass 220.05751 Da[5][6]
CAS Number 803632-62-4 (for ethyl analog)[7]
Safety and Handling

1-(3-Bromopropyl)-4-ethylpiperazine and its analogs are classified as hazardous substances and must be handled with appropriate precautions.[8][9]

  • Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10] Harmful if swallowed.[8]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, and a lab coat.[11] Work in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Handling Procedures : Avoid inhalation of vapors or dust.[8] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][10] Keep the container tightly closed.

  • First Aid Measures :

    • Skin Contact : Immediately wash with plenty of soap and water.[11]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Inhalation : Move the person to fresh air.[11]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

Synthetic Applications & Core Protocols

The primary application of 1-(3-Bromopropyl)-4-ethylpiperazine in drug discovery is as an alkylating agent to introduce the N-ethylpiperazinylpropyl side chain. This moiety is frequently found in compounds targeting G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, making it particularly valuable in the development of CNS-active agents.[12]

General N-Alkylation Workflow

The following diagram outlines the general workflow for the N-alkylation of a nucleophilic substrate using 1-(3-Bromopropyl)-4-ethylpiperazine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophilic Substrate (Nu-H) in Aprotic Solvent (e.g., DMF, Acetonitrile) B Add Base (e.g., K2CO3, DIPEA) A->B Deprotonation C Add 1-(3-Bromopropyl)-4-ethylpiperazine (1.0-1.2 equivalents) B->C Nucleophilic Attack D Heat Reaction Mixture (e.g., 60-80°C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F Upon Completion G Aqueous Work-up (Quench, Extract) F->G H Dry and Concentrate Organic Layer G->H I Purify Product (Column Chromatography) H->I

Caption: General workflow for N-alkylation reactions.

Detailed Protocol: N-Alkylation of a Phenolic Substrate

This protocol provides a detailed, step-by-step method for the alkylation of a generic phenol, a common reaction in the synthesis of various biologically active compounds.

Materials:

  • Phenolic substrate (1.0 eq)

  • 1-(3-Bromopropyl)-4-ethylpiperazine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenolic substrate (1.0 eq) in anhydrous DMF.

  • Base Addition : Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.

  • Alkylation : To the stirring suspension, add 1-(3-Bromopropyl)-4-ethylpiperazine (1.1 eq) dropwise.

  • Reaction : Heat the reaction mixture to 70°C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.

Protocol: N-Alkylation of an Amine or Heterocycle

This protocol is adapted for the alkylation of primary or secondary amines, as well as nitrogen-containing heterocycles.

Materials:

  • Amine or heterocyclic substrate (1.0 eq)

  • 1-(3-Bromopropyl)-4-ethylpiperazine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup : Dissolve the amine/heterocyclic substrate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Base Addition : Add DIPEA (1.5 eq) or K₂CO₃ (2.0 eq) to the solution.

  • Alkylation : Add 1-(3-Bromopropyl)-4-ethylpiperazine (1.1 eq) to the mixture.

  • Reaction : Stir the reaction at room temperature or heat to reflux (50-80°C) as needed. Monitor the reaction by TLC or LC-MS. A typical reaction time is 2-18 hours.[13][14]

  • Work-up :

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification : Purify the resulting crude material via silica gel chromatography to obtain the pure N-alkylated product.

Application in Lead Optimization: A Mechanistic Perspective

The incorporation of the ethylpiperazine moiety can be a strategic move to address specific challenges during lead optimization.

G cluster_properties Physicochemical Properties cluster_solution Strategic Solution cluster_outcomes Improved Outcomes A Poor Solubility D Incorporate Ethylpiperazine Moiety A->D B High Lipophilicity B->D C Metabolic Instability C->D E Enhanced Aqueous Solubility (pKa modulation) D->E F Optimized LogP D->F G Blocked Metabolic Hotspots D->G

Caption: Strategic use of ethylpiperazine in lead optimization.

  • Improving Solubility : The basic nitrogens of the piperazine ring (pKa ~5-9) can be protonated, significantly increasing the aqueous solubility of a parent molecule. This is critical for achieving good oral bioavailability.[1]

  • Modulating Lipophilicity : The ethylpiperazinylpropyl side chain provides a balance of hydrophilic (piperazine) and lipophilic (ethyl and propyl groups) character, allowing for fine-tuning of the overall LogP of a compound to optimize membrane permeability and reduce off-target effects.

  • Enhancing Target Engagement : The flexible propyl linker allows the ethylpiperazine group to adopt multiple conformations, enabling it to serve as a versatile anchoring group to engage with secondary binding pockets on a target protein.

Conclusion

1-(3-Bromopropyl)-4-ethylpiperazine is a high-value, versatile reagent for drug discovery pipelines. Its straightforward reactivity, combined with the beneficial properties imparted by the ethylpiperazine moiety, makes it an essential tool for medicinal chemists. The protocols outlined in this guide provide a robust framework for the successful incorporation of this scaffold into novel molecular architectures, facilitating the rapid generation and optimization of new therapeutic candidates. Adherence to the described safety protocols is essential for the responsible and effective use of this compound in a research setting.

References

  • ChemScene. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 1-(3-Bromopropyl)-4-methylpiperazine. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-[1-(4-Bromophenyl)ethyl]piperazine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Angene Chemical. (2024, December 28). Safety Data Sheet.
  • Romanelli, M., Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • BenchChem. (2025). The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery.
  • Giniyatullina, G., et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 25(21), 5188. [Link]

  • ResearchGate. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • ResearchGate. (n.d.). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
  • PubMed. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(3-aminopropyl)-4-(4-chlorobenzhydryl)piperazine. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • National Center for Biotechnology Information. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3-bromopropyl)-4-methylpiperazine (C8H17BrN2). Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • Preclinical Research CRO. (n.d.). CAS 856840-59-0 1-(3-bromopropyl)piperazine hydrochloride.
  • Anax Laboratories. (n.d.). 142944-48-7 | 1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine.
  • BenchChem. (2025). Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
  • Organic Syntheses Procedure. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Retrieved from Organic Syntheses Procedure website.

Sources

Standard Protocol for N-Alkylation with 1-(3-Bromopropyl)-4-ethylpiperazine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and technical guidance for the N-alkylation of nucleophilic substrates using 1-(3-bromopropyl)-4-ethylpiperazine. This reagent is a valuable building block in medicinal chemistry for introducing a flexible ethylpiperazine moiety, a common pharmacophore in numerous clinically relevant agents. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and offer expert insights into reaction optimization and troubleshooting. The protocols and principles detailed herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities.

Introduction: The Significance of the Ethylpiperazine Moiety in Drug Design

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a diverse array of therapeutic agents targeting various biological pathways.[1] The incorporation of an N-alkylpiperazine, specifically the N-ethylpiperazine group, can significantly influence a molecule's physicochemical properties. It often enhances aqueous solubility, modulates basicity (pKa), and provides a vector for establishing critical interactions with biological targets. 1-(3-Bromopropyl)-4-ethylpiperazine serves as a key reagent for installing this valuable functionality onto a parent molecule through a straightforward N-alkylation reaction.

Reaction Mechanism and Core Principles

The N-alkylation reaction with 1-(3-bromopropyl)-4-ethylpiperazine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile, typically a primary or secondary amine, attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group and forming a new carbon-nitrogen bond.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate (e.g., a secondary amine) attacks the carbon atom bearing the bromine atom.[2]

  • Transition State: A five-coordinate transition state is formed where the C-N bond is forming concurrently with the C-Br bond breaking.

  • Leaving Group Departure: The bromide ion departs, and the new C-N bond is fully formed, resulting in a protonated product (an ammonium salt).

  • Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom to yield the final, neutral N-alkylated product.

To ensure the reaction proceeds efficiently and to minimize side products, the choice of solvent, base, and temperature is critical. A non-protic solvent is generally preferred to avoid solvation of the nucleophile, and a suitable base is required to neutralize the hydrogen bromide (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Tabulated Reaction Parameters

The following table summarizes typical reaction conditions for the N-alkylation of various nucleophilic substrates with alkyl halides, providing a solid starting point for optimization.

ParameterTypical ConditionsRationale & Expert Insights
Nucleophilic Substrate Secondary amines, anilines, nitrogen-containing heterocycles (e.g., indoles, carbazoles)The nucleophilicity of the substrate is paramount. Electron-rich amines react more readily. Steric hindrance around the nitrogen can significantly slow the reaction rate.
Solvent Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF), AcetonePolar aprotic solvents are ideal as they solvate the cation but not the nucleophile, increasing its reactivity. DMF and ACN are excellent choices for their ability to dissolve a wide range of substrates and for their relatively high boiling points, allowing for elevated reaction temperatures.
Base Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An inorganic base like K₂CO₃ is often preferred as it is inexpensive, effective, and easily removed during workup. For more sensitive substrates, a non-nucleophilic organic base like DIPEA may be used.
Temperature Room Temperature to 80 °CThe reaction is often initiated at room temperature and may be gently heated to drive it to completion.[3] Higher temperatures can increase the rate of reaction but may also lead to the formation of impurities. Reaction progress should be monitored (e.g., by TLC or LC-MS).
Stoichiometry 1.0 - 1.2 equivalents of 1-(3-bromopropyl)-4-ethylpiperazineA slight excess of the alkylating agent can help to ensure complete consumption of the starting material. However, a large excess should be avoided to prevent potential dialkylation if the substrate has multiple reactive sites.
Additives Sodium Iodide (NaI) or Potassium Iodide (KI) (catalytic)In cases where the corresponding alkyl chloride is used, or if the bromide is unreactive, a catalytic amount of NaI or KI can be added. This facilitates an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[4][5]

Detailed Experimental Protocol: N-Alkylation of a Representative Secondary Amine

This protocol describes a general procedure for the N-alkylation of a generic secondary amine using 1-(3-bromopropyl)-4-ethylpiperazine.

Materials:

  • Secondary amine substrate (1.0 eq)

  • 1-(3-Bromopropyl)-4-ethylpiperazine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (a typical concentration is 0.1-0.5 M with respect to the limiting reagent).

  • Reagent Addition: Stir the suspension at room temperature and add 1-(3-bromopropyl)-4-ethylpiperazine (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.[3]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup cluster_purification Isolation & Purification A Combine secondary amine and K₂CO₃ in a dry flask under N₂ B Add anhydrous acetonitrile A->B C Add 1-(3-bromopropyl)-4-ethylpiperazine dropwise B->C D Heat to 60-70 °C with stirring C->D E Monitor by TLC/LC-MS until completion D->E F Cool to RT and filter solids E->F G Concentrate filtrate F->G H Dissolve in EtOAc, wash with NaHCO₃ and brine G->H I Dry organic layer over Na₂SO₄ H->I J Filter and concentrate I->J K Purify by flash column chromatography J->K L Obtain pure N-alkylated product K->L

Caption: Workflow for the N-alkylation protocol.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive nucleophile (e.g., protonated).2. Insufficient temperature.3. Steric hindrance.4. Poor quality alkylating agent.1. Ensure sufficient base is present (2-3 eq).2. Gradually increase the reaction temperature, monitoring for decomposition.3. Consider a more polar solvent like DMF. Add catalytic KI.[5]4. Verify the purity of 1-(3-bromopropyl)-4-ethylpiperazine.
Formation of Side Products 1. Over-alkylation (if multiple reactive sites exist).2. Decomposition of starting materials or product at high temperatures.1. Use a stoichiometric amount (1.0 eq) of the alkylating agent.[6]2. Run the reaction at a lower temperature for a longer period.
Difficult Purification 1. Unreacted starting material co-eluting with the product.2. Baseline streaking on silica gel due to the basicity of the product.1. Drive the reaction to completion or use a different solvent system for chromatography.2. Add a small amount of triethylamine (0.5-1%) to the eluent to improve peak shape.

Safety and Handling

1-(3-Bromopropyl)-4-ethylpiperazine, like other alkyl bromides, should be handled with care in a well-ventilated fume hood.[7] It is classified as a skin and eye irritant and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[9] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10][11]

Conclusion

The N-alkylation protocol using 1-(3-bromopropyl)-4-ethylpiperazine detailed in this application note provides a reliable and adaptable method for the synthesis of novel piperazine-containing compounds. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can efficiently incorporate the versatile ethylpiperazine moiety into a wide range of molecular scaffolds. This guide serves as a practical resource to facilitate the successful execution and optimization of this important transformation in the pursuit of new therapeutic agents.

References

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Published May 26, 2017. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Published December 21, 2023. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Published January 19, 2026. Available from: [Link]

  • University of Calgary, Department of Chemistry. Ch22: Alkylation of Amines. Available from: [Link]

  • Sciencemadness.org. Best Conditions For N-Alkylation?. Published March 3, 2022. Available from: [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Published September 6, 2024. Available from: [Link]

  • Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?. Published October 2, 2015. Available from: [Link]

  • Arkivoc. Synthesis of the piperazine subunit of Indinavir. Published 2021. Available from: [Link]

  • Royal Society of Chemistry Publishing. Pyrazine chemistry. Part 10. Synthesis of alkylated derivatives of piperazine-2,5-diones. Available from: [Link]

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. Published November 2, 2020. Available from: [Link]

  • Fisher Scientific. Amination. Available from: [Link]

  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Published March 17, 2015. Available from: [Link]

  • PubChem. 1-(3-Bromopropyl)-4-methylpiperazine. Available from: [Link]

  • ResearchGate. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Published August 7, 2025. Available from: [Link]

  • Angene Chemical. 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide Safety Data Sheet. Published December 28, 2024. Available from: [Link]

  • Royal Society of Chemistry Publishing. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Available from: [Link]

  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Published November 6, 2019. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available from: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • Wikipedia. Alkylation. Available from: [Link]

  • Marcel Dekker, Inc. N-alkylation of Sufonamides Using Anion Exchange Resin. Available from: [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. Published March 17, 2021. Available from: [Link]

  • Royal Society of Chemistry Publishing. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Published November 30, 2023. Available from: [Link]

Sources

Application Note: 1-(3-Bromopropyl)-4-ethylpiperazine as a Linker for Bioconjugation

[1]

Abstract & Introduction

1-(3-Bromopropyl)-4-ethylpiperazine (CAS: 803632-62-4) is a specialized heterobifunctional building block extensively used in medicinal chemistry and small-molecule bioconjugation.[1] Unlike passive polyethylene glycol (PEG) linkers, this molecule incorporates a pharmacologically active piperazine core .

In drug discovery, the ethylpiperazine moiety is a "privileged scaffold," frequently serving as a key binding element for G-Protein Coupled Receptors (GPCRs), particularly dopamine (



This guide details the handling, stability, and synthetic protocols for utilizing 1-(3-Bromopropyl)-4-ethylpiperazine to generate high-value conjugates.[1]

Chemical Profile & Reactivity[2][3][4][5][6]

Physicochemical Properties
PropertyValueNotes
Chemical Name 1-(3-Bromopropyl)-4-ethylpiperazine
CAS Number 803632-62-4
Molecular Formula

Molecular Weight 235.17 g/mol
Physical State Viscous Oil (Free Base) / Solid (Salt)Usually supplied as

or

salt for stability.[1]
Solubility Water, DMSO, Methanol (Salts); DCM, EtOAc (Free Base)
Reactivity Class Alkylating Agent / Tertiary AmineVesicant - Handle with extreme care.
Stability Warning: The "Self-Destruct" Mechanism

A critical, often overlooked aspect of this reagent is its potential for intermolecular self-quaternization .[1]

  • The Risk: In its free base form, the tertiary amine of one molecule can nucleophilically attack the alkyl bromide of another. This leads to polymerization and the formation of insoluble quaternary ammonium salts, rendering the reagent useless.

  • The Solution: Always store as the Dihydrobromide (

    
    ) or Dihydrochloride (
    
    
    ) salt. Generate the free base in situ only immediately prior to use.

Mechanism of Action

The conjugation relies on a classic Bimolecular Nucleophilic Substitution (


)

Visualization: Reaction Logic & Side Pathways

The following diagram illustrates the desired coupling pathway versus the competing self-quaternization pathway.

ReactionPathwaysReagent_SaltReagent (Salt Form)Stable StorageFree_BaseFree Base(Reactive Species)Reagent_Salt->Free_BaseBase Neutralization(In Situ)ProductDesired Conjugate(Ethylpiperazine-Linker-Scaffold)Free_Base->Product + Target_Nu(Fast Coupling)PolymerPolymerized Waste(Quaternary Ammonium Salt)Free_Base->Polymer Self-Reaction(Slow, if stored neat)Target_NuTarget Scaffold(Nucleophile: -OH, -NH2)

Caption: Pathway analysis showing the critical necessity of in situ neutralization to prevent self-polymerization.

Experimental Protocols

Protocol A: General Coupling to Phenols (Ether Synthesis)

Application: Attaching the ethylpiperazine tail to a phenolic drug scaffold (e.g., in the synthesis of arylpiperazine antipsychotics).

Reagents:

  • Target Phenol (1.0 equiv)

  • 1-(3-Bromopropyl)-4-ethylpiperazine Dihydrobromide (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (3.5 - 4.0 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst[1]

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Target Phenol in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add powdered

    
     (anhydrous). Stir for 15 minutes at Room Temperature (RT) to deprotonate the phenol (formation of phenoxide).
    
  • Reagent Addition: Add 1-(3-Bromopropyl)-4-ethylpiperazine Dihydrobromide solid directly to the flask.

    • Note: The excess base will neutralize the HBr salt in situ, releasing the reactive free base slowly.

  • Catalysis: Add catalytic KI. This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein condition).

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
     or Ar) for 12–18 hours.
    
    • Monitoring: Check via TLC or LC-MS.[2] Look for the disappearance of the phenol.

  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[3]

    • Dissolve residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is a tertiary amine. Purify via Flash Column Chromatography using a DCM/MeOH gradient (typically 95:5 to 90:10).

Protocol B: Coupling to Secondary Amines (N-Alkylation)

Application: Creating bis-amine linkers.

Reagents:

  • Target Amine (1.0 equiv)

  • Linker (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF or DMSO[2]

Procedure:

  • Dissolve the Target Amine and DIPEA in DMF.

  • Add 1-(3-Bromopropyl)-4-ethylpiperazine Dihydrobromide .

  • Heat to 50°C . Note: Avoid excessive heat (>100°C) to prevent elimination of HBr (formation of allyl amines).

  • Monitor reaction progress.[4] If sluggish, add KI catalyst.

  • Workup: Dilute with water and extract into DCM. (Note: The product is basic; ensure the aqueous layer is basic (pH > 10) during extraction to keep the product in the organic phase).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Free base generated too fast in absence of nucleophile.[1]Use the Salt Form and add it last to the mixture containing the nucleophile and base.
Sluggish Reaction Poor nucleophilicity or steric hindrance.Add 0.1 eq Potassium Iodide (KI) . Switch solvent to DMF or DMSO to enhance

rate.
Elimination Product (Alkene) Reaction temperature too high; Base too strong.Lower temperature to <60°C. Use a weaker base (e.g.,

) if possible, though Carbonate is standard.
Product Stuck in Aqueous Product is protonated during workup.The ethylpiperazine is basic. Ensure the aqueous phase pH is >10 during extraction to keep the amine neutral (organic soluble).

Process Workflow Diagram

WorkflowStartStart: Reagent PreparationStep1Dissolve Nucleophile (Phenol/Amine)in ACN or DMFStart->Step1Step2Add Base (K2CO3)Generate Nucleophile AnionStep1->Step2Step3Add Linker (HBr Salt) + Cat. KI(In Situ Neutralization)Step2->Step3Step4Heat (60-80°C, 12-18h)Monitor via LC-MSStep3->Step4DecisionReaction Complete?Step4->DecisionDecision->Step4No (Extend Time/Add KI)WorkupFilter Salts -> Aqueous Extraction(Keep pH > 10)Decision->WorkupYesPurifyFlash Chromatography(DCM/MeOH)Workup->Purify

Caption: Step-by-step workflow for the N-alkylation or O-alkylation using 1-(3-Bromopropyl)-4-ethylpiperazine.

References

  • BenchChem. "The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery." BenchChem Application Notes. Accessed October 2023. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 414088, 1-(3-Bromopropyl)-4-methylpiperazine" (Analogous reactivity data). PubChem. Accessed October 2023. Link

  • Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents. Part 9: 1-(3-Bromopropyl)-4-ethylpiperazine as a synthone for new serotonin receptor ligands."[1] Journal of Medicinal Chemistry (General reference for piperazine alkylators in CNS drug design).

  • BLD Pharm. "Product Information: 1-(3-Bromopropyl)-4-ethylpiperazine."[1] BLD Pharm Catalog. Accessed October 2023. Link

(Note: While specific literature on the ethyl derivative is less abundant than the methyl derivative, the chemical reactivity described in references 2 and 3 is identical due to the distal nature of the N-alkyl group.)

Application Note: Strategic Utilization of 1-(3-Bromopropyl)-4-ethylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 1-(3-Bromopropyl)-4-ethylpiperazine (and its salts) as a key intermediate for introducing the solubilizing N-ethylpiperazine moiety into bioactive scaffolds.[1]

Executive Summary & Chemical Profile

1-(3-Bromopropyl)-4-ethylpiperazine is a bifunctional alkylating agent used extensively to append the 4-ethylpiperazin-1-yl propyl chain to lipophilic pharmacophores (e.g., indoles, phenols, anilines). This moiety is a "privileged structure" in drug discovery, often enhancing aqueous solubility, bioavailability, and target affinity (particularly for GPCRs and kinases).[1]

Chemical Profile:

  • IUPAC Name: 1-(3-Bromopropyl)-4-ethylpiperazine[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [1]
  • Molecular Weight: 235.17 g/mol (Free Base)[1]

  • Physical State: Viscous oil (Free base) or Hygroscopic solid (Dihydrobromide salt).[1]

  • Reactivity: High electrophilicity at the

    
    -carbon due to the bromine leaving group; susceptible to hydrolysis and polymerization if stored improperly.
    

Safety & Handling (Critical)

Warning: As a nitrogen mustard analogue, this compound is a potent alkylating agent.[1] It acts as a severe skin/eye irritant and potential mutagen.

  • Containment: Handle strictly inside a fume hood.

  • Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating potential before disposal.[1]

  • Storage: Store under Argon/Nitrogen at -20°C. The free base degrades rapidly (cyclization to quaternary ammonium salts); the dihydrobromide salt is more stable but hygroscopic.[1]

Core Application: N-Alkylation of Heterocycles

This protocol details the coupling of 1-(3-Bromopropyl)-4-ethylpiperazine with a nitrogen heterocycle (e.g., Indole, Benzimidazole) to synthesize CNS-active ligands.[1]

Mechanistic Rationale

The reaction proceeds via an S


2 mechanism .[1] The choice of base is critical:
  • NaH (Sodium Hydride): Used for weak nucleophiles (e.g., Indoles, pK

    
     ~16).[1] Irreversible deprotonation ensures high reaction rates.
    
  • K

    
    CO
    
    
    
    / Cs
    
    
    CO
    
    
    :
    Used for stronger nucleophiles (e.g., Imidazoles, Phenols).[1] Cesium is preferred for its "cesium effect" (increased solubility and loose ion pairing) in aprotic solvents.[1]
Experimental Protocol (Indole Alkylation)

Reagents:

  • Substrate: Indole derivative (1.0 equiv)[1]

  • Reagent: 1-(3-Bromopropyl)-4-ethylpiperazine (1.2 equiv)[1]

  • Base: NaH (60% dispersion in oil, 1.5 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N

    
    , dissolve the Indole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to 0°C.
    
  • Deprotonation: Add NaH (1.5 equiv) portion-wise.[1] Evolution of H

    
     gas will be vigorous. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure complete anion formation.
    
  • Addition: Cool back to 0°C. Add 1-(3-Bromopropyl)-4-ethylpiperazine (1.2 equiv) dropwise (diluted in minimal DMF if using the oil; add as solid if using salt, but note: if using salt, extra base is required to neutralize the HBr).

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Optimization: If conversion is slow, heat to 60°C.

  • Quench & Workup: Pour mixture onto ice-water. Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: The product is a basic amine. Flash chromatography on silica gel usually requires a gradient of DCM:MeOH:NH

    
    OH (e.g., 95:5:0.5).[1]
    
Workflow Visualization

ReactionWorkflow Start Start: Substrate Selection CheckPka Analyze Substrate pKa Start->CheckPka WeakNuc Weak Nucleophile (Indole, Amide) pKa > 15 CheckPka->WeakNuc StrongNuc Strong Nucleophile (Phenol, Imidazole) pKa < 10 CheckPka->StrongNuc Cond_NaH Condition A: Base: NaH Solvent: DMF/THF Temp: 0°C -> RT WeakNuc->Cond_NaH Cond_K2CO3 Condition B: Base: K2CO3 or Cs2CO3 Additive: KI (0.1 eq) Solvent: Acetone/MeCN Temp: Reflux StrongNuc->Cond_K2CO3 Monitor Monitor: LCMS/TLC Check for N- vs C-alkylation Cond_NaH->Monitor Cond_K2CO3->Monitor Workup Workup: Basic Extraction (pH > 10) Monitor->Workup

Figure 1: Decision matrix for alkylation conditions based on substrate acidity.

Advanced Application: Finkelstein-Assisted O-Alkylation

When reacting with phenols or less reactive amines, the "Finkelstein Modification" is employed to generate the more reactive alkyl iodide in situ.

Protocol Modification:

  • Additive: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 – 0.5 equiv).[1]

  • Mechanism: The Bromide (Leaving Group) is displaced by Iodide, forming 1-(3-Iodopropyl)-4-ethylpiperazine, which reacts ~10-100x faster with the nucleophile.[1]

Data Table: Solvent & Base Optimization

SolventBaseTemp (°C)AdditiveTypical YieldNotes
DMF NaH0 -> RTNone85-95%Best for Indoles/Amides. Requires dry conditions.[3][4]
Acetonitrile K

CO

80 (Reflux)KI (0.1 eq)70-85%Standard for Phenols.[1] Easy workup.
Acetone K

CO

56 (Reflux)KI (0.1 eq)60-80%Slower, but solvent is easy to remove.[1]
Toluene KOH (powder)110TBAI (PTC)50-70%Phase Transfer Catalysis conditions.[1]

Quality Control & Troubleshooting

Self-Validating the Reagent: Before use, verify the integrity of 1-(3-Bromopropyl)-4-ethylpiperazine.

  • H-NMR (CDCl

    
    ):  Look for the triplet at 
    
    
    
    ~3.4-3.5 ppm (CH
    
    
    -Br).[1] If this has shifted to ~3.6-3.8 or split, cyclization to the quaternary aziridinium/piperazinium salt may have occurred.
  • TLC: Run in 10% MeOH/DCM. The free base should be a distinct spot. A streak or baseline spot indicates degradation/polymerization.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield (<30%) Reagent degradation (Cyclization).[1]Use fresh reagent or store as HBr salt. Add excess (1.5 eq) reagent.[1]
No Reaction Nucleophile not deprotonated.[1]Switch from K

CO

to NaH or Cs

CO

. Ensure anhydrous solvent.
Polymerization Reagent concentration too high.[1]Dilute reaction to 0.1 M. Add reagent dropwise.
Product trapped in Aqueous Product is amphoteric/basic.Ensure aqueous layer pH > 10 during extraction. Use DCM instead of EtOAc.

References

  • General Piperazine Synthesis

    • Title: "Synthetic Approaches to Piperazine-Containing Drugs."
    • Source:Molecules (2023).[1][5]

    • URL:[Link]

  • Alkylation Protocols (Trazodone/Nefazodone Analogues)

    • Title: "Synthesis and pharmacology of novel antidepressant agents..."
    • Source:Int. J. Pharm. Sci. Rev. Res. (2010).[1][6]

    • URL:[Link]

  • Finkelstein Modification Logic

    • Title: "The Finkelstein Reaction: A mechanistic overview."
    • Source:Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Safety Data

    • Title: "Safety Data Sheet: 1-(3-Bromopropyl)piperazine derivatives."[1][7]

    • Source:Fisher Scientific / Cayman Chemical.[1]

Sources

Application Notes and Protocols: The Strategic Incorporation of 1-(3-Bromopropyl)-4-ethylpiperazine in the Synthesis of Novel G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperazine Scaffold in GPCR Ligand Design

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets for a significant portion of all modern pharmaceuticals.[1][2] Within the vast chemical space of GPCR modulators, the arylpiperazine motif stands out as a "privileged scaffold".[3][4] Its inherent structural and physicochemical properties make it a cornerstone in the design of ligands targeting aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors, which are crucial for treating a wide range of central nervous system (CNS) disorders.[4][5]

The modular nature of arylpiperazine-based ligands allows for systematic structural modifications to fine-tune their pharmacological profile, including affinity, selectivity, and functional activity.[3] A common and effective strategy involves a tripartite structure: an aromatic head group (the aryl portion), a central piperazine ring, and a flexible alkyl linker connecting to a terminal moiety. This design enables bitopic engagement, where the ligand can interact with both the primary (orthosteric) binding pocket (PBP) and a less conserved secondary binding pocket (SBP) in the extracellular vestibule of the receptor.[5] Such interactions are critical for achieving high affinity and subtype selectivity.

This application note provides a detailed guide on the use of 1-(3-Bromopropyl)-4-ethylpiperazine , a key building block for introducing a functionally significant propyl-ethylpiperazine side chain into potential GPCR ligands. We will explore the causality behind its use, provide detailed synthetic protocols for its conjugation to lead scaffolds, and discuss the impact of the N-ethylpiperazine moiety on the resulting ligand's pharmacological properties.

Core Rationale: Why 1-(3-Bromopropyl)-4-ethylpiperazine?

The choice of an alkylating agent is a critical decision in the synthesis of long-chain arylpiperazine ligands. The structure of 1-(3-bromopropyl)-4-ethylpiperazine offers a unique combination of features that address several key aspects of drug design:

  • Optimal Linker Length: The three-carbon (propyl) chain provides sufficient flexibility and length for the terminal piperazine moiety to reach and interact with secondary binding pockets or other key residues within the GPCR. This has been shown to be a favorable linker length for achieving high potency in various GPCR ligand series.[6]

  • The N-Ethyl Moiety for Enhanced Drug-like Properties: The ethyl group on the terminal nitrogen of the piperazine is not merely a placeholder. Structure-activity relationship (SAR) studies have demonstrated that small N-alkyl substituents can significantly improve a ligand's overall profile. Specifically, the N-ethyl group has been shown to:

    • Maintain or Enhance Potency: While the primary interactions are often dictated by the aryl head group, the terminal moiety can contribute to overall binding affinity.

    • Improve Metabolic Stability: Modification of the terminal nitrogen can block potential sites of metabolism, leading to improved stability in human liver microsomes.[6]

    • Reduce Off-Target Effects: Unsubstituted or improperly substituted piperazines can lead to undesirable interactions with other receptors or enzymes. For example, the N-ethyl group can mitigate inhibition of cytochrome P450 (CYP) enzymes, such as CYP2D6, which is a common liability for piperazine-containing compounds.[6] It can also reduce binding to other receptors like the muscarinic acetylcholine receptor (mAChR).[7]

  • Synthetic Tractability: As a brominated alkylating agent, it is highly reactive towards nucleophiles like phenols and secondary amines under standard, reproducible reaction conditions, making it an ideal reagent for library synthesis and lead optimization.

Experimental Protocols: Synthesis of a CXCR4 Antagonist

To illustrate the application of this reagent class, we present a representative protocol for the synthesis of a potent GPCR ligand, adapted from the development of N-Alkyl Piperazine-based CXCR4 antagonists.[6] The CXCR4 receptor is a GPCR that plays a vital role in cell trafficking and has been implicated in cancer metastasis and inflammation.[6]

Protocol 1: N-Alkylation of a Secondary Amine with a Propyl-Piperazine Moiety

This protocol describes the coupling of a core heterocyclic scaffold (in this case, a tetrahydroisoquinoline derivative, but applicable to other amine-containing cores) with a bromopropyl-piperazine derivative. This is a classic SN2 reaction, where the secondary amine of the core acts as a nucleophile, displacing the bromide from the propyl chain.

Reaction Scheme:

Caption: Synthetic workflow for N-alkylation.

Materials:

  • Heterocyclic core containing a secondary amine (e.g., Compound 6 in[6])

  • 1-(3-Bromopropyl)-4-ethylpiperazine (or a protected precursor like tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic core (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution. DIPEA acts as a non-nucleophilic base to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

  • Alkylation: Add 1-(3-Bromopropyl)-4-ethylpiperazine (1.2-1.5 eq) to the reaction mixture. Note: If a Boc-protected piperazine is used, a subsequent deprotection step will be required.

  • Reaction: Heat the reaction mixture to 65 °C and stir. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-alkylated product.

Protocol 2: O-Alkylation of a Phenolic Core (Williamson Ether Synthesis)

This protocol outlines the alkylation of a phenolic hydroxyl group, a common moiety in GPCR ligands, using 1-(3-Bromopropyl)-4-ethylpiperazine.

Reaction Scheme:

O-Alkylation Reaction Reactant1 Phenolic Core Conditions    K₂CO₃ or Cs₂CO₃DMF, 60-80 °C Reactant2    1-(3-Bromopropyl)-4-ethylpiperazine Plus + Product Aryl Ether GPCR Ligand Conditions->Product CXCR4_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CXCR4 CXCR4 Receptor G_protein Gαiβγ CXCR4->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to SDF1 SDF-1 (Agonist) SDF1->CXCR4 Binds & Activates Antagonist Synthesized Ligand (Antagonist) Antagonist->CXCR4 Binds & Blocks G_alpha_i->AC Inhibits Ca_flux Ca²⁺ Flux G_beta_gamma->Ca_flux Induces MAPK MAPK Pathway (ERK1/2) G_beta_gamma->MAPK Activates PKA PKA cAMP->PKA Activates

Caption: Simplified CXCR4 signaling pathway.

Pathway Explanation:

  • Agonist Binding: The endogenous ligand, SDF-1 (CXCL12), binds to and activates the CXCR4 receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi protein.

  • Subunit Dissociation: The G-protein dissociates into its Gαi-GTP and Gβγ subunits.

  • Downstream Effects:

    • Gαi-GTP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Gβγ can activate other signaling cascades, including the MAPK/ERK pathway and induce intracellular calcium flux, which are linked to cell migration and survival.

  • Antagonist Action: The synthesized ligand, containing the 1-(3-propyl)-4-ethylpiperazine moiety, acts as an antagonist by binding to CXCR4 and preventing the binding of SDF-1, thereby blocking the initiation of these downstream signaling events.

Conclusion and Future Perspectives

1-(3-Bromopropyl)-4-ethylpiperazine and its congeners are powerful and versatile tools in the medicinal chemist's arsenal for the synthesis of novel GPCR ligands. The strategic incorporation of the propyl-ethylpiperazine side chain offers a validated pathway to enhance the drug-like properties of lead compounds, particularly in terms of improving metabolic stability and reducing off-target liabilities. The straightforward and robust alkylation chemistry allows for its efficient incorporation into diverse molecular scaffolds, facilitating the rapid exploration of structure-activity relationships. As the demand for more selective and safer GPCR-targeted therapeutics continues to grow, the rational use of such well-designed building blocks will remain a key strategy in modern drug discovery.

References

  • Miller, E. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4086–4097. [Link]

  • Miller, E. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central. [Link]

  • Mishra, A., et al. (2018). Further exploration of N-4 substituents on the piperazine ring of the hybrid template... Bioorganic & Medicinal Chemistry, 26(15), 4381-4393. [Link]

  • Gawalska, A., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(12), 3568. [Link]

  • Suno, R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives... Molecules, 27(16), 5184. [Link]

  • Various Authors. (2014). A General and Convenient Synthesis of N-Aryl Piperazines. Synthetic Communications, 44(18), 2629-2638. [Link]

  • Gawalska, A., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Antón-García, D., & Galiano, S. (2010). R&D work: Alkylation of amines with alkylboronic acids. GalChimia. [Link]

  • Suno, R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives... Semantic Scholar. [Link]

  • Sharma, P., et al. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research, 4(3), 113-119. [Link]

  • Butini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

Sources

1-(3-Bromopropyl)-4-ethylpiperazine in the preparation of positron emission tomography (PET) ligands

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1-(3-Bromopropyl)-4-ethylpiperazine as a critical intermediate in the synthesis of radioligands for Positron Emission Tomography (PET). This reagent is primarily employed to introduce the ethylpiperazine-propyl moiety, a privileged pharmacophore in neuroreceptor imaging agents targeting Dopamine D2/D3 and Sigma-1 receptors.

Strategic Role in Ligand Design

The 1-(3-Bromopropyl)-4-ethylpiperazine moiety serves as a high-affinity "tail" in G-Protein Coupled Receptor (GPCR) ligands. Its structural utility in PET radiochemistry is threefold:

  • Pharmacophore Installation: The ethylpiperazine group often dictates selectivity for D3 over D2 receptors or modulates affinity for Sigma-1 sites.

  • Linker Function: The propyl chain provides the optimal distance (approx. 3-4 Å) between the basic nitrogen of the piperazine and the aromatic "head" group of the ligand, preventing steric clash within the binding pocket.

  • Precursor Construction: The terminal bromine acts as a versatile electrophile, allowing for the rapid attachment of this tail to phenolic or amine-bearing scaffolds to generate "Cold Standards" (reference compounds) or Precursors for radiolabeling (e.g., via nucleophilic substitution at a different site on the scaffold).

Synthesis Protocols
Protocol A: Preparation of 1-(3-Bromopropyl)-4-ethylpiperazine

Note: While commercially available (CAS 803632-62-4), in-house synthesis ensures freshness and eliminates degradation products (dimers) common in stored alkyl halides.

Reagents:

  • 1-Ethylpiperazine (1.0 eq)

  • 1,3-Dibromopropane (3.0 - 5.0 eq) [Excess is critical to prevent dimerization]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone or Acetonitrile (ACN) [Solvent]

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,3-dibromopropane (50 mmol) in acetone (100 mL).

  • Addition: Add

    
      (20 mmol) to the solution.
    
  • Controlled Reaction: Add 1-ethylpiperazine (10 mmol) dropwise over 30 minutes at room temperature. Rationale: Slow addition into a large excess of dibromide favors mono-alkylation over bis-alkylation.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for 1-ethylpiperazine (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove acetone and the bulk of excess 1,3-dibromopropane.

  • Purification: The residue is an oil.[1][2] Purify via vacuum distillation (if scale permits) or flash column chromatography (Silica gel; Gradient: 100% DCM

    
     5% MeOH/DCM).
    
    • Target Yield: 60–75%.

    • Storage: Store at -20°C under argon. The free base is sensitive to oxidation; conversion to the dihydrobromide salt is recommended for long-term storage.

Protocol B: Coupling to Ligand Scaffold (General Procedure)

This protocol describes attaching the linker to a phenolic scaffold (e.g., a precursor for a D3 or Sigma ligand).

Reagents:

  • Scaffold (e.g., 4-phenylphenol derivative) (1.0 eq)

  • 1-(3-Bromopropyl)-4-ethylpiperazine (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) [Preferred over 
    
    
    
    for faster kinetics]
  • DMF or Acetonitrile (dry)

  • Sodium Iodide (NaI) (0.1 eq) [Catalyst - Finkelstein condition]

Step-by-Step Methodology:

  • Activation: Dissolve the Scaffold (1.0 mmol) in dry DMF (5 mL). Add

    
     (2.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Coupling: Add 1-(3-Bromopropyl)-4-ethylpiperazine (1.2 mmol) and NaI (0.1 mmol).

  • Reaction: Heat to 60–80°C for 2–4 hours.

    • Mechanism:[3][4] The phenoxide attacks the carbon bearing the bromine (or transient iodine) via

      
       substitution.
      
  • Quench & Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Validation: Verify the "Cold Standard" structure via

    
    -NMR and MS.
    
    • Key NMR Signal: Look for the propyl chain triplets (

      
       ~1.9, 2.5, 4.0 ppm) and the ethyl group (
      
      
      
      ~1.0 ppm triplet, ~2.4 ppm quartet).
Radiosynthesis Context

This reagent is typically used to build the non-radioactive standard or the precursor for labeling at a different site. However, two specific radiolabeling strategies are relevant:

Strategy 1: Building the Precursor for Distal Labeling

  • Workflow: Use the reagent to attach the ethylpiperazine tail to a scaffold containing a Nitro or Chloro group.

  • Radiolabeling: The Nitro/Chloro group is then displaced by

    
     (nucleophilic aromatic substitution) to create the final PET tracer.
    
  • Example: Synthesis of

    
    D3-ligands where the F-18 is on the aromatic head, and the ethylpiperazine tail provides affinity.
    

Strategy 2: Direct Labeling (Less Common)

  • Workflow: If the target ligand is 1-(3-[18F]fluoropropyl)-4-ethylpiperazine linked to a scaffold.

  • Precursor: The reagent itself is not used here. Instead, a Tosylate precursor (1-(3-tosyloxypropyl)-4-ethylpiperazine) would be required for efficient fluorination. The bromine compound is a poor substrate for direct

    
     substitution due to slow kinetics and competitive elimination.
    
Visualization: Synthesis Workflow

G Start 1-Ethylpiperazine Intermediate 1-(3-Bromopropyl)- 4-ethylpiperazine (The Reagent) Start->Intermediate Alkylation (Acetone, Reflux) Reagent 1,3-Dibromopropane (Excess) Reagent->Intermediate Coupling Coupling Reaction (Cs2CO3, DMF, 80°C) Intermediate->Coupling + Scaffold Scaffold Ligand Scaffold (e.g., Phenol/Amine) Scaffold->Coupling ColdStd Cold Standard (Reference Material) Coupling->ColdStd If Scaffold is Non-Reactive Precursor Precursor for Labeling (Contains NO2/Cl/LG) Coupling->Precursor If Scaffold has Leaving Group FinalTracer Final PET Tracer Precursor->FinalTracer [18F]F- Displacement Radiolabel [18F]Fluorination (Cyclotron Produced) Radiolabel->FinalTracer

Caption: Workflow for utilizing 1-(3-Bromopropyl)-4-ethylpiperazine to synthesize PET ligand standards and precursors.

Quality Control & Troubleshooting
ParameterSpecificationTroubleshooting
Purity (Reagent) >95% by HPLCImpurity at RT ~2x product is likely the Bis-piperazine dimer . Increase dibromide excess in synthesis.
Appearance Clear to pale yellow oilDarkening indicates oxidation. Distill or pass through a short silica plug before use.
Storage Stability < 1 month at 4°CConvert to dihydrobromide salt (precipitate with HBr/EtOH) for solid-state stability (>1 year).
Coupling Yield >50%If low, check for "Quaternization" (reaction of the piperazine nitrogen with the alkyl halide). Ensure free base is generated.
References
  • VulcanChem. (2024).[4] Product Data Sheet: 1-(3-Bromopropyl)-4-ethylpiperazine (CAS 803632-62-4).[5] VulcanChem Biosciences. Link

  • Chu, W., et al. (2005). "Synthesis and Characterization of Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry, 48(24), 7637–7647. (Describes general piperazine-propyl linker synthesis). Link

  • Mach, R. H., et al. (2004). "Development of Improved PET Radiotracers for the Dopamine D3 Receptor." Neuroimaging Clinics of North America, 14(4), 534-542. (Context on ethylpiperazine pharmacophores).
  • PubChem. (2024).[6] Compound Summary: 1-(3-Bromopropyl)-4-methylpiperazine (Analogous Chemistry). National Library of Medicine. Link

Sources

Advanced Functionalization Strategies: 1-(3-Bromopropyl)-4-ethylpiperazine in Smart Materials & Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromopropyl)-4-ethylpiperazine (CAS: 32684-26-4) is a bifunctional building block bridging the gap between organic synthesis and advanced materials science. Unlike simple alkyl halides, this molecule incorporates a piperazine moiety —a cyclic diamine with tunable pKa values—and a reactive propyl bromide tail.

For materials scientists and drug development professionals, this structure offers a unique "plug-and-play" capability:

  • Electrophilic Handle: The alkyl bromide undergoes rapid

    
     substitution with nucleophiles (amines, thiols, carboxylates), enabling covalent grafting.
    
  • pH-Responsive Headgroup: The ethylpiperazine ring acts as a "proton sponge," crucial for endosomal escape in gene delivery vectors and pH-switched solubility in smart coatings.

  • Cationic Potential: Upon quaternization, it generates stable ammonium salts, fundamental for antimicrobial surfaces and anion exchange membranes (AEMs).

This guide details two high-value applications: pH-Responsive Silica Nanocarriers and Cationic Lipid Synthesis for LNP Formulations .

Chemical Profile & Reactivity Logic

PropertyValue/DescriptionImplication for Materials Science
Molecular Structure Piperazine ring with N-ethyl and N-propyl-bromideAmphiphilic linker; Ethyl group adds lipophilicity compared to methyl analogs.
Reactivity Primary Alkyl BromideExcellent substrate for Nucleophilic Substitution (

).
Basicity (pKa) ~5.3 and ~9.8 (Piperazine nitrogens)Enables pH-buffering capacity (Endosomal Escape).
Solubility Soluble in DCM, DMF, EthanolCompatible with standard organic synthesis and polymer grafting workflows.
Mechanistic Insight: The Proton Sponge Effect

In drug delivery, the piperazine ring is critical. At physiological pH (7.4), the N-ethyl nitrogen is partially protonated. In the acidic environment of an endosome (pH 5.0), the second nitrogen becomes protonated. This influx of protons causes an influx of chloride ions and water (osmotic swelling), rupturing the endosome and releasing the payload.

ProtonSponge cluster_0 Physiological pH (7.4) cluster_1 Endosomal pH (5.0) N1 Piperazine (Mono-protonated) N2 Piperazine (Di-protonated) N1->N2 H+ Uptake (Buffering) N3 Cl- Influx & Osmotic Swelling N2->N3 Charge Repulsion N4 Endosome Rupture N3->N4 Physical Stress

Figure 1: Mechanism of endosomal escape facilitated by the buffering capacity of the piperazine moiety.

Application I: Synthesis of pH-Responsive Silica Nanocarriers

Context: Silica nanoparticles (SNPs) are robust drug delivery vehicles. By grafting 1-(3-Bromopropyl)-4-ethylpiperazine onto the surface, we create a pH-switchable gatekeeper that retains drugs at neutral pH and releases them in acidic tumor microenvironments.

Protocol: Surface Grafting via Nucleophilic Substitution

Prerequisites:

  • Substrate: Mesoporous Silica Nanoparticles (MSN-NH2), amine-functionalized via APTES.

  • Reagent: 1-(3-Bromopropyl)-4-ethylpiperazine.[1]

  • Solvent: Anhydrous Acetonitrile (ACN) or DMF.

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    

Step-by-Step Methodology:

  • Activation:

    • Disperse 500 mg of MSN-NH2 in 20 mL anhydrous ACN using an ultrasonic bath (15 min).

    • Add 300 mg of

      
       (Base acts as an HCl scavenger).
      
  • Coupling Reaction:

    • Add 1.5 equivalents (relative to surface amine loading) of 1-(3-Bromopropyl)-4-ethylpiperazine .

    • Calculation Note: If amine loading is 1.0 mmol/g, use 0.75 mmol of the bromide.

    • Reflux the mixture at 80°C for 24 hours under inert atmosphere (

      
      ).
      
    • Checkpoint: Monitor the disappearance of the starting bromide via TLC (Mobile phase: DCM/MeOH 9:1).

  • Purification (Critical for Biocompatibility):

    • Centrifuge (10,000 rpm, 10 min) to pellet the nanoparticles.

    • Wash 3x with Ethanol to remove unreacted bromide and base.

    • Wash 2x with Deionized Water to remove residual salts.

    • Vacuum dry at 40°C overnight.

  • Validation:

    • Zeta Potential: Measure surface charge at pH 7.4. The shift from highly positive (primary amine) to moderately positive (secondary/tertiary amine) indicates substitution.

    • FTIR: Look for the appearance of C-H stretches (2800-3000 cm⁻¹) from the propyl/ethyl chains and the disappearance of the primary N-H bend.

Application II: Novel Cationic Lipid Synthesis for RNA Delivery

Context: Lipid Nanoparticles (LNPs) for mRNA vaccines require ionizable lipids. 1-(3-Bromopropyl)-4-ethylpiperazine serves as the perfect hydrophilic "head" precursor when reacted with long-chain fatty amines.

Protocol: Synthesis of 1,2-Didodecyl-4-(3-(4-ethylpiperazin-1-yl)propyl)amine

Reaction Logic: We will react the propyl bromide with a secondary fatty amine (e.g., Didodecylamine). The result is a tertiary amine with two lipid tails and a piperazine head.

Materials:

  • Reagent A: Didodecylamine (Nucleophile).

  • Reagent B: 1-(3-Bromopropyl)-4-ethylpiperazine (Electrophile).

  • Solvent: Ethanol/THF (1:1 mixture).

Workflow:

  • Stoichiometry Setup:

    • Mix 1.0 eq of Didodecylamine with 1.2 eq of 1-(3-Bromopropyl)-4-ethylpiperazine.

    • Add 2.0 eq of

      
      .
      
  • Reflux:

    • Heat to 75°C for 18-24 hours. The excess bromide drives the reaction to completion.

  • Workup:

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Purification: Flash column chromatography (Silica gel). Elute with DCM:MeOH (95:5) containing 1%

      
      .
      
  • QC & Characterization:

    • 1H NMR (CDCl3): Verify the integration of the terminal methyl of the ethyl group (~1.0 ppm, triplet) vs. the lipid tail methyls (~0.88 ppm).

    • Mass Spec: Confirm molecular ion peak

      
      .
      

LipidSynthesis Start Start: Reagents Reaction Reaction: Reflux in EtOH/THF (SN2 Substitution) Start->Reaction + K2CO3, 75°C Workup Workup: Filtration & Evaporation Reaction->Workup 24 Hours Purify Purification: Flash Chromatography (DCM/MeOH/NH4OH) Workup->Purify Crude Oil Final Product: Ionizable Cationic Lipid Purify->Final Pure Compound

Figure 2: Synthetic workflow for creating piperazine-based ionizable lipids.

Safety & Handling (E-E-A-T)

  • Alkylating Hazard: As a primary alkyl bromide, 1-(3-Bromopropyl)-4-ethylpiperazine is a potential alkylating agent. It can react with DNA bases.

    • Control: Always handle in a fume hood. Double-glove (Nitrile).

    • Decontamination: Quench spills with a dilute solution of ammonia or ethanolic KOH to convert the bromide to a non-reactive amine/ether.

  • Storage: Store at 2-8°C under inert gas (Argon) to prevent hydrolysis or quaternary ammonium salt formation (self-polymerization).

References

  • PubChem. 1-(3-Bromopropyl)-4-ethylpiperazine Compound Summary. National Library of Medicine. [Link]

  • Lumen Learning. Nucleophilic substitutions with alkyl halides (SN2 Mechanism). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Substitutions with 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing substitution reactions involving 1-(3-Bromopropyl)-4-ethylpiperazine. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance reaction yields and minimize impurities. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your experimental design.

Part 1: Foundational Principles & Reaction Setup

The core of the reactions involving 1-(3-Bromopropyl)-4-ethylpiperazine is the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, a nucleophile (Nu:⁻) attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group in a single, concerted step.[2][3] Understanding the factors that govern this mechanism is paramount to optimizing your reaction.

The SN2 Mechanism: A Visual Overview

The efficiency of this reaction is a delicate balance between the substrate, nucleophile, solvent, and any bases or catalysts present. The reaction proceeds via a backside attack, leading to an inversion of stereochemical configuration at the reaction center.[3][4]

Caption: The concerted SN2 mechanism.

Baseline Experimental Protocol

This protocol serves as a robust starting point. Deviations from expected results when using this setup indicate that one of the core parameters needs adjustment.

  • Preparation : To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF).

  • Deprotonation : Add a suitable base (1.1 - 1.5 eq.), such as powdered potassium carbonate (K₂CO₃), and stir the mixture at room temperature for 30 minutes.

  • Alkylation : Add 1-(3-Bromopropyl)-4-ethylpiperazine (1.0 - 1.2 eq.) to the mixture.

  • Reaction : Heat the reaction to a suitable temperature (typically 60-80 °C) and monitor its progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product using column chromatography, acid-base extraction, or crystallization.

Key Reaction Components & Their Roles
ComponentRole & Critical Considerations
Substrate 1-(3-Bromopropyl)-4-ethylpiperazine : This is a primary alkyl bromide. Primary halides are excellent substrates for SN2 reactions due to minimal steric hindrance at the electrophilic carbon.[3][5] Ensure its purity, as degradation can introduce impurities and affect yield.
Nucleophile The strength of the nucleophile is critical. Common nucleophiles include phenols, thiols, secondary amines, and carbanions. Weaker nucleophiles may require higher temperatures, stronger bases, or catalytic assistance to proceed efficiently.
Base The base's primary role is to deprotonate the nucleophile, increasing its nucleophilicity. The choice of base is crucial to avoid side reactions. Inorganic carbonates (K₂CO₃, Cs₂CO₃) are common and effective.[6] Stronger, non-nucleophilic bases like sodium hydride (NaH) can be used for weakly acidic nucleophiles but require strictly anhydrous conditions.
Solvent The solvent choice dramatically influences reaction rates. Polar aprotic solvents are ideal for SN2 reactions because they solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive.[2][7]

Table 1: Comparison of Common Polar Aprotic Solvents

SolventBoiling Point (°C)Dielectric Constant (ε)Notes
Acetonitrile (ACN)8237.5Easy to remove under vacuum; good general-purpose solvent.
Dimethylformamide (DMF)15336.7High boiling point, excellent solvating power. Can be difficult to remove completely.
Dimethyl Sulfoxide (DMSO)18946.7Very high boiling point and solvating power; can be difficult to remove and may complicate work-up.
Tetrahydrofuran (THF)667.6Lower polarity; useful for reactions involving organometallics or when a less polar medium is required.

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and solve common issues encountered during the experiment.

Q1: My reaction is very slow or shows no product formation. What are the likely causes?

A1: Diagnosis & Solutions

A stalled reaction points to one or more of the core parameters being suboptimal. Use the following decision tree to identify the root cause.

No_Reaction_Troubleshooting Start Symptom: No/Slow Reaction CheckTemp Is reaction temperature sufficient? (Typically > 60°C) Start->CheckTemp CheckBase Is the base strong enough to deprotonate the nucleophile? CheckTemp->CheckBase Yes Sol_Temp Solution: Increase temperature in 10°C increments. CheckTemp->Sol_Temp No CheckSolvent Is the solvent polar aprotic? (e.g., ACN, DMF) CheckBase->CheckSolvent Yes Sol_Base Solution: Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). CheckBase->Sol_Base No CheckReagents Are reagents pure and anhydrous? CheckSolvent->CheckReagents Yes Sol_Solvent Solution: Switch to a more polar aprotic solvent (e.g., THF → DMF). CheckSolvent->Sol_Solvent No Sol_Reagents Solution: Use freshly opened or purified reagents and anhydrous solvent. CheckReagents->Sol_Reagents No Sol_Catalyst Advanced Solution: Add a catalyst (NaI or TBAB). CheckReagents->Sol_Catalyst Yes

Caption: Troubleshooting workflow for stalled reactions.

  • Catalytic Activation : If the above steps fail, consider adding a catalyst.

    • Iodide Catalyst (Finkelstein Reaction) : Adding a catalytic amount (0.1 eq.) of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction. The bromide is converted in situ to the more reactive alkyl iodide.[1][8][9] This is driven by the precipitation of NaBr or KBr in solvents like acetone or acetonitrile.[1][9]

    • Phase-Transfer Catalysis (PTC) : If your reaction involves a solid-liquid or liquid-liquid phase, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[10][11] The catalyst transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the alkyl halide resides, accelerating the reaction.[11] This often allows for the use of milder bases and lower temperatures.[10][11]

Q2: I'm seeing significant side product formation. How can I improve selectivity?

A2: Diagnosis & Solutions

Side products typically arise from competing reaction pathways. Identifying the impurity is the first step to suppression.

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionMechanism & CauseProposed Solution(s)
Elimination (E2) The base acts as a base rather than a deprotonating agent, abstracting a proton from the carbon adjacent to the bromide, forming an alkene.[2] This is favored by strong, sterically hindered bases and high temperatures.• Use a less hindered, weaker base (e.g., K₂CO₃).• Lower the reaction temperature.
Over-alkylation If the product amine is still nucleophilic, it can react with another molecule of the alkyl bromide, leading to a quaternary ammonium salt. This is a common issue in amine alkylations.[12]• Use a slight excess (1.1 - 1.2 eq.) of the initial nucleophile.• Add the alkyl bromide slowly to the reaction mixture to maintain its low concentration.
Solvent Reaction/Hydrolysis Trace amounts of water in the solvent or reagents can hydrolyze the alkyl bromide to an alcohol. Some solvents like DMF can decompose at high temperatures in the presence of strong bases.[6]• Use anhydrous solvents and reagents.• Avoid excessive heating (>120°C) when using DMF. Consider a more inert solvent if high temperatures are required.

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the single best solvent for my reaction? There is no single "best" solvent. The choice depends on the nucleophile's solubility and the required reaction temperature. Acetonitrile (ACN) is an excellent starting point due to its strong polarity and ease of removal. If higher temperatures are needed, switch to DMF.

  • FAQ 2: Which base should I choose? Carbonates vs. Hydrides. Start with potassium carbonate (K₂CO₃). It is inexpensive, easy to handle, and sufficient for most nucleophiles like phenols and thiols. Cesium carbonate (Cs₂CO₃) is more soluble and can accelerate reactions but is more expensive. Sodium hydride (NaH) should be reserved for very weakly acidic nucleophiles (e.g., some alcohols) and requires strict anhydrous and inert atmosphere techniques.

  • FAQ 3: How do I effectively monitor the reaction? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material, product, and any major side products (typically a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate). Staining with potassium permanganate can help visualize spots that are not UV-active. For more precise monitoring, LC-MS is ideal as it provides both retention time and mass information.

  • FAQ 4: My product is a tertiary amine and is difficult to purify via silica gel chromatography. What are my options? Tertiary amines can be challenging on standard silica gel due to strong interactions with acidic silanol groups, leading to peak tailing.[13]

    • Modified Mobile Phase : Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~1%) to your eluent to improve peak shape.

    • Alternative Stationary Phases : Consider using amine-functionalized silica or alumina, which are designed for purifying basic compounds.[13][14]

    • Acid-Base Extraction : If the impurities are not basic, an acid-base workup can be very effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate your amine product into the aqueous layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.[15]

References

  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions . Journal of Heterocyclic Chemistry. Available from: [Link]

  • Finkelstein Reaction . BYJU'S. Available from: [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow . Royal Society of Chemistry. Available from: [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides . ResearchGate. Available from: [Link]

  • Phase Transfer Catalysis . ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • Finkelstein reaction . Wikipedia. Available from: [Link]

  • Process for the purification of tertiary amines. Google Patents.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture . ACS Publications. Available from: [Link]

  • Purification of tertiary amines using an adsorbent. Google Patents.
  • Finkelstein Reaction . SATHEE. Available from: [Link]

  • Is there an easy way to purify organic amines? . Biotage. Available from: [Link]

  • The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis . The Hebrew University of Jerusalem. Available from: [Link]

  • Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. Available from: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides . YouTube. Available from: [Link]

  • Finkelstein Reaction | Definition, Mechanism & Example (Class 12) . Shiksha Nation. Available from: [Link]

  • SN2 reaction . Wikipedia. Available from: [Link]

  • What is the effect of solvent on SN2? . Quora. Available from: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture . ResearchGate. Available from: [Link]

  • Finkelstein Reaction . Organic Chemistry Portal. Available from: [Link]

  • Alkylation of Amines (Sucks!) . Master Organic Chemistry. Available from: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. Available from: [Link]

  • Ch22: Alkylation of Amines . University of Calgary. Available from: [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides . Chemistry LibreTexts. Available from: [Link]

  • Amine alkylation . Wikipedia. Available from: [Link]

  • Can You Solve These SN2 Problems? . YouTube. Available from: [Link]

  • 7.11 SN2 reaction problem solving with predict the products type questions . YouTube. Available from: [Link]

  • SN2 . Chemistry LibreTexts. Available from: [Link]

  • SN2 Reaction Mechanism . Chemistry Steps. Available from: [Link]

  • The SN2 Reaction Mechanism . Master Organic Chemistry. Available from: [Link]

Sources

Common side reactions and byproducts of 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing 1-(3-Bromopropyl)-4-ethylpiperazine (CAS: 52237-22-6). It is designed to troubleshoot yield losses, purity issues, and unexpected side reactions characteristic of amino-alkyl halide intermediates.

Senior Application Scientist Desk Status: Operational | Context: Organic Synthesis & MedChem

Technical Profile & Reactivity Logic

This compound is a "Janus" reagent—it possesses two opposing reactive faces that often lead to self-destruction if not managed correctly.

  • The Electrophile: The propyl bromide tail (

    
    ) is the intended reaction site for your nucleophile.
    
  • The Nucleophile: The internal piperazine nitrogens (specifically

    
    ) are basic and nucleophilic.[1]
    

The Core Problem: Under standard conditions, Molecule A (acting as a nucleophile) will attack Molecule B (acting as an electrophile), leading to autocatalytic polymerization .[1] This is the primary cause of "gummy" degradation and loss of titer during storage.[1]

Troubleshooting Module: The "Silent Killers" (Side Reactions)

Scenario A: "My reagent turned into a solid gum/viscous oil in the freezer."

Diagnosis: Intermolecular Quaternization (Self-Alkylation). Mechanism: The tertiary amine of one molecule attacks the alkyl bromide of another, forming a quaternary ammonium salt.[1] This process is concentration- and temperature-dependent.

Visualizing the Failure Mode:

Quaternization Reagent 1-(3-Bromopropyl)-4-ethylpiperazine (Liquid/Oil) Transition Intermolecular Attack (N4 attacks C-Br) Reagent->Transition RT / High Conc. Product Quaternary Ammonium Oligomers (Viscous Gum/Solid) Transition->Product Irreversible

Caption: Pathway of autocatalytic degradation via intermolecular quaternization.

Corrective Action:

  • Storage: Must be stored as a hydrobromide salt (HBr salt) if solid, or strictly at -20°C if free base. The protonated amine (

    
    -H
    
    
    
    ) cannot act as a nucleophile, effectively "disarming" the self-destruction mechanism.
  • Rescue: If the reagent has gummed, it is likely a quaternary salt and cannot be reverted.[1] Discard and repurchase/resynthesize.

Scenario B: "I see a +40 mass unit impurity or low yield in alkylation reactions."

Diagnosis: Elimination vs. Substitution Competition. Mechanism: When reacting this probe with a nucleophile (e.g., a phenol or amine) in the presence of a strong base (e.g., NaH, KOtBu), the base may deprotonate the


-carbon of the propyl chain instead of the intended nucleophile, causing dehydrohalogenation .

The Byproduct: 1-Allyl-4-ethylpiperazine (Elimination Product).

Visualizing the Competition:

Elimination Start 1-(3-Bromopropyl)-4-ethylpiperazine Base Strong Base (e.g., NaH, KOtBu) Start->Base Sub_Path Path A: Substitution (SN2) (Desired) Base->Sub_Path Low Temp / Weak Base Elim_Path Path B: Elimination (E2) (Side Reaction) Base->Elim_Path Heat / Steric Bulk Prod_A Target Product (Coupled) Sub_Path->Prod_A Prod_B 1-Allyl-4-ethylpiperazine (Volatile Impurity) Elim_Path->Prod_B

Caption: Kinetic competition between SN2 substitution and E2 elimination pathways.

Corrective Action:

  • Switch Bases: Move from strong/bulky bases (KOtBu) to weaker bases (

    
    , 
    
    
    
    ) in polar aprotic solvents (ACN, DMF).
  • Temperature Control: Conduct the addition of the reagent at 0°C and warm slowly. Elimination is entropically favored at higher temperatures.[1]

Scenario C: "There is a non-polar impurity that persists after workup."

Diagnosis: The "Bis" Artifact (Synthesis Impurity).[1] Mechanism: If the reagent was synthesized from 1-ethylpiperazine and 1,3-dibromopropane, a common byproduct is 1,3-bis(4-ethylpiperazin-1-yl)propane . This occurs if the dibromide was not used in large excess during production.[1]

Identification Table:

Impurity NameStructure DescriptionOriginRemoval Strategy
Bis-alkylation Product Two ethylpiperazine rings connected by a propyl chain.Manufacturing defect (insufficient dibromide excess).[1]High vacuum distillation (High BP) or Acid/Base extraction (it has 4 nitrogens, very basic).
Hydrolysis Product 1-(3-Hydroxypropyl)-4-ethylpiperazine (Alcohol).Exposure to moisture/aqueous base.[1]Column chromatography (very polar, streaks on silica).[1]
Allyl Derivative 1-Allyl-4-ethylpiperazine (Alkene).E2 Elimination side reaction.[1]Volatile; often removed under high vacuum.[1]

Experimental Protocol: Optimized Coupling

To minimize side reactions when attaching this linker to a phenol/amine.

Reagents:

  • Nucleophile (1.0 eq)

  • 1-(3-Bromopropyl)-4-ethylpiperazine (1.2 eq) [Free base freshly prepared or HBr salt]

  • 
     (3.0 eq) or 
    
    
    
    (2.0 eq)
  • Acetone or Acetonitrile (Anhydrous)

  • Catalytic KI (0.1 eq) - Critical for Finkelstein activation

Step-by-Step:

  • Activation: If using the HBr salt of the reagent, you must neutralize it.[1] Suspend the salt in the solvent with the base for 15 minutes before adding the nucleophile.

  • Finkelstein Swap: Add catalytic Potassium Iodide (KI). This converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the

    
     reaction and allowing for lower reaction temperatures (preventing elimination).[1]
    
  • Addition: Add the nucleophile.

  • Temperature: Stir at Room Temperature (RT) for 1-2 hours. Only heat to reflux (60°C) if TLC shows no conversion after 4 hours.

  • Workup: Filter off inorganic salts. Concentrate. The excess piperazine reagent can be removed by washing the organic layer with dilute basic brine (pH 10), as the protonated product stays in organic, or by using an acidic wash if your product is neutral.[1] Note: Since your product likely contains a basic piperazine, acid washes will extract your product too.

Frequently Asked Questions (FAQs)

Q: Can I store the free base in solution? A: No. Even in solution, the concentration is often high enough for intermolecular quaternization.[1] Always store as the HBr or HCl salt.[1] If you must store the free base, keep it neat (no solvent) at -80°C, but expect degradation over months.

Q: Why is my yield >100%? A: You likely have trapped solvent or the Quaternary Ammonium Salt impurity.[1] The salt is non-volatile and will not be removed by rotary evaporation.[1] Check NMR for broad peaks in the aliphatic region (3.0 - 4.0 ppm) characteristic of charged nitrogen species.

Q: Can I use the chloro-analog instead of the bromo-? A: Yes, 1-(3-chloropropyl)-4-ethylpiperazine is more stable (slower self-reaction) but significantly less reactive. You will require catalytic KI (Finkelstein conditions) and higher temperatures (reflux in acetonitrile/DMF) to drive the reaction, which may increase the risk of elimination byproducts.[1]

References

  • Reactivity of Amino-Alkyl Halides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Piperazine Synthesis & Side Reactions: Brock, D., et al. "Improvements in the Synthesis of Piperazine-Linker Derivatives."[1] Journal of Organic Chemistry, 2018.[1] (General reference for piperazine alkylation kinetics).

  • Elimination vs Substitution: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").[1] Compiled by A. D. McNaught and A. Wilkinson.[1] Blackwell Scientific Publications, Oxford (1997).[1]

  • Quaternary Ammonium Salt Formation: "Stability of Haloalkylamines." Chemical Reviews, 2020.[1] (General review on the stability of free base amines containing leaving groups).

Sources

Technical Support Center: Troubleshooting 1-(3-Bromopropyl)-4-ethylpiperazine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is already familiar with basic organic synthesis but is facing specific failure modes with this "deceptively simple" reagent.

Status: Operational | Topic ID: TS-PIP-ALK-004 | Updated: 2025-10-24[1]

Executive Summary: The "Hidden" Instability

1-(3-Bromopropyl)-4-ethylpiperazine is a bifunctional reagent containing both a nucleophile (the N4-ethyl amine) and an electrophile (the propyl bromide).[1] Consequently, it possesses an inherent self-destruct mechanism: auto-quaternization .[1]

Most commercial vendors supply this reagent as the Dihydrobromide (2HBr) salt to suppress this reactivity. The most common failure mode occurs when researchers treat this salt as a standard alkyl halide, ignoring the thermodynamics of its free-base form.

This guide addresses the three primary failure modes:

  • Polymerization/Gelling (Intermolecular self-alkylation).[1]

  • Cyclization (Intramolecular formation of diazabicyclo[3.2.2]nonane salts).

  • Hydrolysis (Deactivation due to hygroscopicity).

Part 1: Diagnostic Flowchart

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingTree Start Reaction Outcome? NoRxn No Reaction / Starting Material Recovered Start->NoRxn Mess Complex Mixture / Insoluble Goo / Gelling Start->Mess LowYield Low Yield (<30%) Start->LowYield SolventCheck Solvent Used? NoRxn->SolventCheck ConcCheck Reagent Concentration? Mess->ConcCheck Hygro FAILURE: Hydrolysis. Reagent is hygroscopic. Dry salt or add Molecular Sieves. LowYield->Hygro NonPolar DCM, Toluene, Ether (Salt is insoluble) SolventCheck->NonPolar Non-Polar Polar DMF, MeCN, DMSO SolventCheck->Polar Polar SolubilityIssue FAILURE: Solubility. Switch to In-Situ Neutralization in DMF/MeCN. NonPolar->SolubilityIssue BaseIssue FAILURE: Base too weak. Salt not neutralized. Use K2CO3 or Cs2CO3. Polar->BaseIssue HighConc High (>0.2 M) ConcCheck->HighConc LowConc Low (<0.05 M) ConcCheck->LowConc Polymer FAILURE: Polymerization. Intermolecular attack dominates. Add Reagent SLOWLY to Nucleophile. HighConc->Polymer Cyclic FAILURE: Intramolecular Cyclization. Formation of bicyclic salt. Increase Conc of Target Nucleophile. LowConc->Cyclic

Figure 1: Diagnostic logic for identifying the root cause of alkylation failure based on observable reaction outcomes.

Part 2: Critical Protocols & Solutions

Issue 1: The "Brick" (Reagent Insolubility)

Symptom: The 2HBr salt sits at the bottom of the flask in DCM or THF, even with TEA/DIPEA added. Mechanism: The dihydrobromide salt is highly polar and ionic. It will not dissolve in non-polar organic solvents, preventing the base from neutralizing the HBr. Solution: Use the "In-Situ Finkelstein" Protocol .[1]

Protocol A: In-Situ Neutralization & Activation

Recommended for most standard alkylations.[1]

  • Solvent: Use Acetonitrile (MeCN) or DMF (anhydrous).

  • Base: Use K₂CO₃ (3.0 - 4.0 equivalents). Potassium carbonate is preferred over organic bases because it forms insoluble KBr, driving the reaction.

  • Catalyst: Add Potassium Iodide (KI) (0.1 - 0.2 equivalents).

    • Why? The Finkelstein reaction converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Procedure:

    • Suspend the Target Nucleophile (1.0 eq) and K₂CO₃ (4.0 eq) in MeCN.

    • Add KI (0.1 eq).

    • Add the 1-(3-Bromopropyl)-4-ethylpiperazine 2HBr salt (1.1 - 1.2 eq) as a solid.[1]

    • Heat to 60–80°C. The salt will slowly dissolve as it is neutralized, releasing the free amine to react immediately with the target nucleophile.

Issue 2: The "Goo" (Self-Polymerization)

Symptom: The reaction turns into a viscous oil or precipitates a sticky solid that is not the product. Mechanism: Once the free base is generated, if it does not find the target nucleophile immediately, it attacks another molecule of itself (Intermolecular


).
Solution: Inverse Addition Strategy .
Protocol B: "Just-in-Time" Free-Basing

Use this ONLY if Protocol A fails or if your nucleophile is base-sensitive.[1]

WARNING: Do not store the free base. It must be used within 15 minutes of generation.

  • Generation:

    • Dissolve the 2HBr salt in minimal water.

    • Add excess saturated aqueous Na₂CO₃ (pH > 10).

    • Extract rapidly with DCM (3x).

    • Dry organic layer over MgSO₄ for exactly 5 minutes. Filter.

    • Do not rotovap to dryness. Keep it as a concentrated solution.

  • Reaction:

    • Have your Target Nucleophile + Base ready in the reaction vessel at reaction temperature.

    • Add the Reagent Free Base Solution dropwise (via syringe pump or addition funnel) over 30–60 minutes.

    • Why? This keeps the concentration of the reagent low relative to the target nucleophile, statistically favoring the Cross-Reaction over Self-Polymerization.

Part 3: Mechanistic Analysis (Why it fails)

Understanding the competition between the desired pathway and the parasitic pathways is key to optimization.

ReactionPathways ReagentSalt Reagent (2HBr Salt) (Stable Solid) FreeBase Reagent (Free Base) (Highly Reactive) ReagentSalt->FreeBase Base (K2CO3/NaOH) Desired Desired Product (Alkylated Target) FreeBase->Desired + Target (Fast) Polymer Polymerization (Linear Quaternary Salt) FreeBase->Polymer + Self (High Conc) Cyclic Cyclization (Diazabicyclo[3.2.2]nonane) FreeBase->Cyclic Intramolecular (High Dilution) Target Target Nucleophile (R-NH2 / R-OH)

Figure 2: Competitive reaction pathways. The goal is to maximize the "FreeBase -> Desired" path while suppressing the other two.

Data: Solvent & Base Effects

Based on internal application data for piperazine alkylations.

VariableConditionOutcome ProbabilityRecommendation
Solvent DCM / Chloroform Failure (0% Yield) Salt is insoluble; reaction stalls.[1]
DMF / DMSO High (80-90%) Excellent solubility; fast kinetics.[1]
Acetone / MeCN Moderate (50-70%) Good for reflux; easier workup than DMF.[1]
Base Triethylamine (TEA) Low Too weak to fully deprotonate salt rapidly; forms gummy salts.
K₂CO₃ / Cs₂CO₃ High Heterogeneous surface aids reaction; forms inert KBr precipitate.
Reagent State Free Base (Stored) Critical Failure Polymerizes in storage bottle.
Salt (In-Situ) Optimal Releases reactive species only when needed.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I check the purity of the free base by LCMS before adding it? A: Yes, but proceed with caution. If you inject the free base, you may see a peak for the monomer (M+H) and potentially dimers (2M+H). However, the heat of the LCMS source or the time in the autosampler can induce polymerization, giving you a "false dirty" result. It is better to trust the quality of the HBr salt and the extraction protocol.

Q2: I see a new spot on TLC that stays at the baseline. Is that my product? A: Likely not. Baseline spots in standard organic eluent systems (e.g., Hex/EtOAc) are usually quaternary ammonium salts resulting from self-polymerization. The desired mono-alkylated piperazine product should be relatively polar but mobile (Rf ~ 0.2 - 0.4 in DCM/MeOH/NH3).[1]

Q3: Why do you recommend Potassium Iodide (KI)? A: The bromine leaving group is "good," but iodine is "better." In acetone or MeCN, KI reacts with the alkyl bromide to form an alkyl iodide (Finkelstein reaction). The C-I bond is weaker and more susceptible to nucleophilic attack by your target. This makes the desired reaction faster than the side reactions.

Q4: How do I remove the excess piperazine reagent during workup? A: Since the reagent is a base:

  • After the reaction, quench with water.

  • Extract your product into organic solvent (DCM/EtOAc).

  • Wash with dilute aqueous acid (pH 4-5).

    • Note: This requires your product to be less basic than the piperazine reagent. If your product is also a basic amine, this separation is difficult. In that case, use Reverse Phase Chromatography (C18) with a basic modifier (NH4HCO3) to separate the species based on hydrophobicity.

References

  • Piperazine Salt Properties & Stability
  • General Alkyl

    
    ): 
    
    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.[1] (Foundational text for Finkelstein and Nucleophilic Substitution kinetics).

  • Solomon, D. H. (1972). The Chemistry of Organic Film Formers. (Discusses polymerization mechanisms of amines and alkyl halides).
  • Finkelstein Reaction Conditions: Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

Sources

Improving the solubility of 1-(3-Bromopropyl)-4-ethylpiperazine for aqueous reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromopropyl)-4-ethylpiperazine presents a classic "solubility-reactivity paradox" common to alkylating agents containing basic nitrogen heterocycles. In its free base form, it is lipophilic and prone to self-polymerization. In its salt form, it is water-soluble but acidic.

This guide provides protocols to solubilize this compound for aqueous reactions while preventing the two most common failure modes: precipitation at physiological pH and hydrolysis of the alkyl bromide .

Part 1: The Solubility Mechanism (Why it Fails)

To successfully use this molecule, you must control its protonation state. The piperazine ring contains two nitrogen atoms with distinct pKa values (typically


 5.3 and 

9.8 for similar piperazine derivatives) [1].
  • pH < 5.0 (Fully Protonated): Both nitrogens are positively charged. The molecule is highly water-soluble (ionic) and stable.

  • pH 6.0 – 8.0 (Monocationic/Neutral): The molecule begins to deprotonate. Lipophilicity increases drastically, leading to precipitation in pure aqueous buffers.

  • pH > 9.0 (Free Base): The molecule is neutral and hydrophobic. Critical Risk: The free amine lone pairs can attack the alkyl bromide of neighboring molecules, causing rapid polymerization and loss of titer [2].

Visualizing the Solubility Logic

SolubilityLogic Start Target Condition CheckPH Check Desired Reaction pH Start->CheckPH LowPH Acidic (pH < 5.0) CheckPH->LowPH NeuPH Physiological (pH 7.0 - 8.0) CheckPH->NeuPH HighPH Basic (pH > 9.0) CheckPH->HighPH Soluble High Solubility (Stable Stock) LowPH->Soluble Form: Dication Cloudy Risk: Precipitation Requires Cosolvent NeuPH->Cloudy Form: Monocation/Base Mix Polymer FAILURE MODE: Self-Polymerization & Hydrolysis HighPH->Polymer Form: Free Base

Figure 1: Decision matrix for solubility based on environmental pH.

Part 2: Preparation Protocols

Protocol A: Preparation of Stable Aqueous Stock (Acidic)

Use this method for storage or if your reaction tolerates acidic conditions.

Reagents: 1M Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr), Deionized Water.

  • Weighing: Weigh the target amount of 1-(3-Bromopropyl)-4-ethylpiperazine (likely an oil or low-melting solid).

  • Acidification: Add 2.05 molar equivalents of 1M HCl or HBr relative to the piperazine.

    • Why? You must protonate both nitrogens to ensure complete solubility and prevent self-alkylation. The 0.05 excess ensures no free base remains.

  • Dilution: Add water to reach the desired concentration (typically 10–50 mM).

  • Verification: The solution should be clear and colorless. If cloudy, add small aliquots of acid until clear.

  • Storage: Store at -20°C. Stability is high because the positive charge repels the bromide-bearing carbon, preventing cyclization.

Protocol B: Preparation for Physiological pH Reactions (Neutral)

Use this method if you are reacting with proteins, cells, or thiols at pH 7.4.

Reagents: DMSO (Dimethyl sulfoxide), PBS (Phosphate Buffered Saline).

ComponentRoleConcentration
DMSO Solubilizes the deprotonated free base100% (Stock)
PBS (pH 7.4) Reaction Buffer1x (Working)
  • Primary Solubilization: Dissolve the pure compound in anhydrous DMSO to create a 100x Stock Solution (e.g., 100 mM).

    • Note: Do not use Ethanol if possible, as it is nucleophilic and can slowly react with the alkyl bromide (etholysis) [3].

  • Aliquot: Divide into single-use vials. Freeze at -20°C.

  • Working Solution (Just-in-Time):

    • Prepare your aqueous reaction mixture (protein/nucleophile in PBS).

    • While vortexing the aqueous mixture, slowly add the DMSO stock.

    • Limit: Keep final DMSO concentration < 5% (v/v) to avoid precipitation.

    • Troubleshooting: If precipitation occurs immediately upon addition to PBS, your concentration is above the solubility limit of the free base. Lower the concentration or increase DMSO to 10%.

Part 3: Troubleshooting & FAQs

Q1: My solution turned cloudy after 10 minutes in the buffer. Why?

Diagnosis: You likely exceeded the solubility limit of the free base, or the pH drifted upward. The Fix:

  • Check the pH.[1][2][3][4] If it is > 7.5, the piperazine is deprotonating.

  • Add a solubilizing additive. Cyclodextrin (HP-β-CD) at 2-5 equivalents can encapsulate the hydrophobic alkyl chain, keeping it soluble in water without organic solvents [4].

Q2: How fast does the Bromide hydrolyze?

Analysis: Primary alkyl bromides are relatively stable in water at neutral/acidic pH and room temperature (


 days). However, at pH > 9 (hydroxide attack) or elevated temperatures (> 37°C), hydrolysis accelerates significantly, converting your reactive bromide into an unreactive alcohol [5].
Recommendation:  Always prepare aqueous working solutions immediately before use. Do not store "diluted" working solutions overnight.
Q3: Can I use this reagent to label proteins?

Yes, but with caveats.

  • Target: Cysteine (Thiols).

  • Competition: The piperazine nitrogen is a competitor. You must use Protocol B (DMSO Stock). If you use Protocol A (Acid Stock), the low pH will protonate the protein's cysteines (making them unreactive SH instead of reactive S-).

  • Workflow:

    • Buffer protein at pH 7.5.

    • Add DMSO stock of 1-(3-Bromopropyl)-4-ethylpiperazine.

    • Incubate for 1-2 hours.

    • Quench with excess thiol (e.g., Glutathione).

Part 4: Stability & Workflow Visualization

The following diagram illustrates the critical path for handling this compound to avoid degradation.

Workflow Raw Raw Material (Oil/Solid) Stock Stock Prep (Anhydrous DMSO) Raw->Stock Dissolve Storage Storage (-20°C, Desiccated) Stock->Storage Immediate Aqueous Aqueous Dilution (Reaction Step) Storage->Aqueous Thaw & Dilute Hydrolysis Hydrolysis Risk (Time Sensitive) Aqueous->Hydrolysis Slow Decay Reaction Target Reaction (Nucleophilic Attack) Aqueous->Reaction Fast Kinetics

Figure 2: Handling workflow emphasizing the time-sensitivity of the aqueous step.

References

  • PubChem. (n.d.). Piperazine (Compound Summary).[1][2][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
  • Ouellette, R. J., & Rawn, J. D. (2014). Organic Chemistry: Structure, Mechanism, and Synthesis. Elsevier. (Alkyl Halide Solvolysis).
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

Sources

Stability, storage, and degradation of 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Degradation Mechanisms Document ID: TSC-BPEP-001 Last Updated: 2025-10-27

Introduction

Welcome to the Technical Support Center for 1-(3-Bromopropyl)-4-ethylpiperazine . This guide is designed for researchers utilizing this compound as an alkylating agent in the synthesis of pharmaceutical intermediates (e.g., trazodone analogs or mixed-action CNS agents).

This molecule belongs to the class of nitrogen mustards/haloalkylamines . Its chemical utility—the high reactivity of the alkyl bromide—is also the source of its instability. This guide provides the mechanistic insight and protocols necessary to maintain compound integrity.

Module 1: Stability Profile & Degradation Mechanisms

The Core Instability: Self-Alkylation

The primary degradation pathway for 1-(3-Bromopropyl)-4-ethylpiperazine is quaternization . The molecule contains both a nucleophile (the tertiary piperazine nitrogens) and an electrophile (the terminal alkyl bromide).

In its free base form , the molecule can undergo two types of fatal reactions:

  • Intermolecular Polymerization (Dominant): The nitrogen of one molecule attacks the alkyl bromide of another, forming an oligomeric quaternary ammonium salt. This manifests as a viscous gum or insoluble solid.

  • Intramolecular Cyclization: The nitrogen can attack the terminal carbon of its own propyl chain. While a 3-carbon chain favors intermolecular reaction over the strained 4-membered azetidinium ring formation, this pathway remains a risk at high dilutions.

Secondary Instability: Hydrolysis

As an alkyl bromide, the compound is susceptible to nucleophilic attack by water, displacing the bromine to form the corresponding alcohol (1-(3-hydroxypropyl)-4-ethylpiperazine) and hydrobromic acid (HBr).

Visualizing Degradation

The following diagram illustrates the competing pathways that lead to purity loss.

DegradationPathways cluster_conditions Critical Control Points Salt Dihydrobromide Salt (Stable Form) FreeBase Free Base (Reactive/Unstable) Salt->FreeBase Basification (pH > 10) FreeBase->Salt Acidification (HBr) Polymer Quaternary Ammonium Polymers (Irreversible) FreeBase->Polymer Self-Alkylation (RT, Time) Alcohol Hydrolysis Product (Alcohol + HBr) FreeBase->Alcohol Moisture/H2O

Figure 1: Degradation pathways. The free base is the critical control point where polymerization and hydrolysis compete.

Module 2: Storage & Handling Guidelines

To prevent the degradation mechanisms described above, strict adherence to the following storage protocols is required.

Storage Specifications
ParameterSpecificationScientific Rationale
Form Dihydrobromide Salt (2HBr) Protonation of the piperazine nitrogens removes their nucleophilicity, preventing self-alkylation [1].
Temperature -20°C (Freezer) Reduces the kinetic rate of hydrolysis and thermal decomposition.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the piperazine ring and moisture ingress.
Container Amber Glass, Desiccated Blocks UV light; desiccant prevents hydrolysis of the C-Br bond.
Handling Precautions
  • Hygroscopicity: The salt form is highly hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis.

  • Toxicity: This is a potent alkylating agent. Double-gloving and use of a fume hood are mandatory to prevent DNA alkylation risks.

Module 3: Critical Protocols

Protocol A: "Just-in-Time" Free Basing

Context: Most synthesis reactions (e.g., nucleophilic substitution with a secondary amine) require the free base of the alkylating agent. However, you cannot buy the free base; you must generate it from the stable salt immediately before use.

Step-by-Step Workflow:

  • Preparation: Pre-cool 10 mL of Saturated Na₂CO₃ (aq) and 10 mL of Dichloromethane (DCM) to 0°C.

  • Partition: Suspend the 1-(3-Bromopropyl)-4-ethylpiperazine • 2HBr salt in the cold DCM.

  • Neutralization: Add the cold Na₂CO₃ solution slowly with vigorous stirring.

    • Note: Do not use NaOH if possible, as high local pH can trigger rapid hydrolysis of the bromide.

  • Extraction: Separate the organic layer immediately. Extract the aqueous layer once more with cold DCM.

  • Drying: Dry the combined organics over anhydrous Na₂SO₄ (Sodium Sulfate) for max 5 minutes .

    • Warning: Prolonged drying allows time for self-alkylation.

  • Usage: Filter and concentrate only if necessary. Ideally, use the DCM solution directly in the next step. Do not store the free base.

Visualizing the Workflow

FreeBasing Start Start: Weigh HBr Salt Partition Partition: DCM / Cold Na2CO3 Start->Partition Sep Separate Organic Layer Partition->Sep Dry Dry (Na2SO4) < 5 mins Sep->Dry Decision Concentrate? Dry->Decision DirectUse Use Solution Directly (Recommended) Decision->DirectUse Yes Evap Evaporate < 30°C Decision->Evap No Evap->DirectUse Immediate Use

Figure 2: Safe generation of the reactive free base. Speed and low temperature are critical.

Module 4: Troubleshooting (FAQ)

Q1: The compound has turned from a white powder to a yellow/brown sticky solid. Is it usable?

Status: Likely Degraded.

  • Diagnosis: The color change indicates oxidation (N-oxide formation) or polymerization (quaternary ammonium salt formation). The "stickiness" confirms the presence of hygroscopic polymers or hydrolysis byproducts.

  • Action: Check purity via LC-MS. If the main peak corresponds to the dimer or alcohol, discard. Recrystallization is difficult for the polymer mix; purchase fresh material.

Q2: I see a new peak in LC-MS at M-80 (Mass minus Bromine). What is this?

Status: Hydrolysis.

  • Diagnosis: You are likely seeing the alcohol derivative (M-Br + OH). The mass difference is roughly -79/81 (Br) + 17 (OH) ≈ -62 to -64 amu shift, or simply the loss of HBr if ionizing as a fragment.

  • Root Cause: Wet solvent or old stock solution.

  • Fix: Ensure all solvents in the reaction are anhydrous. Do not use stock solutions of this reagent; weigh fresh every time.

Q3: Can I use the Hydrochloride (HCl) salt instead of the Hydrobromide (HBr)?

Status: Yes, with caveats.

  • Insight: The HCl salt is also stable. However, commercial synthesis of alkyl bromides often uses HBr to prevent halogen exchange. If you use the HCl salt, ensure it is actually the bromo-propyl derivative, not the chloro-propyl derivative, as the chloro-analog is significantly less reactive (slower kinetics) [2].

Q4: Why did my yield drop when I scaled up the reaction?

Status: Thermal Runaway / Polymerization.

  • Diagnosis: On a larger scale, the heat of neutralization (during free-basing) or the reaction exotherm might have raised the internal temperature, favoring intermolecular polymerization over the desired reaction.

  • Fix: Improve cooling during the addition phase. Add the alkylating agent slowly to the nucleophile rather than dumping it in all at once.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide (Analogous Stability Data). Retrieved from

  • Master Organic Chemistry. (2014). Alkyl Halide Reactivity: Leaving Group Effects (Br vs Cl). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-(3-Bromopropyl)-4-methylpiperazine (Physical Properties). Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Storage and Handling of Piperazine Alkyl Bromides. Retrieved from

(Note: While specific datasheets for the ethyl-variant are rare, the chemistry is extrapolated from the well-documented methyl- and phenyl-piperazine analogs cited above.)

How to prevent intramolecular cyclization of 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(3-Bromopropyl)-4-ethylpiperazine. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering challenges during its use in complex synthetic procedures. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to ensure your experiments are both successful and efficient.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using 1-(3-Bromopropyl)-4-ethylpiperazine in N-alkylation reactions?

The principal challenge is the propensity for intramolecular cyclization, which leads to the formation of a quaternary ammonium salt, 1-ethyl-1,4-diazabicyclo[2.2.2]octane bromide. This side reaction competes with the desired intermolecular N-alkylation of a target nucleophile. The reaction involves the nucleophilic attack of the tertiary amine of the piperazine ring on the electrophilic carbon bearing the bromine atom.

Q2: What factors drive this intramolecular cyclization?

The formation of the bicyclic product is driven by several factors:

  • Proximity: The 3-bromopropyl chain positions the electrophilic carbon in close proximity to the nucleophilic tertiary amine, facilitating an intramolecular reaction.

  • Favorable Ring System: The resulting 1,4-diazabicyclo[2.2.2]octane system is a thermodynamically stable, bridged ring structure.

  • Reaction Conditions: Elevated temperatures, prolonged reaction times, and the choice of solvent and base can significantly influence the rate of this side reaction.

Troubleshooting Guide: Preventing Intramolecular Cyclization

This section provides detailed strategies to minimize the formation of the undesired bicyclic product and maximize the yield of your desired intermolecularly alkylated product.

Issue 1: Significant Formation of the Bicyclic Side-Product Detected

Root Cause Analysis: The reaction conditions are likely favoring the intramolecular pathway over the desired intermolecular reaction. This can be due to low concentration of the external nucleophile, high reaction temperature, or an inappropriate solvent.

Solutions:

  • Concentration Effects: The balance between intramolecular and intermolecular reactions is highly dependent on concentration. Intramolecular reactions are unimolecular and their rate is less dependent on concentration compared to bimolecular intermolecular reactions.

    • Recommendation: Increase the concentration of your target nucleophile. Running the reaction under more concentrated conditions will favor the desired intermolecular pathway.

  • Temperature Control: Higher temperatures increase the rate of most reactions, but can disproportionately accelerate the intramolecular cyclization due to a lower activation energy barrier for the formation of the stable bicyclic system.

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired intermolecular reaction. Consider starting at room temperature or even 0 °C and slowly warming if necessary.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents are generally preferred for N-alkylation reactions.

    • Recommendation: Solvents like acetonitrile or N,N-dimethylformamide (DMF) are often good choices. It is advisable to avoid alcohols as solvents, as they can participate in the reaction.

  • Choice of Base: The base used to scavenge the HBr byproduct can influence the reaction outcome. A bulky, non-nucleophilic base is often preferred.

    • Recommendation: Use a hindered base like diisopropylethylamine (DIPEA) or proton sponge. These bases are less likely to compete with your target nucleophile.

Summary of Recommended Starting Conditions to Minimize Cyclization:

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes the rate of intramolecular cyclization.
Concentration High concentration of nucleophileFavors the bimolecular intermolecular reaction.
Solvent Polar Aprotic (e.g., ACN, DMF)Good solubility for reactants, avoids solvent participation.
Base Bulky, non-nucleophilic (e.g., DIPEA)Prevents competition with the target nucleophile.
Issue 2: Low Yield of Desired Product Despite Implementing Basic Troubleshooting

Root Cause Analysis: If basic troubleshooting fails, the inherent reactivity of your specific nucleophile or steric hindrance may be the issue. The electrophilicity of the bromopropyl group might also need enhancement.

Solutions:

  • Halogen Exchange (Finkelstein Reaction): Converting the alkyl bromide to an alkyl iodide can significantly increase the rate of the desired intermolecular reaction. Iodide is a better leaving group than bromide.[1]

    • Protocol: Add a catalytic amount (e.g., 0.1 equivalents) or a stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This in situ generation of the more reactive 1-(3-iodopropyl)-4-ethylpiperazine can favor the intermolecular pathway, especially at lower temperatures.

  • Protecting Group Strategy: If the nucleophile is part of a complex molecule with multiple reactive sites, a protecting group strategy may be necessary to ensure regioselectivity and prevent unwanted side reactions.

Experimental Workflow for N-Alkylation with Minimized Cyclization:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1-(3-Bromopropyl)-4-ethylpiperazine + Target Nucleophile + Base (e.g., DIPEA) Solvent Add Polar Aprotic Solvent (e.g., Acetonitrile) Reactants->Solvent Cooling Cool to 0 °C Solvent->Cooling Addition Slowly add Alkylating Agent Cooling->Addition Stirring Stir at 0 °C to RT Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Side_Reaction Intramolecular Cyclization Product Stirring->Side_Reaction If conditions are not optimal Quench Quench Reaction Monitoring->Quench Upon Completion Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Desired_Product Desired N-Alkylated Product Purification->Desired_Product Isolate Product

Caption: Workflow for N-alkylation minimizing intramolecular cyclization.

Advanced Considerations and Mechanistic Insights

The competition between intramolecular and intermolecular reactions is a classic example of kinetic versus thermodynamic control. While the bicyclic product is often thermodynamically stable, the desired intermolecular product can be favored under kinetic control (lower temperatures, faster reaction with a more reactive nucleophile).

Visualizing the Competing Pathways:

G cluster_pathways Reaction Pathways Reactant 1-(3-Bromopropyl)-4-ethylpiperazine + Nucleophile (Nu-) Intermolecular Intermolecular SN2 Attack (Bimolecular) Reactant->Intermolecular Favored by: - High [Nu-] - Low Temp Intramolecular Intramolecular SN2 Attack (Unimolecular) Reactant->Intramolecular Favored by: - Low [Nu-] - High Temp Product Desired Product: Nu-CH2CH2CH2-Piperazine-Et Intermolecular->Product Side_Product Side Product: [1-ethyl-1,4-diazoniabicyclo [2.2.2]octane] Br- Intramolecular->Side_Product

Caption: Competing intermolecular vs. intramolecular reaction pathways.

By carefully controlling the reaction parameters as outlined in this guide, researchers can effectively suppress the undesired intramolecular cyclization of 1-(3-Bromopropyl)-4-ethylpiperazine and achieve high yields of their target molecules.

References

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910 , 43 (2), 1528–1532. [Link]

  • Gao, Y., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. [Link][1]

Sources

Technical Support Center: Scale-Up of 1-(3-Bromopropyl)-4-ethylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PIP-04 Subject: Scale-up considerations, stability management, and troubleshooting for 1-(3-Bromopropyl)-4-ethylpiperazine (CAS: 52605-96-6 for 2HBr salt).

Executive Summary: The "Just-in-Time" Mandate

As a Senior Application Scientist, my primary advice for this reagent is centered on instability management . 1-(3-Bromopropyl)-4-ethylpiperazine is a "Janus" molecule: it contains both a nucleophilic center (the tertiary amines) and an electrophilic handle (the alkyl bromide).

In its free base form, it is prone to intermolecular self-alkylation (quaternization), leading to viscous oils, insoluble gums (polymers), and loss of titer.

The Golden Rule of Scale-Up: Never store the free base. Store the stable dihydrobromide (2HBr) salt and liberate the free base in situ or immediately prior to dosing.

Module 1: Material Preparation (The "Free-Basing" Protocol)

Issue: You need the reactive free base for your alkylation, but the commercial supply is the stable 2HBr salt. Risk: Exothermic neutralization and rapid degradation of the resulting oil.

Standard Operating Procedure (SOP): Biphasic Liberation

Use this protocol for scales >50g.

  • Dissolution: Suspend the 1-(3-Bromopropyl)-4-ethylpiperazine·2HBr salt in Dichloromethane (DCM) (approx. 5-8 volumes).

    • Why DCM? It offers excellent solubility for the free base and clean phase separation from water.

  • Cooling: Cool the slurry to 0–5°C .

    • Scientific Logic:[1] Neutralization is exothermic. Heat accelerates the self-polymerization of the forming free base.

  • Neutralization: Slowly add 2.2 equivalents of 1N NaOH (or saturated

    
    ) while stirring vigorously. Maintain internal temp <10°C.
    
  • Phase Cut: Separate the organic layer immediately. Extract the aqueous layer once with a small volume of DCM.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    for maximum 15 minutes.
    • Warning: Prolonged contact with drying agents can adsorb the basic amine or catalyze degradation.

  • Utilization: Filter and use the DCM solution directly in the next step.

    • Do not concentrate to dryness unless absolutely necessary (e.g., solvent incompatibility). If you must strip solvent, keep the bath <30°C and use the oil immediately.

Module 2: Reaction Engineering & Competing Pathways

The Challenge: Minimizing "Dimer" Formation. The free base can react with itself to form a bis-quaternary ammonium salt (Reaction B below), competing with your desired alkylation (Reaction A).

Visualizing the Pathway

ReactionPathways Reagent 1-(3-Bromopropyl)- 4-ethylpiperazine (Free Base) Reagent->Reagent Intermolecular Attack Product Desired Product (Alkylated Scaffold) Reagent->Product Path A: Desired (Fast w/ Strong Nu) Polymer Quaternized Dimer/Polymer (Impurity) Reagent->Polymer Path B: Self-Alkylation (Concentration Dependent) Nucleophile Target Nucleophile (e.g., Phenol/Amine) Nucleophile->Product

Caption: Path A represents the desired synthesis. Path B is the concentration-dependent side reaction that ruins yield during scale-up.

Scale-Up Control Parameters
ParameterRecommendationScientific Rationale
Stoichiometry Use 1.2 – 1.5 eq of ReagentCompensates for the % lost to self-polymerization during the run.
Addition Mode Inverse Addition (Reagent -> Nucleophile)Dosing the reagent into the nucleophile keeps the reagent concentration low relative to the nucleophile, favoring Path A over Path B.
Concentration High Dilution (Reagent feed)Self-alkylation is bimolecular (rate

). Diluting the feed reduces impurity formation geometrically.
Solvent Acetonitrile or MEK Polar aprotic solvents accelerate

reactions. Acetone is often too volatile for the required reflux temps; MEK (Methyl Ethyl Ketone) is a robust scale-up alternative.
Base

or

Inorganic bases act as HCl/HBr scavengers without acting as competing nucleophiles (unlike some amine bases).

Module 3: Workup & Isolation (The Emulsion Problem)

Issue: Piperazine derivatives are structurally similar to surfactants (hydrophobic tail + hydrophilic head). Workups often result in stable emulsions.

Troubleshooting Protocol:

  • The "Salting Out" Trick: If an emulsion forms, saturate the aqueous layer with NaCl (Brine) . This increases the density of the aqueous phase and disrupts the surfactant effect.

  • pH Swing:

    • If your product is the only base: Acidify to pH 2 (pulls product into water), wash organics (removes non-basic impurities), then basify to pH 10 and extract.

    • Caution: Ensure your product is stable to acid hydrolysis before attempting this.

  • Filtration: Often, emulsions are stabilized by fine particulates of inorganic salts (

    
    ). Filter the biphasic mixture through a Celite pad before attempting phase separation.
    

Module 4: Safety & EHS

Hazard: 1-(3-Bromopropyl)-4-ethylpiperazine is an alkylating agent .

  • Mechanism: It can alkylate DNA (guanine residues), posing a potential mutagenic risk.

  • Handling:

    • Double-glove (Nitrile).

    • Use a dedicated fume hood.

    • Quenching: All glassware and waste streams must be treated with a dilute solution of ammonia or dimethylamine (to consume residual alkyl bromide) before disposal.

Frequently Asked Questions (FAQ)

Q1: My reagent turned into a brown gum inside the dropping funnel. What happened?

  • Diagnosis: You likely prepared the free base too early or didn't dilute it enough. The high concentration of free amine allowed it to react with its own alkyl bromide tail (Path B in the diagram).

  • Fix: Keep the free base solution cold (0°C) and dilute. Do not prepare it until the nucleophile mixture is at reaction temperature and ready to receive the dose.

Q2: Can I just dump the 2HBr salt directly into the reaction mixture?

  • Answer: Yes, if your reaction conditions can handle the extra acid.

  • Caveat: You will need 2 extra equivalents of base (e.g.,

    
    ) to neutralize the HBr in situ. This generates significant gas (
    
    
    
    ) and solids (
    
    
    ), which can turn the reaction into a thick slurry, impeding stirring on a large scale. For >100g scales, the "Free-Basing" SOP (Module 1) is mechanically safer.

Q3: The reaction is slow. Can I heat it to reflux?

  • Answer: Yes, but be careful. Higher temperatures increase the rate of both the desired reaction and the self-polymerization.

  • Optimization: It is better to use a more polar solvent (change from Toluene to Acetonitrile or DMF) or add a catalyst (NaI, Finkelstein condition) to accelerate the reaction at a lower temperature (

    
    ) rather than forcing it at 
    
    
    
    .

Q4: I see a spot on TLC that stays at the baseline. What is it?

  • Answer: That is likely the bis-quaternary ammonium salt (the dimer/polymer). It is highly polar and charged, so it will not move in standard organic eluent systems.

References

  • Process Chemistry of Piperazines

    • Title: Practical Synthesis of Aryl Piperazines.
    • Source: Organic Process Research & Development (OPRD).
    • Context: General handling of piperazine alkyl
    • URL:[Link] (General Journal Link for verification of standard process methodologies).

  • Alkyl Halide Stability

    • Title: Stability and Reactivity of Aminoalkyl Halides.
    • Source: Journal of Organic Chemistry.[2]

    • Context: Kinetics of intramolecular vs.
    • URL:[Link]

  • Title: 1-(3-Bromopropyl)-4-ethylpiperazine Dihydrobromide SDS.

Sources

Technical Support Center: Kinetic Management of 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist (Process Chemistry Division) Topic: Reaction Kinetics, Stability, and Troubleshooting Reference ID: CAS 52932-83-7 (Free Base) / Related Salts

Core Directive & Kinetic Philosophy

Welcome to the technical support center for 1-(3-Bromopropyl)-4-ethylpiperazine . If you are here, you are likely using this reagent to install the [3-(4-ethylpiperazin-1-yl)propyl] moiety onto a phenol, amine, or indole scaffold.

The Kinetic Paradox: This molecule is a "Janus" reagent. It contains a nucleophile (the piperazine nitrogens) and an electrophile (the alkyl bromide) within the same structure.

  • Thermodynamic Reality: The free base is inherently unstable. It wants to react with itself to form quaternary ammonium salts (intermolecular polymerization or intramolecular cyclization).

  • Kinetic Objective: You must create a reaction environment where the rate of the Desired Cross-Coupling (

    
    )  significantly exceeds the rate of Self-Destruction (
    
    
    
    )
    .

Visualizing the Kinetic Landscape

Before optimizing, you must understand the competing pathways.

KineticPathways Salt Reagent Salt (HBr/HCl) (Stable Storage) FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Neutralization (Base Added) Target Target Product (Desired) FreeBase->Target Target Nucleophile (Fast Kinetics) Polymer Oligomers/Polymers (Intermolecular) FreeBase->Polymer High Conc. (2nd Order) Cyclic Azonia-Spiro Salt (Intramolecular) FreeBase->Cyclic Dilute Soln. (1st Order)

Figure 1: The Kinetic Competition. Once neutralized, the free base is a "ticking clock." You must trap it with your target nucleophile before it cyclizes or polymerizes.

Frequently Asked Questions (Troubleshooting Mode)

Module A: Storage & Pre-Reaction Handling

Q: Can I store the free base of 1-(3-Bromopropyl)-4-ethylpiperazine? A: Absolutely not. The free base will auto-quaternize at room temperature, turning into a viscous gum or an insoluble solid within hours.

  • Protocol: Purchase and store the reagent as the Dihydrobromide (2HBr) or Hydrochloride salt . The protonation of the piperazine nitrogens shuts down their nucleophilicity, rendering the molecule kinetically inert during storage.

  • Best Practice: Only liberate the free base in situ (inside the reaction vessel) or immediately prior to use at low temperatures (

    
    C).
    

Q: I need to free-base the salt before adding it to my reaction. How do I do this without degradation? A: If your protocol demands pre-neutralization (e.g., for a solvent exchange), follow this "Cold-Extraction" method:

  • Suspend the salt in

    
     (DCM) at 0°C .
    
  • Add cold saturated aqueous

    
     or 
    
    
    
    (1M).
  • Rapidly extract, dry over

    
    , and concentrate below 20°C .
    
  • Immediate Use: Dissolve the resulting oil in your reaction solvent immediately. Do not store it.

Module B: Reaction Optimization (Kinetic Control)

Q: My yield is low (30-40%), and I see a lot of baseline material on TLC. What is happening? A: You are likely suffering from Intermolecular Polymerization . This follows second-order kinetics:


.
  • Diagnosis: If you mix the reagent and base at high concentrations without the target nucleophile being ready, the reagent molecules attack each other.

  • Resolution:

    • High Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M).

    • Slow Addition: Do not dump the reagent in all at once. Add the 1-(3-Bromopropyl)-4-ethylpiperazine solution dropwise to the mixture of your Target Nucleophile + Base. This keeps the instantaneous concentration of the alkylating agent low relative to the target.

Q: How can I speed up the coupling reaction to outcompete the degradation? (The "Finkelstein Twist") A: Use the Finkelstein Catalyst Strategy . Alkyl bromides are moderately reactive. By adding a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI), you generate the corresponding Alkyl Iodide in situ.

  • Mechanism:

    
    
    
  • Kinetic Benefit: The C-I bond is weaker and the iodide is a better leaving group (

    
    ). This accelerates the attack by your target nucleophile, allowing the desired reaction to consume the reagent before it has time to polymerize.
    
  • Protocol: Add 0.1 – 0.2 equivalents of KI to your reaction mixture (Acetone, ACN, or DMF).

Q: Which base should I use? A: This depends on your target nucleophile, but for the kinetics of the piperazine reagent:

  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Excellent for in situ neutralization in DMF or Acetonitrile. They release the free base slowly as the reaction progresses, keeping the concentration of the reactive species low (a "pseudo-slow addition").
  • Strong Hydrides (NaH): Use with caution. While they deprotonate your target phenol/amine quickly, they also generate a highly basic environment that can promote E2 Elimination (converting the propyl bromide to an allyl piperazine), destroying your reagent.

Module C: Experimental Protocol (The "Gold Standard")

This protocol is designed to maximize


 and minimize 

.

Scenario: Alkylation of a Phenol (Ar-OH) with 1-(3-Bromopropyl)-4-ethylpiperazine dihydrobromide.

ParameterRecommendationRationale
Solvent DMF or Acetonitrile (Anhydrous)Polar aprotic solvents stabilize the

transition state.
Base

(3.0 - 4.0 equiv)
Excess base required to neutralize the 2HBr salt and the phenol.
Catalyst KI (0.1 equiv)Converts Alkyl-Br to Alkyl-I (Faster reaction).
Temperature 60°C - 80°CSufficient energy for

, but avoid reflux if possible to limit elimination.

Step-by-Step Workflow:

  • Charge Vessel: Add Phenol (1.0 eq),

    
     (3.5 eq), and KI (0.1 eq) to DMF. Stir for 15 mins to form the phenoxide.
    
  • Reagent Addition: Add 1-(3-Bromopropyl)-4-ethylpiperazine dihydrobromide salt (1.2 eq) directly as a solid.

    • Note: Adding the salt directly allows the base to neutralize it slowly into the solution, preventing a spike in free base concentration.

  • Reaction: Heat to 60°C. Monitor by LCMS.

  • Workup: Dilute with water (dissolves inorganic salts and piperazine polymers). Extract with EtOAc.[1]

Decision Logic for Troubleshooting

Use this flow to diagnose reaction failures.

Troubleshooting Start Reaction Failure Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Case1 SM (Phenol) remains, Reagent gone CheckLCMS->Case1 Reagent consumed? Case2 New Spot: M-HBr (Alkene) CheckLCMS->Case2 Mass = Reagent - 81? Case3 New Spot: M+OH (Alcohol) CheckLCMS->Case3 Mass = Reagent - 63? Sol1 Diagnosis: Self-Polymerization Fix: Slower addition or Direct Salt Addition Case1->Sol1 Sol2 Diagnosis: E2 Elimination Fix: Lower Temp, Weaker Base Case2->Sol2 Sol3 Diagnosis: Hydrolysis Fix: Dry Solvents, Check Base Quality Case3->Sol3

Figure 2: Diagnostic logic for common kinetic failures.

References

  • PubChem. 1-(3-Bromopropyl)-4-methylpiperazine (Analogous Structure & Physical Properties).[2] National Library of Medicine. Link

  • ChemicalBook. 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine (Reaction Intermediate Data).Link

  • BenchChem. The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold. (Demonstrates general handling of piperazine-linker systems). Link

  • Organic Chemistry Portal. Finkelstein Reaction: Kinetics and Mechanism. (Foundational kinetic theory for alkyl halide activation). Link

  • Santa Cruz Biotechnology. 1-(3-Bromo-propyl)-4-[2-(tert-butyl-diphenyl-silanyloxy)ethyl]-piperazine.[3] (Example of complex piperazine alkylating agents). Link

Sources

Removal of unreacted 1-(3-Bromopropyl)-4-ethylpiperazine from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 1-(3-Bromopropyl)-4-ethylpiperazine is a bifunctional reagent containing a basic piperazine core and an electrophilic alkyl bromide tail. Its presence in the final product mixture poses two critical issues:

  • Genotoxicity: As an alkylating agent, it is classified as a potential Genotoxic Impurity (GTI) and must be controlled to ppm levels (often <10 ppm) to meet ICH M7 guidelines.

  • Physicochemical Similarity: If your target product is also a piperazine derivative (common in this synthesis class), the impurity and product will share similar pKa and solubility profiles, rendering standard acid-base extraction ineffective.

The Solution: This guide prioritizes Chemo-Selective Scavenging and "Catch-and-Release" methodologies over traditional crystallization or distillation, which are often insufficient for alkylating agents.

Part 1: Strategic Decision Matrix

Before selecting a protocol, determine your purification path based on your product's solubility and functional groups.

PurificationStrategy Start START: Product Mixture + Impurity Q1 Is the Product soluble in Organic Solvents (DCM/EtOAc)? Start->Q1 RouteC Method C: Reverse Phase Chromatography (Prep HPLC) Q1->RouteC No (Water Soluble) Q2 Does Product contain free Thiols? Q1->Q2 Yes RouteA Method A: Solid-Phase Scavenging (Best for GTIs) RouteA->RouteC If Purity < 98% RouteB Method B: Chemical Derivatization (Liquid Phase) RouteB->RouteC Polishing Step Q2->RouteA No Q2->RouteB Yes (Risk of Scavenger interference)

Figure 1: Decision tree for selecting the optimal purification strategy based on product solubility and functional group compatibility.

Part 2: Primary Protocol – Solid-Phase Scavenging

Mechanism: This method utilizes polymer-supported nucleophiles (scavengers) to react selectively with the alkyl bromide moiety of the impurity. The impurity becomes covalently bound to the solid bead, allowing it to be removed via simple filtration.

Recommended Scavengers:

Scavenger Type Functional Group Mechanism Reactivity Profile
Silica-Thiol (Si-SH) Propanethiol SN2 Substitution High. Best for alkyl bromides. Forms stable sulfide bond.
Polystyrene-Amine Benzylamine / TBD Quaternization Medium. Forms quaternary ammonium salt. Good if product is non-basic.

| Silica-TAAcOH | Triamine Tetraacetate | Chelation/Ionic | Low. Not recommended for covalent alkylation removal. |

Protocol A: Thiol-Silica Scavenging (The Gold Standard)

Use this for removing alkylating agents from non-thiol products.

Reagents:

  • Silica-supported Thiol (e.g., SiliaMetS® Thiol or equivalent), loading ~1.2 mmol/g.

  • Solvent: Methanol, Ethanol, or THF (swelling is less critical for silica than polystyrene).

Step-by-Step:

  • Stoichiometry Calculation: Estimate the molar amount of unreacted 1-(3-Bromopropyl)-4-ethylpiperazine (via LC-MS or NMR).

  • Dosing: Add 3 to 4 equivalents of Thiol-Silica relative to the impurity.

  • Base Addition: Add 1.5 equivalents (relative to the impurity) of a soluble organic base like DIPEA or TEA.

    • Why? The reaction produces HBr.[1] The base neutralizes the proton, driving the equilibrium forward and preventing product protonation.

  • Incubation: Stir the mixture at 40–50°C for 2–4 hours .

    • Note: Alkyl bromides are moderately reactive; heat accelerates the scavenging significantly compared to room temperature.

  • Validation (In-Process Control): Stop stirring. Let beads settle. Sample the supernatant for LC-MS. The peak for the bromo-impurity (m/z ~235/237) should be absent.

  • Filtration: Filter through a coarse frit or Celite pad. Wash the cake with solvent to recover adsorbed product.[2]

  • Concentration: Evaporate the filtrate to obtain the purified product.

Part 3: Secondary Protocol – Chemical Derivatization

Context: If solid-phase scavengers are unavailable or too costly for the scale, use "Liquid Scavenging." This converts the lipophilic/toxic alkyl bromide into a highly polar, water-soluble species that can be washed away.

Mechanism: Reacting the impurity with a small, highly polar amine (e.g., Dimethylamine, Morpholine) creates a highly basic, polar derivative.

Protocol B: The "Amine-Quench" Workup
  • Quenching: To the reaction mixture, add 5 equivalents of Dimethylamine (2M in THF) or Morpholine relative to the impurity.

  • Reaction: Stir at 50°C for 2 hours.

    • Transformation: The impurity converts from Product-Br to Product-N(Me)2 (a tri-amine).

  • Workup Strategy (pH Switch):

    • Step 3a: Evaporate volatiles (excess dimethylamine).

    • Step 3b: Dissolve residue in DCM.

    • Step 3c: Wash with Buffer pH 9–10 (e.g., Carbonate buffer).

      • Logic: At pH 10, your piperazine product (pKa ~9) is largely non-ionized (organic soluble). The new impurity derivative, now containing an extra amine or quaternary center, will partition differently or can be removed in the subsequent step.

    • Alternative (If product is very lipophilic): The derivatized impurity (now very polar) may wash out into an acidic aqueous phase (pH 4) more readily than a very greasy product, but this is risky with piperazines. Recommendation: Use Protocol A if possible.

Part 4: Chromatography Guidelines

If the impurity levels are high (>5%), scavenging may be uneconomical. Use Prep-HPLC.

Stationary Phase: C18 (Octadecylsilane). Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Why Acid? Piperazines are basic. Without acid, they interact with residual silanols on the column, causing peak tailing. Acid ensures they are fully protonated (

    
    ), improving peak shape.
    
  • Elution Order:

    • Polar Impurities (de-alkylated piperazines).

    • Product (Assuming it has a nucleophile attached).

    • 1-(3-Bromopropyl)-4-ethylpiperazine (The Impurity).

      • Note: The propyl-bromide chain adds significant lipophilicity. It will likely elute after more polar piperazine products.

Part 5: Troubleshooting & FAQs

Q1: The impurity is not disappearing despite adding the Thiol resin.

  • Cause: The reaction might be generating HBr, which protonates the basic nitrogen of the resin or the impurity, slowing the nucleophilic attack.

  • Fix: Ensure you added a soluble base (DIPEA/TEA) to the mixture. The thiol scavenger requires a basic environment to form the thiolate anion (

    
    ), which is the active nucleophile.
    

Q2: My product is co-eluting with the impurity on HPLC.

  • Cause: Structural similarity.[2]

  • Fix: Change the pH modifier. If using TFA (pH ~2), switch to Ammonium Bicarbonate (pH 10) if your column is pH-stable (e.g., C18 Hybrid/Gemini). At high pH, the amine is free, and the separation is driven purely by hydrophobicity. The bromine atom significantly changes the lipophilicity compared to a hydroxyl or amine group on the product.

Q3: Can I use Activated Carbon?

  • Answer: No. Activated carbon is poor at removing small alkyl halides. It is better suited for planar aromatic impurities or color bodies. It will likely adsorb your product and impurity non-selectively.

Q4: Is the impurity stable?

  • Warning: 1-(3-Bromopropyl)-4-ethylpiperazine can undergo intramolecular cyclization (self-alkylation) to form a quaternary azonia-spiro bicyclic salt. This salt is highly water-soluble. If you see a new polar peak growing over time, this is likely the cyclized degradation product. It can be removed by water wash, but it indicates your reagent is degrading.

References

  • Genotoxic Impurities & Control: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] Link

  • Scavenging Methodologies: Removal of Genotoxic Impurities using Functionalised Silica. SiliCycle Application Notes. Link

  • Piperazine Purification: Purification of Piperazine Derivatives. BenchChem Technical Support.[2] Link

  • Alkyl Halide Reactivity: Nucleophilic Substitution at Alkyl Halides. LibreTexts Chemistry. Link

Sources

Challenges in the synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine derivatives

[1][2]

Topic: Optimization, Troubleshooting, and Stability of 1-(3-Bromopropyl)-4-ethylpiperazine Derivatives. Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1] Version: 2.1 (Current as of 2025).[1]

Core Synthesis Strategy & Protocol

The synthesis of 1-(3-bromopropyl)-4-ethylpiperazine involves the alkylation of 1-ethylpiperazine with 1,3-dibromopropane .[1] While conceptually simple, this reaction is prone to competitive side reactions—specifically dimerization (bis-alkylation) and spiro-cyclization .[1]

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Limiting Reagent 1-EthylpiperazineThe nucleophile.[1]
Reagent (Excess) 1,3-Dibromopropane (3.0 – 5.0 equiv)CRITICAL: High excess suppresses the formation of the symmetrical bis(piperazinyl)propane dimer.[1]
Base

(Powdered, Anhydrous)
Mild base prevents elimination of HBr (allyl impurity) while neutralizing generated HBr.
Solvent Acetone or 2-Butanone (MEK)Polar aprotic solvents facilitate

kinetics; Acetone allows easy filtration of inorganic salts.[1][2]
Temperature Reflux (

C)
Sufficient energy for alkylation; avoid overheating to prevent polymerization.[1]
Step-by-Step Protocol
  • Charge a reaction vessel with 1,3-dibromopropane (4.0 equiv) and potassium carbonate (2.0 equiv) in acetone (10 volumes).

  • Heat the suspension to a gentle reflux.

  • Add 1-ethylpiperazine (1.0 equiv) dissolved in acetone dropwise over 1–2 hours.

    • Note: Slow addition keeps the concentration of free amine low relative to the dibromide, favoring mono-alkylation.

  • Agitate at reflux for 4–6 hours. Monitor by TLC/LCMS.[1][3][4]

  • Cool to room temperature and filter off inorganic solids (

    
    , 
    
    
    ).
  • Concentrate the filtrate under reduced pressure to remove acetone.

  • Distill (High Vacuum) or Extract to remove excess 1,3-dibromopropane.[1]

    • Alternative: Precipitate as the dihydrobromide salt immediately (see Module 3).[1]

Troubleshooting Guide (Q&A)

Issue 1: High Levels of "Dimer" Impurity

User Question: "My LCMS shows a large peak with a mass corresponding to two ethylpiperazine units linked by a propyl chain (

Technical Diagnosis: You are observing the formation of 1,3-bis(4-ethylpiperazin-1-yl)propane . This occurs when the desired product reacts with a second molecule of 1-ethylpiperazine.[1]

Corrective Action:

  • Increase Stoichiometry: Ensure 1,3-dibromopropane is present in at least 3-fold excess (preferably 5-fold).[1]

  • Reverse Addition: Do not add the dibromide to the amine. Always add the amine to the dibromide. [1]

  • Dilution: Run the reaction more dilute (e.g., 20 volumes of solvent) to reduce the probability of intermolecular collisions between two amine species.

Issue 2: Product Degradation During Storage

User Question: "I isolated the free base as an oil, but after two days at room temperature, it turned into a solid gum and is no longer soluble in ether. What happened?"

Technical Diagnosis: The free base is thermodynamically unstable.[1] It undergoes intermolecular self-alkylation (polymerization) or intramolecular cyclization to form a quaternary spiro-ammonium salt (3-ethyl-6-aza-3-azonia-spiro[2.5]octane bromide).[1] This "quaternization" is irreversible.[1]

Corrective Action:

  • Immediate Salt Formation: Never store the free base.[1] Convert it immediately to the dihydrobromide (2HBr) or dihydrochloride (2HCl) salt.[1] The protonated nitrogens are non-nucleophilic, preventing cyclization.[1]

  • Storage: If you must keep the free base, store it at

    
    C in a dilute solution of non-polar solvent (e.g., Hexanes/EtOAc) to inhibit intermolecular reaction.
    
Issue 3: Appearance of Allyl Impurity

User Question: "I see a peak at M-80 (loss of HBr) or an olefinic proton in NMR. Is this elimination?"

Technical Diagnosis: Yes. Under harsh basic conditions or high temperatures, 1,3-dibromopropane or the product can undergo E2 elimination to form 1-allyl-4-ethylpiperazine or allyl bromide .[1]

Corrective Action:

  • Milder Base: Switch from

    
     or 
    
    
    to
    
    
    or
    
    
    .[1]
  • Lower Temperature: Limit reaction temperature to

    
    C. Avoid DMF if possible, as it can promote elimination at high heat; use Acetone or Acetonitrile.[1]
    

Visualization: Reaction Pathways & Logic[3]

The following diagram illustrates the competitive landscape of the synthesis. The Green Path is the desired workflow.[1] The Red Paths represent failure modes (Dimerization and Spiro-Cyclization).[1]

SynthesisPathwaysStart1-Ethylpiperazine+ 1,3-DibromopropaneMonoTARGET PRODUCT1-(3-Bromopropyl)-4-ethylpiperazineStart->Mono k1 (Fast)Excess DibromideDimerIMPURITY: DimerBis(ethylpiperazinyl)propaneMono->Dimer k2 (Slow)Excess AmineSpiroDEGRADATION: Spiro SaltQuaternary Ammonium SpeciesMono->Spiro Storage (Free Base)Self-CyclizationSaltSTABLE FORMDihydrobromide SaltMono->Salt HBr/AcOHStabilization

Caption: Kinetic competition between mono-alkylation (desired), dimerization, and degradation pathways.

Purification & Characterization Data

Purification Workflow (Salt Formation)

Since the free base is unstable and difficult to distill without degradation, isolation as the Hydrobromide salt is the industry standard.

  • Evaporate reaction solvent (Acetone).

  • Redissolve residue in minimal Ethanol or Isopropanol .

  • Cool to

    
    C.
    
  • Add 48% Aqueous HBr or HBr in Acetic Acid (2.2 equiv).

  • Precipitate: Add Diethyl Ether or Ethyl Acetate until the salt precipitates as a white solid.[1]

  • Filter and wash with cold ether.[1]

Key Characterization Signals (Free Base vs. Salt)
Moiety1H NMR (Free Base,

)
1H NMR (2HBr Salt,

)


2.40 (q)

3.30–3.40 (q) (Deshielded)
Piperazine Ring

2.45–2.60 (m)

3.50–3.80 (broad m)
Propyl


3.45 (t)

3.55 (t)
Propyl Central


2.00 (quintet)

2.25 (quintet)

References

  • General Synthesis of N-Alkyl Piperazines

    • Simplification of the synthesis of monosubstituted piperazines via 1,3-dibromopropane alkylation str
    • Source:

  • Side Reaction Mechanisms (Cyclization)

    • Kinetic study of the intramolecular cyclization of 3-bromoalkylamines to azetidinium and spiro-ammonium salts.
    • Source:

  • Salt Stabilization Protocols

    • Patent WO2016078107A1: Method for synthesizing piperazine pharmaceutical intermediates (Stabilization via HCl/HBr salt formation).[1]

    • Source:

  • Elimination vs.

    • Competition between E2 and SN2 in the reaction of 1,3-dibromopropane with secondary amines.
    • Source: [5]

Validation & Comparative

Comparative Guide: 1-(3-Bromopropyl)-4-ethylpiperazine vs. 1-(3-chloropropyl)-4-ethylpiperazine

[1][2]

Executive Summary: The Halogen Trade-Off

In the synthesis of piperazine-based pharmaceuticals (such as Nefazodone, Trazodone, and various kinase inhibitors), the choice between 1-(3-bromopropyl)-4-ethylpiperazine (Br-PEP) and 1-(3-chloropropyl)-4-ethylpiperazine (Cl-PEP) is rarely a simple preference—it is a strategic decision balancing kinetic selectivity against stability and cost .[1][2][3]

  • The Verdict: Cl-PEP is the industry-standard "stable intermediate" for storage and scale-up.[1][2][3][4][5] It is robust but kinetically sluggish in subsequent nucleophilic substitutions (

    
    ).[3][4][5] Br-PEP  is the "reactive warhead," offering reaction rates 10–100x faster, but is prone to degradation and is significantly more expensive.[3][4]
    
  • The Expert Protocol: The most efficient synthetic route often utilizes Cl-PEP combined with in situ activation via the Finkelstein reaction (catalytic NaI), effectively mimicking the reactivity of the bromide/iodide without the stability penalties of isolating the halogenated precursor.[2][3][4]

Mechanistic Foundation & Reactivity Profiles[1][3][4]

The core difference lies in the leaving group ability of the halide, governed by the carbon-halogen bond strength and the stability of the leaving anion.

Bond Dissociation & Kinetics

The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond, resulting in a lower activation energy for nucleophilic attack.[1][2][3][5]

FeatureCl-PEP (Chloride)Br-PEP (Bromide)Impact on Reactivity
Bond Energy ~339 kJ/mol~285 kJ/molBromide cleaves much faster.[1][2][3][4][5]
Leaving Group (

of HX)
-7 (HCl)-9 (HBr)Br⁻ is a better leaving group (weaker base).[2][3][5]
Relative

Rate
1 (Reference)~50–100x FasterBr-PEP reacts at lower temps/shorter times.[1][2][3][4]
Storage Stability High (Months/Years)Moderate (Weeks/Months)Br-PEP darkens/degrades upon light exposure.[3][4][5]
The Selectivity "Sweet Spot"

A critical synthetic advantage arises when synthesizing these linkers from 1-bromo-3-chloropropane .[1][2][3][4][5] Because the C-Br bond reacts significantly faster than the C-Cl bond, researchers can selectively alkylate N-ethylpiperazine at the bromine terminus.[1][2]

Reaction:

123

This selective alkylation yields Cl-PEP almost exclusively, leaving the chlorine atom intact for a second, controlled substitution step.[3][4]

Experimental Workflows & Decision Matrix

When to Use Which?
ScenarioRecommended ReagentRationale
Scale-Up / Manufacturing Cl-PEP Lower cost, higher stability during bulk storage.[1][2][3][4][5] Reactivity is boosted via catalysts (NaI).[3][4]
High-Throughput Screening Br-PEP Speed is priority. Avoids need for catalysts or high heat.[3][4][5][6]
Sensitive Substrates Br-PEP If the target scaffold decomposes at the high temps required for Cl-PEP substitution (

C).[1][2][3][4][5]
One-Pot Synthesis Br-PEP (generated in situ)Use Finkelstein conditions to convert Cl-PEP

I-PEP transiently.
Visualization: The Strategic Pathway

The following diagram illustrates the standard industrial workflow that leverages the stability of the Chloride and the reactivity of the Bromide/Iodide.

ReactionPathwaysStartN-EthylpiperazineIntermediateCl-PEP(Stable Storage Form)Start->IntermediateSelective Alkylation(Fast SN2 at Br)Linker1-Bromo-3-chloropropaneLinker->IntermediateActivationActivation(NaI / Acetone)Intermediate->ActivationFinkelstein Cond.TargetFinal Drug Scaffold(e.g., Nefazodone Analog)Intermediate->TargetSlow Direct Reaction(High Temp Required)Activated_IntI-PEP / Br-PEP(Transient Reactive Species)Activation->Activated_IntIn Situ ExchangeActivated_Int->TargetRapid Coupling

Figure 1: The "Activation Workflow" allows researchers to store the stable Chloride (Cl-PEP) but access the high reactivity of Iodide/Bromide species during the final coupling step.

Detailed Experimental Protocols

Protocol A: Synthesis of Cl-PEP (The Stable Intermediate)

This protocol leverages the kinetic difference between Br and Cl to form the chloropropyl derivative selectively.[2][3]

Reagents:

  • N-Ethylpiperazine (1.0 eq)[1][2][3]

  • 1-Bromo-3-chloropropane (1.1 eq)[1][2][5]

  • Potassium Carbonate (

    
    ) (2.0 eq)[3]
    
  • Solvent: Acetone or Acetonitrile (ACN)[3]

Procedure:

  • Setup: Dissolve N-ethylpiperazine and

    
     in acetone. Cool to 0–5°C.[3][4]
    
  • Addition: Add 1-bromo-3-chloropropane dropwise over 30 minutes. Note: The low temperature prevents the slower C-Cl bond from reacting.[1][2][3][4]

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 12–16 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent.[3][4][5]

  • Purification: The residue is typically a pale yellow oil.[3][4][5] It can be distilled under high vacuum (BP ~110°C at 0.5 mmHg) or used crude if purity >95% (checked by GC/TLC).[3][4]

  • Yield: Typically 85–92%.[3][4][5]

Protocol B: Finkelstein-Activated Coupling (The "Turbo" Method)

Use this when reacting Cl-PEP with a target nucleophile (e.g., a triazolone or phenol).[1][2][3]

Reagents:

  • Cl-PEP (1.0 eq)[1][2][3]

  • Target Nucleophile (1.0 eq)

  • Sodium Iodide (NaI) (0.1 – 1.0 eq) Catalytic amount is often sufficient; stoichiometric speeds it up further.[2][3]

  • Base:

    
     or 
    
    
    [2][3][4]
  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile.[3][4]

Procedure:

  • Mix: Combine Cl-PEP, Target Nucleophile, Base, and NaI in the solvent.[3][4]

  • Reflux: Heat to reflux (80°C for ACN).

  • Mechanism: The NaI reacts with Cl-PEP to form I-PEP (Iodo-propyl-ethylpiperazine) in situ.[1][2][3][4][5] The Iodide is a phenomenal leaving group and reacts instantly with the nucleophile, regenerating the Iodide ion to continue the cycle.

  • Monitoring: Reaction is usually complete in 4–8 hours (vs. 24+ hours without NaI).[3][4][5]

Physical Properties & Identification[1][3][4][5][7][8][9][10]

Property1-(3-chloropropyl)-4-ethylpiperazine1-(3-bromopropyl)-4-ethylpiperazine
Physical State Pale yellow liquid / Low melting solidYellow to orange liquid (darkens with age)
Boiling Point ~262°C (760 mmHg) / ~110°C (0.5 mmHg)~280°C (dec.)[1][2][3][5]
Density ~1.04 g/cm³~1.3–1.4 g/cm³
Storage Cool, dry place.[3][4] Stable.Fridge/Freezer. Protect from light.[3][4][5]
Hazards Irritant, Vesicant (Blistering agent)Corrosive, Vesicant, Lachrymator

References

  • Global Research Online. Synthesis and Pharmacology of Novel Antidepressant Agents.[3][4][5] (Detailed synthesis of chloropropyl-piperazine intermediates). Available at:

  • PrepChem. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. (Protocol for selective alkylation using 1-bromo-3-chloropropane). Available at:

  • American Chemical Society (ACS). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.[3][4][5] (Mechanistic data on Cl vs Br reactivity). Available at:

  • ChemicalBook. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Properties and Safety. Available at: [3]

  • Google Patents. Method for synthesizing piperazine pharmaceutical intermediate (WO2016078107A1).[3][4][5] (Industrial scale-up protocols). Available at:

A Comparative Guide to Haloalkylpiperazine Reagents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous blockbuster drugs.[1][2][3] Its incorporation into molecular frameworks often imparts favorable physicochemical properties, such as improved solubility and bioavailability.[4] Among the various strategies to introduce this key functional group, the use of haloalkylpiperazine reagents via N-alkylation is a cornerstone methodology.[5][6] This guide provides a comprehensive comparative analysis of the most common haloalkylpiperazine reagents—fluoro-, chloro-, bromo-, and iodoalkylpiperazines—offering insights into their reactivity, selectivity, and practical applications in synthesis.

The Underlying Chemistry: A Tale of Leaving Groups and Reactivity

The utility of haloalkylpiperazines as alkylating agents hinges on the principles of nucleophilic substitution, where a nucleophile, typically a primary or secondary amine, attacks the electrophilic carbon of the haloalkyl chain, displacing the halide as a leaving group. The efficiency of this process is fundamentally governed by the nature of the halogen atom.

The reactivity trend in nucleophilic substitution reactions generally follows the order of leaving group ability: I > Br > Cl > F .[7][8] This is attributed to the decreasing basicity and increasing polarizability of the halide anion as one moves down the halogen group. A better leaving group, being a weaker base, is more stable on its own and thus departs more readily.[8] This fundamental principle dictates the relative reactivity of the corresponding haloalkylpiperazine reagents.

Comparative Performance Analysis

While the theoretical trend in reactivity is clear, practical synthetic outcomes are influenced by a multitude of factors including reaction conditions, the nature of the nucleophile, and steric hindrance. Below is a comparative analysis of haloalkylpiperazine reagents based on available experimental evidence and established chemical principles.

Reagent TypeGeneral ReactivityKey AdvantagesKey DisadvantagesTypical Applications
1-(Iodoalkyl)piperazines HighestMost reactive, allowing for lower reaction temperatures and shorter reaction times.Generally less stable, more expensive, and may require more careful handling and storage.Rapid and efficient introduction of the piperazinylalkyl moiety, especially for less reactive nucleophiles.
1-(Bromoalkyl)piperazines HighGood balance of high reactivity and stability.[9][10] Often the reagent of choice for efficient alkylations.[11]More expensive than chloro-derivatives.Widely used in pharmaceutical synthesis for reliable and high-yield N-alkylation reactions.[5][11]
1-(Chloroalkyl)piperazines ModerateCost-effective, widely available, and generally stable for long-term storage.[12]Less reactive than bromo- and iodo-derivatives, often requiring higher temperatures, longer reaction times, or the use of a catalyst (e.g., NaI for in situ Finkelstein reaction).[5]Large-scale industrial synthesis where cost is a major factor.[6]
1-(Fluoroalkyl)piperazines LowestThe C-F bond is very strong, making these reagents highly stable.[7] Useful for introducing fluorinated motifs.Poor leaving group, requiring harsh reaction conditions for nucleophilic substitution. Often synthesized for specific applications rather than general alkylating agents.Primarily used in the synthesis of PET imaging agents (e.g., with ¹⁸F) and for introducing fluorine to modulate metabolic stability.

Experimental Insights and Causality

The choice of a specific haloalkylpiperazine reagent is a critical decision in a synthetic campaign, directly impacting reaction efficiency and overall yield.

Reactivity and Reaction Conditions:

N-alkylation reactions with haloalkylpiperazines are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[1] Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) being frequently employed.[1][4]

Due to their higher reactivity, bromo- and iodoalkylpiperazines can often effect N-alkylation at or near room temperature, while their chloro-analogs may necessitate heating to achieve comparable reaction rates.[13] For instance, the synthesis of various N-substituted piperazines often utilizes 1-(2-bromoethyl)piperazine for its favorable reactivity profile.[11] Conversely, large-scale syntheses might favor the more economical 1-(2-chloroethyl)piperazine, accepting the trade-off of more forcing reaction conditions.[5][6]

Selectivity and Side Reactions:

A common challenge in the N-alkylation of piperazine itself is controlling the degree of substitution. The mono- and di-alkylated products can be formed, and achieving high selectivity for the desired product often requires careful control of stoichiometry and reaction conditions.[6] One common strategy to favor monosubstitution is the use of a large excess of piperazine.

When using haloalkylpiperazines to alkylate other nucleophiles, a primary concern is over-alkylation of the nucleophile, especially if it is a primary amine. Careful control over the stoichiometry of the reactants is essential to maximize the yield of the desired mono-alkylated product.[14]

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine with a Haloalkylpiperazine

This protocol provides a general framework. Optimal conditions (temperature, reaction time, base, and solvent) will vary depending on the specific haloalkylpiperazine and the amine substrate.

Materials:

  • Secondary amine (1.0 eq)

  • Haloalkylpiperazine (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the secondary amine and the chosen solvent.

  • Add potassium carbonate to the mixture and stir for 15-30 minutes.

  • Add the haloalkylpiperazine to the suspension.

  • Stir the reaction mixture at the appropriate temperature (room temperature for iodo/bromo derivatives, elevated temperature for chloro derivatives) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Secondary Amine + Haloalkylpiperazine Stirring Stirring at Appropriate Temperature Reactants->Stirring 1. Combine Base_Solvent Base (e.g., K2CO3) + Solvent (e.g., MeCN) Base_Solvent->Stirring Monitoring Monitoring by TLC or LC-MS Stirring->Monitoring 2. Monitor Filtration Filtration Monitoring->Filtration 3. Upon Completion Concentration Concentration Filtration->Concentration 4. Remove Solvent Purification Purification Concentration->Purification 5. Purify Final_Product Final_Product Purification->Final_Product Pure N-Alkylated Piperazine Derivative

Caption: A generalized workflow for the N-alkylation of a secondary amine using a haloalkylpiperazine reagent.

Logical Relationships in Reagent Selection

The decision-making process for selecting the optimal haloalkylpiperazine reagent can be visualized as a balance between reactivity, cost, and stability.

Reagent_Selection cluster_reactivity Reactivity cluster_cost Cost cluster_stability Stability center_node Optimal Reagent Choice High_Reactivity High (Iodo, Bromo) High_Reactivity->center_node Faster Reactions Low_Reactivity Low (Chloro, Fluoro) Low_Reactivity->center_node Slower Reactions High_Cost High (Iodo, Fluoro) High_Cost->center_node Expensive Low_Cost Low (Chloro, Bromo) Low_Cost->center_node Economical High_Stability High (Fluoro, Chloro) High_Stability->center_node Longer Shelf-life Low_Stability Low (Iodo, Bromo) Low_Stability->center_node Handling Considerations

Caption: The interplay of reactivity, cost, and stability in the selection of a haloalkylpiperazine reagent.

Conclusion

The selection of a haloalkylpiperazine reagent is a critical parameter in the synthesis of piperazine-containing molecules. While iodo- and bromoalkylpiperazines offer the highest reactivity, their chloro- counterparts provide a more cost-effective and stable alternative, particularly for large-scale applications. Fluoroalkylpiperazines, on the other hand, are specialized reagents prized for their unique applications in areas like PET imaging. A thorough understanding of the trade-offs between reactivity, stability, and cost, as outlined in this guide, will enable researchers to make informed decisions and optimize their synthetic strategies for the efficient construction of these vital pharmaceutical building blocks.

References

  • A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine. Benchchem. Available at: https://www.benchchem.com/product/B2068.
  • 1-(2-bromoethyl)piperazine | C6H13BrN2 | CID 419369. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/419369.
  • Experimental procedure for N-alkylation of primary amines. Benchchem. Available at: https://www.benchchem.com/product/B2068.
  • Comparative synthetic platforms for mono-N-alkylation of piperazine. ResearchGate. Available at: https://www.researchgate.net/figure/Comparative-synthetic-platforms-for-mono-N-alkylation-of-piperazine-a-Conventional_fig1_377481928.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: https://www.mdpi.com/1420-3049/29/1/2.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884841/.
  • Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures. Benchchem. Available at: https://www.benchchem.com/product/B2068.
  • CAS 89727-93-5: 1-(2-bromoethyl)piperazine. CymitQuimica. Available at: https://www.cymitquimica.com/cas/89727-93-5.
  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). ResearchGate. Available at: https://www.researchgate.net/publication/373491953_Effects_of_Methyl_Substitution_and_Leaving_Group_on_E2SN2_Competition_for_Reactions_of_F-with_RY_R_CH3_C2H5_iC3H7_tC4H9_Y_Cl_I.
  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). MDPI. Available at: https://www.mdpi.com/1422-0067/24/17/13318.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: https://dergipark.org.tr/en/pub/fabadeczacilik/issue/91196/1577453.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: https://www.researchgate.net/publication/377481928_Piperazine_Derivatives_A_Privileged_Scaffold_in_Modern_Synthesis_and_Medicinal_Chemistry.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano. Available at: https://thalesnano.
  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: https://www.researchgate.net/publication/252097005_A_Simple_Synthesis_of_N-Alkylpiperazines.
  • The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. Benchchem. Available at: https://www.benchchem.com/product/B2068.
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: https://www.mdpi.com/1420-3049/29/10/2253.
  • How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. Reddit. Available at: https://www.reddit.com/r/OrganicChemistry/comments/18l0q0z/how_does_leaving_group_size_cl_r_vs_br_r_vs_ir/.
  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Available at: https://www.x-mol.com/paper/1360670068037746688.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt01399k.
  • 1-(2-Aminoethyl)piperazine. SIELC Technologies. Available at: https://sielc.com/compound-1-2-aminoethyl-piperazine.html.
  • 9.6: Comparing the (S_N2) and (S_N1) Reactions of Alkyl Halides. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/09%3A_Alkyl_Halides/9.06%3A_Comparing_the_S_N_2_and_S_N_1_Reactions_of_Alkyl_Halides.
  • Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods. Benchchem. Available at: https://www.benchchem.com/product/B2068.
  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6392036/.
  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. MDPI. Available at: https://www.mdpi.com/1420-3049/28/19/6821.

Sources

A Comparative Guide to the Synthesis and Analytical Validation of 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of synthetic methodologies for 1-(3-bromopropyl)-4-ethylpiperazine, a key intermediate in pharmaceutical development. We will explore the mechanistic rationale behind common synthetic routes and present a comprehensive framework for the analytical validation of the final compound, ensuring its identity, purity, and quality. This document is intended for researchers, chemists, and quality control specialists in the field of drug discovery and development.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents targeting various disease states.[1][2] Its ability to modulate physicochemical properties, such as solubility and basicity, makes it a valuable component in drug design. 1-(3-Bromopropyl)-4-ethylpiperazine serves as a versatile building block, featuring a reactive bromopropyl group that allows for covalent linkage to other molecular fragments, and a substituted piperazine core that can influence pharmacokinetic profiles. The robust synthesis and rigorous analytical characterization of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Synthesis Methodologies: A Comparative Analysis

The most common and direct route to 1-(3-Bromopropyl)-4-ethylpiperazine is the nucleophilic substitution reaction between 1-ethylpiperazine and 1,3-dibromopropane. We will analyze this primary method and discuss critical process parameters that influence yield, purity, and scalability.

Method 1: Direct N-Alkylation

This approach leverages the nucleophilicity of the secondary amine in 1-ethylpiperazine to displace a bromide ion from 1,3-dibromopropane. The reaction proceeds via a standard SN2 mechanism.[3]

Reaction Scheme: 1-Ethylpiperazine + 1,3-Dibromopropane → 1-(3-Bromopropyl)-4-ethylpiperazine + HBr

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: A critical challenge in this synthesis is preventing the dialkylation of 1-ethylpiperazine, where the newly formed product reacts with another molecule of 1-ethylpiperazine, or the formation of a dimeric piperazine species bridged by the propyl chain. To favor the desired mono-alkylation, a significant excess of 1,3-dibromopropane (typically 3-5 equivalents) is employed. This statistical control ensures that the 1-ethylpiperazine is more likely to encounter a molecule of 1,3-dibromopropane than the mono-alkylated product.

  • Base Selection: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, an acid scavenger (base) is essential. A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is inexpensive, effective at neutralizing HBr, and easily removed by filtration during work-up.[4]

  • Solvent System: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal for SN2 reactions. They effectively solvate the cations (K⁺) while leaving the nucleophile relatively free, accelerating the reaction rate.[5] Acetone can also be a suitable solvent.[6]

Below is a visual representation of the primary synthesis pathway and the potential for a key byproduct.

G cluster_reactants Reactants cluster_products Products 1_Ethylpiperazine 1-Ethylpiperazine Target_Product 1-(3-Bromopropyl)-4-ethylpiperazine 1_Ethylpiperazine->Target_Product + 1,3-Dibromopropane (K₂CO₃, ACN, Reflux) 1_3_Dibromopropane 1,3-Dibromopropane (Excess) Byproduct 1,3-bis(4-ethylpiperazin-1-yl)propane (Dimeric Byproduct) Target_Product->Byproduct + 1-Ethylpiperazine (Minimized by excess Dibromopropane)

Caption: Synthetic pathway for 1-(3-Bromopropyl)-4-ethylpiperazine.

Comparative Data Summary

The following table summarizes the expected performance of the direct N-alkylation method under optimized conditions.

ParameterMethod 1: Direct N-AlkylationRationale & Justification
Typical Yield 65-80%The use of excess dibromoalkane and an effective base drives the reaction towards the desired product, though some loss during purification is expected.
Purity (Crude) 70-85%The primary impurity is often the unreacted 1,3-dibromopropane and the dimeric byproduct.
Purity (Post-Purification) >98%Purification via column chromatography or vacuum distillation is typically required to remove byproducts and excess reagents.
Reaction Time 12-24 hoursThe reaction is often run overnight at reflux to ensure complete conversion of the limiting reagent (1-ethylpiperazine).[6]
Key Reagents 1-Ethylpiperazine, 1,3-Dibromopropane, K₂CO₃, AcetonitrileAll reagents are commercially available and relatively inexpensive, making this a cost-effective route.[7]
Scalability GoodThe reaction conditions are amenable to scale-up, although heat management during reflux becomes more critical at larger scales.

Analytical Validation Workflow

A robust analytical validation plan is essential to confirm the structure and purity of the synthesized 1-(3-Bromopropyl)-4-ethylpiperazine. This process ensures that the analytical methods are reliable, reproducible, and fit for purpose.[8]

The validation workflow should proceed logically from structural confirmation to quantitative purity assessment.

G node_start node_start node_process node_process node_decision node_decision node_pass node_pass node_fail node_fail Start Synthesized Product NMR ¹H & ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (GC-MS/LC-MS) NMR->MS Check1 Structure Confirmed? MS->Check1 Purity Purity Analysis (HPLC/GC) Check2 Purity ≥ 98%? Purity->Check2 Check1->Purity Yes Fail Repurify / Re-synthesize Check1->Fail No Validation Method Validation (Linearity, Accuracy, Precision) Check2->Validation Yes Check2->Fail No Pass Product Release Validation->Pass

Caption: Analytical validation workflow for synthesized compounds.

Structural Identification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. Key expected signals for 1-(3-Bromopropyl)-4-ethylpiperazine include:

    • A triplet corresponding to the methyl group (-CH₃) of the ethyl substituent.

    • A quartet for the methylene group (-CH₂-) of the ethyl substituent.

    • Multiple signals in the 2.4-2.8 ppm range corresponding to the eight protons of the piperazine ring and the two methylene groups adjacent to the nitrogens.

    • A triplet for the methylene group attached to the bromine (-CH₂Br), which would be the most downfield of the aliphatic signals due to the deshielding effect of the bromine atom.

    • A multiplet for the central methylene group of the propyl chain.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbon attached to the bromine will be significantly shifted downfield.

B. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the target compound.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this analysis, as the compound is likely to be sufficiently volatile.[9] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • Expected Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₁₉BrN₂ = 234.17 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2).

Purity Assessment

A. High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method for quantitative purity analysis of non-volatile impurities.

  • Methodology: A reverse-phase C18 column is typically used. The mobile phase would likely consist of a buffered aqueous solution (e.g., ammonium formate or phosphate) and an organic modifier like acetonitrile or methanol. Detection is commonly performed with a UV detector, although piperazines have a poor chromophore, so low wavelengths (e.g., 210-220 nm) or an alternative detector like an Evaporative Light Scattering Detector (ELSD) may be necessary.[10]

  • Validation Parameters: The method must be validated for:

    • Specificity: The ability to resolve the main peak from impurities and degradation products.

    • Linearity: A linear relationship between peak area and concentration over a defined range.

    • Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

B. Gas Chromatography (GC) GC is an excellent complementary technique, particularly for assessing volatile impurities and residual solvents.[10]

  • Methodology: A capillary column with a mid-polarity stationary phase (e.g., DB-17) would be a good starting point. A flame ionization detector (FID) provides excellent sensitivity for organic compounds.

  • Validation Parameters: Similar to HPLC, the GC method must be validated for specificity, linearity, accuracy, precision, LOD, and LOQ.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine
  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-ethylpiperazine (1 eq.), anhydrous potassium carbonate (2.5 eq.), and acetonitrile (10 volumes).

  • Reagent Addition: Begin stirring the suspension and add 1,3-dibromopropane (3 eq.) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain a crude oil.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield the pure product as a colorless to pale yellow oil.

Protocol 2: GC-MS Analysis for Identity Confirmation
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in methanol.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject 1 µL of the sample. Confirm the retention time and compare the resulting mass spectrum with a reference spectrum. Verify the molecular ion (m/z ~234/236) and characteristic fragmentation pattern.

Conclusion

The direct N-alkylation of 1-ethylpiperazine with an excess of 1,3-dibromopropane represents a robust and economically viable method for the synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine. The key to success lies in controlling the stoichiometry to minimize byproduct formation and implementing a suitable purification strategy. The subsequent analytical validation, anchored by NMR and MS for structural confirmation and validated chromatographic methods (HPLC and/or GC) for purity, is non-negotiable. This dual approach of a well-controlled synthesis and rigorous validation ensures that the intermediate meets the high-quality standards required for progression in pharmaceutical research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank.
  • BenchChem. (2025). The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery.
  • ChemicalBook. (2023, May 15). Piperazine, 1-(3-broMopropyl)-4-(3-chlorophenyl)- | 142944-48-7.
  • Santa Cruz Biotechnology. (n.d.). 1-{3-Bromo-propyl)-4-[2-(tert-butyl-diphenyl-silanyloxy)ethyl]-piperazine.
  • BLD Pharm. (n.d.). 856840-59-0|1-(3-Bromopropyl)piperazine.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 1-(3-Bromopropyl)-4-methylpiperazine | C8H17BrN2 | CID 414088.
  • ResearchGate. (2022).
  • PrepChem.com. (n.d.). Synthesis of 1-(3-aminopropyl)-4-(4-chlorobenzhydryl)piperazine.
  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Journal of Drug Delivery and Therapeutics. (2019, March 14).
  • Figshare. (2015, October 19).
  • Wikipedia. (n.d.). 1,3-Dibromopropane.
  • PubChem. (n.d.). 1-(3-bromopropyl)-4-methylpiperazine (C8H17BrN2).
  • BenchChem. (2025). Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)piperazine 95 66698-28-0.
  • Sciencemadness.org. (2015, June 1).
  • Reddit. (2024, October 4). Org chem question. r/chemhelp.
  • PrepChem.com. (n.d.).
  • University of Toronto. (n.d.).
  • Anax Laboratories. (n.d.). 142944-48-7 | 1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine.
  • ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,....

Sources

Spectroscopic Characterization of 1-(3-Bromopropyl)-4-ethylpiperazine and its Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the precise characterization of novel chemical entities is a cornerstone of successful research. The 1-(3-Bromopropyl)-4-ethylpiperazine scaffold is a key building block in the synthesis of a variety of pharmacologically active compounds, particularly those with antipsychotic potential.[1][2][3][4][5] This guide provides an in-depth spectroscopic comparison of 1-(3-Bromopropyl)-4-ethylpiperazine and its derivatives, offering field-proven insights into the causality behind experimental choices and presenting supporting data to aid in the identification and characterization of these important molecules.

The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a prevalent motif in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to interact with various biological targets, including dopamine and serotonin receptors.[4][6] The incorporation of a bromopropyl chain provides a reactive handle for further molecular elaboration, making 1-(3-Bromopropyl)-4-ethylpiperazine a versatile precursor for creating libraries of potential drug candidates.[7]

A Multi-Technique Approach to Structural Elucidation

A comprehensive understanding of a molecule's structure requires a multi-faceted analytical approach. Here, we delve into the core spectroscopic techniques essential for the characterization of 1-(3-Bromopropyl)-4-ethylpiperazine and its derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectral Data for 1-(3-Bromopropyl)-4-ethylpiperazine:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-a (CH₃ of ethyl)~1.1Triplet3HShielded aliphatic protons, split by the adjacent methylene group.
H-b (CH₂ of propyl, adjacent to Br)~3.4Triplet2HDeshielded by the electronegative bromine atom.
H-c, H-d (Piperazine ring protons)~2.4 - 2.6Multiplet8HProtons on the piperazine ring, often show complex splitting patterns.
H-e (CH₂ of propyl, adjacent to piperazine)~2.4Triplet2HAdjacent to the nitrogen of the piperazine ring.
H-f (CH₂ of ethyl)~2.4Quartet2HDeshielded by the adjacent nitrogen, split by the methyl group.
H-g (CH₂ of propyl, middle)~1.9Quintet2HAliphatic proton environment, split by two adjacent methylene groups.

Causality Behind the Chemical Shifts: The electronegativity of neighboring atoms is a key determinant of a proton's chemical shift. The bromine atom in the propyl chain strongly withdraws electron density, causing the adjacent methylene protons (H-b) to be significantly deshielded and appear at a higher chemical shift. Similarly, the nitrogen atoms of the piperazine ring and the ethyl group deshield the adjacent protons (H-c, d, e, f).

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"H-a" [pos="0,0!"]; "H-f" [pos="1,1!"]; "N" [pos="2,0!", shape=plaintext, fontsize=14]; "H-c,d" [pos="3,1!"]; "H-e" [pos="4,0!"]; "H-g" [pos="5,1!"]; "H-b" [pos="6,0!"]; "Br" [pos="7,1!", shape=plaintext, fontsize=14];

"H-a" -- "H-f"; "H-f" -- "N"; "N" -- "H-c,d"; "N" -- "H-e"; "H-e" -- "H-g"; "H-g" -- "H-b"; "H-b" -- "Br"; } caption: "Simplified connectivity diagram for ¹H NMR assignments."

¹³C NMR Spectroscopy: The Carbon Framework

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Spectral Data for 1-(3-Bromopropyl)-4-ethylpiperazine:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-1 (CH₃ of ethyl)~12Highly shielded aliphatic carbon.
C-2 (CH₂ attached to Br)~34Deshielded by the electronegative bromine atom.
C-3 (CH₂ of propyl, middle)~28Typical aliphatic carbon chemical shift.
C-4 (Piperazine ring carbons)~53Carbons adjacent to nitrogen in a saturated ring.
C-5 (CH₂ of ethyl)~52Carbon adjacent to nitrogen.
C-6 (CH₂ of propyl, adjacent to piperazine)~57Carbon adjacent to nitrogen.

Self-Validating Systems in NMR: The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a self-validating system. COSY reveals proton-proton couplings, confirming which protons are neighbors, while HSQC correlates directly bonded protons and carbons, ensuring accurate assignment of the carbon skeleton.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule.[10][11][12][13][14] Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups.

Key IR Absorptions for 1-(3-Bromopropyl)-4-ethylpiperazine:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
C-H stretching (alkane)2800-3000StrongPresence of sp³ C-H bonds in the propyl, ethyl, and piperazine moieties.
C-N stretching1000-1250MediumCharacteristic of the piperazine ring and the ethylamino group.
C-Br stretching500-600Medium-StrongIndicates the presence of the bromopropyl group.

The Causality of Vibrational Frequencies: The frequency of a bond's vibration is determined by the masses of the bonded atoms and the strength of the bond. Heavier atoms (like bromine) and weaker bonds result in lower vibrational frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.[15][16][17][18][19]

Expected Mass Spectrum Features for 1-(3-Bromopropyl)-4-ethylpiperazine:

  • Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[15][16][17] This results in a characteristic pair of molecular ion peaks of almost equal intensity, separated by 2 m/z units. For C₉H₁₉BrN₂, the expected molecular ion peaks would be at m/z 234 and 236.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atoms in the piperazine ring is a common fragmentation pathway for amines.

    • Loss of the Bromopropyl Chain: Fragmentation can lead to the loss of the entire bromopropyl group.

    • Loss of a Bromine Radical: Cleavage of the C-Br bond can result in a fragment ion corresponding to the loss of a bromine atom.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"1-(3-Bromopropyl)-4-ethylpiperazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ionization" -> "Molecular Ion (M⁺) [m/z 234, 236]"; "Molecular Ion (M⁺) [m/z 234, 236]" -> "Fragmentation"; "Fragmentation" -> "Loss of Br•"; "Fragmentation" -> "Alpha-cleavage"; "Fragmentation" -> "Loss of Propyl Chain"; } caption: "Simplified fragmentation workflow in Mass Spectrometry."

Comparison with a Key Derivative: 1-(4-Fluorobenzoyl)-4-(3-bromopropyl)piperazine

To illustrate the power of comparative spectroscopic analysis, let's consider a common type of derivative where the ethyl group is replaced with a 4-fluorobenzoyl group. This modification is frequently employed in the development of antipsychotic agents.[1][2]

Spectroscopic Changes Upon Derivatization:

Technique 1-(3-Bromopropyl)-4-ethylpiperazine 1-(4-Fluorobenzoyl)-4-(3-bromopropyl)piperazine Reason for Change
¹H NMR No aromatic signals.Aromatic signals in the 7-8 ppm region.Introduction of the benzoyl group.
Ethyl group signals (~1.1 and 2.4 ppm).Absence of ethyl group signals.Replacement of the ethyl group.
¹³C NMR No signals above ~60 ppm (except solvent).Carbonyl carbon signal (~170 ppm) and aromatic carbon signals (115-165 ppm).Introduction of the benzoyl group.
IR No C=O stretch.Strong C=O stretching absorption around 1630-1680 cm⁻¹.Presence of the amide carbonyl group.
MS M⁺ at m/z 234/236.M⁺ at m/z 328/330.Increased molecular weight due to the added fluorobenzoyl group.
Fragment ion corresponding to the fluorobenzoyl cation (m/z 123).Characteristic fragmentation of the benzoyl group.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to enhance signal-to-noise and simplify the spectrum.

2. IR Spectroscopy

  • Sample Preparation (ATR - Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • The sample is vaporized and separated based on its boiling point and interactions with the GC column.

    • The separated components enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

Conclusion

The thorough spectroscopic characterization of 1-(3-Bromopropyl)-4-ethylpiperazine and its derivatives is a critical step in the drug discovery pipeline. By employing a combination of NMR, IR, and MS, researchers can confidently elucidate the structure of newly synthesized compounds. This guide has provided a framework for understanding the key spectroscopic features of this important scaffold and its derivatives, emphasizing the rationale behind the observed data. A clear understanding of these analytical techniques empowers scientists to make informed decisions, accelerate their research, and ultimately contribute to the development of new and effective therapeutics.

References

  • Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • Maricopa Open Digital Press. (n.d.). Infrared (IR)
  • Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses.
  • HSCprep. (2024, November 23). Infrared Spectroscopy: Analyzing Organic Compound Structures.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Bari, S., et al. (2025, August 9). "Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners".
  • Study Mind. (2022, April 16). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry).
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Unknown Author. (n.d.). Introduction and Principle of IR Spectrophotometry.
  • Singh, S., Bali, A., & Peshin, T. (2021, June 1). Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. Bentham Science Publishers.
  • PubMed. (n.d.).
  • PubMed. (2015, November 15). Synthesis and pharmacological evaluation of piperidine (piperazine)
  • Benchchem. (n.d.).
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Doc Brown's Chemistry. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 1,2-dibromoethane.
  • Filo. (2026, January 14). Based on the provided IR, Mass, 13C NMR, and 1H NMR spectra for a compoun...
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Benchchem. (n.d.). The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery.
  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • PubChem. (n.d.). 1-(3-Bromopropyl)-4-methylpiperazine.
  • BLD Pharm. (n.d.). 856840-59-0|1-(3-Bromopropyl)piperazine.
  • Santa Cruz Biotechnology. (n.d.). 1-{3-Bromo-propyl)-4-[2-(tert-butyl-diphenyl-silanyloxy)ethyl]-piperazine.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b).
  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). Piperazine - the NIST WebBook.
  • PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride.
  • National Institute of Standards and Technology. (n.d.). Piperazine - the NIST WebBook.
  • ChemicalBook. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13 C NMR.
  • PubChemLite. (n.d.). 1-(3-bromopropyl)-4-methylpiperazine (C8H17BrN2).
  • Unknown Source. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • National Institute of Standards and Technology. (n.d.). N-Ethylpiperazine - the NIST WebBook.
  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for...
  • ResearchGate. (n.d.).
  • Chemsrc. (2025, August 25). CAS#:142944-48-7 | 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Thermo Scientific Chemicals. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g.
  • Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine.
  • SciSpace. (2017, February 24).
  • Fisher Scientific. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine, 98%.
  • IS MUNI. (2015, March 31). 1-Alkyl-1-methylpiperazine-1,4-diium Salts.

Sources

Advanced Guide: Assessing the Biological Activity of 1-(3-Bromopropyl)-4-ethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

1-(3-Bromopropyl)-4-ethylpiperazine is a critical alkylating agent used to introduce the N-ethylpiperazine moiety via a propyl linker into core scaffolds. This structural motif is a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets (Dopamine D2/D3, Serotonin 5-HT1A/2A) and increasingly in antimicrobial research.

This guide provides a technical framework for assessing the biological efficacy of compounds synthesized from this intermediate. It compares the N-ethyl variant against standard alternatives (N-methyl and N-phenyl analogs) and details the protocols required to validate their pharmacological profiles.

Comparative Analysis: The N-Ethylpiperazine Advantage

In rational drug design, the choice of the terminal amine on the piperazine ring dictates the compound's physicochemical properties and receptor binding affinity. Below is an objective comparison of the N-ethyl derivative (derived from the subject product) versus common alternatives.

Table 1: Structure-Activity Relationship (SAR) Comparison
FeatureN-Ethylpiperazine (Subject)N-Methylpiperazine (Alternative A)N-Phenylpiperazine (Alternative B)
Lipophilicity (logP) Moderate-High. Increases blood-brain barrier (BBB) penetration.Low-Moderate. Good solubility but faster clearance.High. Excellent membrane permeability but risk of non-specific binding.
Steric Bulk Medium. Fits well in hydrophobic pockets of D2/D3 receptors without steric clash.Low. Can be too small to fully occupy hydrophobic accessory pockets.High. Provides

-

stacking but may clash in restricted binding sites.
Receptor Selectivity Balanced D2/5-HT1A profile. Often favored for "atypical" antipsychotic profiles.High affinity for D2 but often lower selectivity against off-targets.Strong D2 affinity; often associated with "typical" antagonist profiles.
Metabolic Stability Susceptible to N-dealkylation but slower than N-demethylation.Rapid N-demethylation (CYP450 mediated).Stable ring, but phenyl group susceptible to hydroxylation.

Key Insight: The N-ethyl substituent often provides an optimal balance between metabolic stability and receptor affinity compared to the N-methyl analog, while avoiding the potential toxicity issues (e.g., quinone imine formation) sometimes associated with N-phenyl metabolic activation.

Biological Assessment Protocols

To validate the activity of 1-(3-Bromopropyl)-4-ethylpiperazine derivatives, researchers must employ a multi-tiered screening approach.

Protocol A: GPCR Radioligand Binding Assay (D2/5-HT1A)

This protocol determines the affinity (


) of the derivative for Dopamine D2 and Serotonin 5-HT1A receptors, the primary targets for this pharmacophore.

Prerequisites:

  • Membrane preparations (CHO or HEK293 cells expressing human D2 or 5-HT1A).

  • Radioligand:

    
    -Methylspiperone (for D2) or 
    
    
    
    -8-OH-DPAT (for 5-HT1A).
  • Scintillation counter.

Step-by-Step Methodology:

  • Preparation: Dilute the synthesized derivative in DMSO to create a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix

      
       of membrane suspension (20-40 
      
      
      
      protein).
    • Add

      
       of radioligand (final concentration ~ 
      
      
      
      value).
    • Add

      
       of test compound (or buffer for Total Binding, or standard antagonist for Non-Specific Binding).
      
    • Incubate at 25°C for 60 minutes (equilibrium).

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters

    
     with ice-cold Tris-HCl buffer (pH 7.4).
    
  • Quantification: Transfer filters to vials, add scintillation cocktail, and count radioactivity (CPM).

  • Data Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Protocol B: Antimicrobial Susceptibility (MIC Determination)

Recent studies indicate ethylpiperazine-linked coumarins/quinolones exhibit potent antimicrobial activity.

Methodology (Broth Microdilution):

  • Inoculum Prep: Adjust bacterial culture (S. aureus, P. aeruginosa) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Setup: Add

    
     of broth to a 96-well plate. Perform serial 2-fold dilutions of the test compound (from 1-(3-Bromopropyl)-4-ethylpiperazine synthesis) across the plate.
    
  • Inoculation: Add

    
     of diluted bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add

    
     of Resazurin (0.015%) solution. Incubate for 2-4 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Endpoint: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

Visualizing the Mechanism of Action

Understanding the downstream signaling of these derivatives is crucial for interpreting assay results. The diagram below illustrates the G-protein coupled receptor (GPCR) pathway activated/inhibited by piperazine derivatives.

G cluster_assay In Vitro Measurement Compound Ethylpiperazine Derivative Receptor D2 / 5-HT1A Receptor Compound->Receptor Binding (Ki) G_Protein Gi/o Protein Complex Receptor->G_Protein Activation/Inhibition AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA PKA Activation cAMP->PKA Downregulation Response Biological Response (Antipsychotic / Anxiolytic) PKA->Response Modulation

Figure 1: Signal transduction pathway for Ethylpiperazine derivatives acting on Gi/o-coupled receptors. The compound modulates cAMP levels, which is the quantifiable endpoint in functional assays.

Experimental Workflow: From Synthesis to Data

The following workflow outlines the logical progression for a researcher utilizing 1-(3-Bromopropyl)-4-ethylpiperazine.

Workflow Start 1-(3-Bromopropyl)- 4-ethylpiperazine Step1 N-Alkylation (K2CO3, ACN, Reflux) Start->Step1 + Core Scaffold Product Crude Derivative Step1->Product Purify Purification (Column Chrom.) Product->Purify Assay1 Binding Assay (Ki Determination) Purify->Assay1 Screening Assay2 Functional Assay (cAMP/Ca2+) Assay1->Assay2 If Ki < 100nM Decision Lead Candidate? Assay2->Decision

Figure 2: Integrated workflow for synthesizing and validating bioactive library members.

Interpretation of Results

When analyzing data generated from these derivatives, use the following benchmarks to assess "performance":

  • High Potency:

    
    . Indicates strong binding; typical for clinical candidates.
    
  • Moderate Potency:

    
    . Acceptable for lead compounds but requires optimization.
    
  • Selectivity Ratio: Calculate

    
    . A ratio near 1 indicates a "balanced" ligand (often desired for schizophrenia), while a high ratio (>100) indicates high selectivity.
    

References

  • Ananthan, S., et al. (2014). "Discovery of 1,4-Disubstituted Piperazines as Potent Dopamine D3 Receptor Ligands." Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of central nervous system agents. 5-HT1A receptor affinity of piperazine derivatives."[1] Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2023).[2] "Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential." Molecules.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 414088, 1-(3-Bromopropyl)-4-methylpiperazine (Analog Reference)." PubChem.

  • Chen, J., et al. (2013). "Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists." Bioorganic & Medicinal Chemistry.

Sources

Cost-effectiveness of using 1-(3-Bromopropyl)-4-ethylpiperazine in research

[1]

Executive Summary

For drug development programs targeting CNS receptors (dopamine, serotonin) or antifungal azoles, 1-(3-Bromopropyl)-4-ethylpiperazine serves as a critical "privileged scaffold" linker.[1] However, commercial availability of this specific intermediate is often limited to expensive custom synthesis catalogs, creating a bottleneck.

The Verdict:

  • Commercial Purchase: High cost (

    
    500/g), long lead times, and variable purity.
    
  • In-House Synthesis: Low cost (<$10/g), high control, and scalability.[1]

Recommendation: Research labs requiring >5g of this intermediate should adopt the in-house synthesis protocol outlined below. The kinetic advantage of the propyl-bromide moiety over the chloride analog justifies the raw material cost, offering a 50–100x increase in reaction rates for downstream coupling.[1]

Technical Profile & Identity Verification

There is significant confusion in public databases regarding CAS numbers for piperazine derivatives. Verification of the chemical identity is the first step in ensuring experimental integrity.

ParameterSpecification
Chemical Name 1-(3-Bromopropyl)-4-ethylpiperazine
CAS Number 803632-62-4 (Verify against CoA; distinct from Mg Gluconate 3632-91-5)
Molecular Formula C

H

BrN

Molecular Weight 235.17 g/mol
Physical State Viscous oil (free base) or hygroscopic solid (HBr salt)
Reactivity Class Primary Alkyl Halide / Tertiary Amine

Comparative Analysis: The "Make vs. Buy" Model

The following analysis contrasts the cost and efficiency of sourcing this compound directly versus synthesizing it from commodity building blocks (N-ethylpiperazine and 1,3-Dibromopropane ).

Cost-Benefit Data Table
MetricCommercial Sourcing (Custom Synthesis)In-House Synthesis (Protocol Below)
Unit Price $350 - $600 / gram $2 - $8 / gram
Lead Time 4 - 8 Weeks2 Days (Reaction + Workup)
Purity Risk Variable (often degrades in transit)High (Freshly prepared)
Scalability Linear Cost IncreaseExponential Cost Savings
Mechanistic Advantage: Bromide vs. Chloride

Researchers often consider the cheaper Chloro-analog (1-(3-Chloropropyl)-4-ethylpiperazine).[1] However, the Bromo-analog is superior for sensitive downstream couplings.[1]

  • Kinetics: The C-Br bond is weaker (68 kcal/mol) than the C-Cl bond (81 kcal/mol).[1] In S

    
    2 reactions with secondary amines or phenols, the bromide reacts 50–100x faster .
    
  • Yield: The faster reaction rate of the bromide minimizes thermal degradation of sensitive pharmacophores during the final coupling step.

Comparisoncluster_0Reactivity Comparison (S_N2)Br_AnalogBromo-Linker(Fast Kinetics)TargetFinal Drug Candidate(High Yield)Br_Analog->Target 2-4 hrs @ 60°CCl_AnalogChloro-Linker(Slow Kinetics)Cl_Analog->Target 24-48 hrs @ 100°CDegradationThermal Degradation(Impurity)Cl_Analog->Degradation Prolonged Heat

Caption: Kinetic superiority of the Bromo-linker minimizes side reactions compared to the Chloro-analog.[1]

Validated Experimental Protocol (In-House Synthesis)

Objective: Synthesize 1-(3-Bromopropyl)-4-ethylpiperazine with minimal dimerization. Principle: Use a large excess of the electrophile (1,3-dibromopropane) to statistically favor mono-alkylation.[1]

Reagents & Materials
  • N-Ethylpiperazine (CAS 5308-25-8): 11.4 g (0.1 mol).[1]

  • 1,3-Dibromopropane (CAS 109-64-8): 60.5 g (0.3 mol) — 3 equivalents is critical.[1]

  • Potassium Carbonate (K

    
    CO
    
    
    ):
    27.6 g (0.2 mol) — Anhydrous, ground.
  • Solvent: Acetone or Acetonitrile (200 mL).

Step-by-Step Methodology
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar. Flush with nitrogen.

  • Charge: Add 1,3-dibromopropane (3 eq) and K

    
    CO
    
    
    to the flask in acetone. Bring to a gentle reflux.
  • Addition: Dissolve N-ethylpiperazine (1 eq) in 50 mL acetone. Add this solution dropwise to the refluxing mixture over 2 hours .

    • Expert Insight: Slow addition into excess dibromide prevents the formation of the "dumbbell" dimer (bis-piperazine).[1]

  • Reaction: Reflux for an additional 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for N-ethylpiperazine should disappear.[1]

  • Workup:

    • Cool to room temperature and filter off inorganic salts (KBr/K

      
      CO
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove solvent.

    • Distillation (Critical): Distill off the excess 1,3-dibromopropane (recoverable) under high vacuum.

    • The residue is the crude product. For high purity, convert to the Hydrobromide salt by adding HBr/Acetic acid, precipitating the solid.

SynthesisWorkflowStartReagents:N-Ethylpiperazine+ 3.0 eq 1,3-DibromopropaneStep1Reflux in Acetone/K2CO3Slow Addition (2 hrs)Start->Step1Step2Filter Salts &Evaporate SolventStep1->Step2Step3Vacuum Distillation(Remove Excess Dibromide)Step2->Step3DecisionPurity CheckStep3->DecisionFreeBaseFree Base (Oil)Use immediatelyDecision->FreeBaseDirect UseSaltFormationHBr Salt Formation(Solid Storage)Decision->SaltFormationLong-term Storage

Caption: Workflow emphasizing the removal of excess dibromide to ensure product purity.

Safety & Stability (Hidden Costs)

When calculating cost-effectiveness, safety protocols must be included as "overhead."[1]

  • Alkylating Potency: This compound is a potent alkylating agent (nitrogen mustard analog mechanism). It can alkylate DNA.

    • Protocol: All weighing and reactions must occur in a fume hood.

    • Deactivation: Quench glassware and spills with 10% aqueous ammonia or dilute NaOH to hydrolyze the bromide.

  • Stability: The free base cyclizes slowly to form a quaternary ammonium salt (self-alkylation) if stored at room temperature.[1]

    • Storage: Store as the HBr salt or HCl salt at -20°C. The salt form is stable for years.[1]

References

  • Sigma-Aldrich. 1,3-Dibromopropane Product Specification & Pricing. Retrieved from [1]

  • PubChem. 1-(3-Bromopropyl)-4-methylpiperazine (Analogous Reactivity Data). National Library of Medicine. Retrieved from

  • Molinaro, C. et al. (2020). Reaction Engineering in the Synthesis of Piperazine Linkers. Journal of Organic Chemistry.
  • Org. Synth. (1941). Trimethylene Bromide Synthesis. Organic Syntheses, Coll. Vol. 1, p.30. (Foundational protocol for dibromide handling).

A Senior Application Scientist's Guide to Synthetic Linkers: A Comparative Analysis of Alternatives to 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the linker is not merely a connector; it is a critical component that dictates the stability, efficacy, and therapeutic index of a bioconjugate. The traditional reliance on simple alkylating linkers, such as 1-(3-Bromopropyl)-4-ethylpiperazine, is giving way to a new generation of sophisticated constructs designed for precision and control. This guide provides an in-depth comparison of modern synthetic linkers, moving beyond the foundational alkyl halide chemistry to explore advanced systems that offer enhanced performance, supported by experimental insights and detailed protocols.

The core function of a linker like 1-(3-Bromopropyl)-4-ethylpiperazine is to form a stable covalent bond between two moieties, typically a targeting vehicle and a payload, through nucleophilic substitution. While effective, this approach lacks the nuanced control required for many modern therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs). The ideal linker must balance stability in systemic circulation with triggered release at the target site, a challenge that has driven the innovation of diverse linker technologies.[1][2]

Part 1: The Stability Spectrum: Non-Cleavable vs. Cleavable Linkers

The primary branching point in linker selection is the choice between a stable, non-cleavable bond and a conditionally labile, cleavable one. This decision is intrinsically linked to the drug's mechanism of action, the target's biology, and the desired therapeutic outcome.[][4]

Non-Cleavable Linkers: The Gold Standard for Stability

Non-cleavable linkers form a highly stable bond that relies on the complete lysosomal degradation of the antibody component to release the payload.[1][2] This results in the liberation of the drug with the linker and a residual amino acid attached.

  • Mechanism of Action: After an ADC internalizes into a target cell, it is trafficked to the lysosome. Proteolytic degradation of the antibody breaks down the protein, freeing the linker-payload-amino acid complex.

  • Key Advantages:

    • High Plasma Stability: Their robustness minimizes the risk of premature drug release in circulation, leading to a wider therapeutic window and reduced off-target toxicity.[2][4]

    • Reduced "Bystander Effect": Because the released payload is typically charged (due to the amino acid), it has poor membrane permeability, confining its cytotoxic effect to the target antigen-expressing cell.[1][4]

  • Primary Example: SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

    • SMCC is a heterobifunctional crosslinker containing an NHS ester that reacts with primary amines (e.g., lysine residues on an antibody) and a maleimide group that reacts with sulfhydryl groups (e.g., cysteines).[5][6][7] The resulting thioether bond is highly stable. This linker chemistry is famously used in the FDA-approved ADC, Trastuzumab emtansine (Kadcyla).[5]

Cleavable Linkers: Engineering Conditional Release

Cleavable linkers are designed to be stable in the bloodstream but break under specific conditions prevalent at the tumor site or within the target cell.[8][9] This strategy allows for the release of an unmodified, potent payload, which can often diffuse into neighboring cancer cells, creating a "bystander effect."[9]

These linkers incorporate a peptide sequence that is a substrate for proteases, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[9][]

  • Mechanism of Action: The most successful motif is the valine-citrulline (Val-Cit) dipeptide.[11] Upon entering the lysosome, Cathepsin B cleaves the amide bond after the citrulline residue.[12] This cleavage initiates the collapse of a self-immolative spacer, typically p-aminobenzyl carbamate (PABC), which in turn releases the unmodified drug.[12]

  • Advantages: Excellent plasma stability combined with efficient intracellular release.[13] The Val-Cit motif is widely used in approved ADCs, demonstrating its clinical validation.[11]

  • Limitations: The stability can be species-dependent; for instance, some Val-Cit linkers show reduced stability in mouse plasma compared to human plasma, which can complicate preclinical evaluation.[1][11]

These linkers utilize acid-labile functional groups, such as hydrazones or acetals, that hydrolyze in the low-pH environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[9][14]

  • Mechanism of Action: A hydrazone bond, formed between a hydrazide and an aldehyde/ketone, is relatively stable at physiological pH (~7.4) but undergoes rapid hydrolysis under acidic conditions to release the payload.[15][16]

  • Advantages: Provides a mechanism for drug release before lysosomal degradation.

  • Comparative Stability (Oxime vs. Hydrazone): While both are pH-sensitive, oxime bonds are significantly more stable than hydrazone bonds.[17] Experimental data shows the rate of hydrolysis for oximes can be up to 1000-fold lower than for hydrazones, making them a more reliable choice for applications where greater stability is paramount.[17] Hydrazones, with their higher lability, may be better suited for applications requiring very rapid release in acidic compartments.[16]

This class of linkers is built around a disulfide bond, which is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is high.[14][18][19]

  • Mechanism of Action: The high intracellular concentration of glutathione (GSH) reduces the disulfide bond, breaking the connection and releasing the thiol-containing payload.[18]

  • Advantages: The release kinetics can be tuned by modulating the steric hindrance around the disulfide bond.[14] This approach is used in several clinical-stage ADCs.[18]

  • Limitations: Potential for slower or incomplete release compared to highly efficient enzymatic cleavage.

Part 2: Advanced Linker Strategies for Enhanced Performance

Beyond the cleavage mechanism, other chemical moieties can be incorporated into a linker's design to fundamentally alter the properties of the final conjugate.

Polyethylene Glycol (PEG) Linkers: Modulating Pharmacokinetics

PEG linkers are flexible, hydrophilic spacers that are now essential tools in bioconjugation.[20][21] They are not an alternative to the core reactive chemistry but rather a powerful addition to it.

  • Key Benefits of PEGylation:

    • Improved Solubility and Stability: PEG enhances the aqueous solubility of hydrophobic payloads and can protect the conjugate from enzymatic degradation.[20][21]

    • Reduced Immunogenicity: The PEG chain can mask epitopes on the bioconjugate, reducing the potential for an immune response.[20][22]

    • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which reduces renal clearance and prolongs its circulation half-life.[20]

    • Overcoming Aggregation: For ADCs with a high drug-to-antibody ratio (DAR), hydrophobic payloads can cause aggregation. Incorporating hydrophilic PEG linkers can mitigate this issue.[23]

Click Chemistry: The Bioorthogonal Revolution

"Click chemistry" refers to a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological processes.[24][][26] The most prominent example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively).

  • Mechanism of Action: An azide-functionalized molecule is reacted with an alkyne-functionalized molecule to form a highly stable triazole ring.[26] Strain-promoted versions (e.g., using DBCO or BCN reagents) proceed efficiently without the need for a potentially toxic copper catalyst, making them ideal for in vivo applications.[24]

  • Advantages:

    • High Specificity and Yield: The reaction is extremely reliable and produces minimal byproducts.[]

    • Modularity: It allows for the simple and efficient joining of complex molecular fragments, accelerating drug discovery and the creation of multifunctional conjugates.[][27]

    • Bioorthogonality: The azide and alkyne groups are essentially inert in biological systems, ensuring the reaction only occurs between the intended partners.[]

Comparative Data Summary

Linker TypeReactive Groups / MotifRelease MechanismKey AdvantagesKey DisadvantagesRepresentative Application
Alkyl Halide Bromopropyl, IodopropylNucleophilic SubstitutionSimple synthesis, stable bondPotential for non-specific reactions, lacks controlled releaseBasic bioconjugation
Non-Cleavable (SMCC) NHS Ester, MaleimideAntibody DegradationHigh plasma stability, low off-target toxicity, clinically validated[4][5]Requires target internalization, limited bystander effect[4]ADCs for highly expressed, internalizing antigens
Enzyme-Cleavable (Val-Cit) Dipeptide Sequence (Val-Cit)Enzymatic (Cathepsin B)High plasma stability, efficient intracellular release, potent bystander effect[12][13]Potential species-dependent stability issues[1]ADCs for solid and hematological tumors
pH-Sensitive (Hydrazone) Hydrazide, Aldehyde/KetoneAcid HydrolysisRapid release in acidic endosomes[9]Potential for instability in circulation, leading to premature release[1][15]Drug delivery systems targeting acidic compartments
pH-Sensitive (Oxime) Aminooxy, Aldehyde/KetoneAcid HydrolysisSignificantly more stable than hydrazones, tunable release[17]Slower release kinetics compared to hydrazones[15]Bioconjugates requiring higher stability than hydrazones
Reduction-Sensitive (Disulfide) Disulfide BondReduction (Glutathione)Exploits intracellular redox potential, tunable release kinetics[14][18]Can be less efficient than enzymatic cleavageADCs, intracellular delivery of payloads
Click Chemistry (SPAAC) Azide, Strained Alkyne (DBCO)Bioorthogonal LigationHigh specificity, high yield, modular, no catalyst required[24][]Reagents can be complex and expensiveSite-specific conjugation, in vivo labeling

Experimental Protocols & Methodologies

Protocol 1: Two-Step SMCC Conjugation to an Antibody

This protocol describes the creation of a stable, non-cleavable linkage between an antibody and a thiol-containing payload.

Rationale: The two-step process ensures that the highly reactive NHS ester first modifies the antibody before the maleimide group is exposed to the payload. This prevents self-conjugation or unwanted side reactions of the linker. The cyclohexane bridge in SMCC provides greater stability to the maleimide group compared to aromatic spacers.[6]

Step-by-Step Methodology:

  • Antibody Preparation: Dialyze the antibody (e.g., IgG) into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5). Adjust the antibody concentration to 5-10 mg/mL.

  • Maleimide Activation of Antibody:

    • Dissolve SMCC in a dry, water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of ~10 mM immediately before use.

    • Add a 10- to 20-fold molar excess of the dissolved SMCC to the antibody solution while gently vortexing.

    • Incubate the reaction at room temperature for 60 minutes.

  • Removal of Excess Linker: Remove non-reacted SMCC by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with a maleimide-reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.5-6.8). The lower pH increases the stability of the maleimide group.

  • Conjugation to Thiolated Payload:

    • Immediately add the thiol-containing payload to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of payload over available maleimide groups is recommended.

    • Incubate the reaction at 4°C for 16-20 hours or at room temperature for 2-4 hours.

  • Quenching and Purification: Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or β-mercaptoethanol. Purify the final ADC using size-exclusion chromatography (SEC) or affinity chromatography.

  • Characterization: Characterize the final conjugate by measuring the protein concentration (A280) and determining the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: Evaluating Linker Stability in Human Plasma

Rationale: Assessing linker stability in plasma is a critical step to predict its in vivo performance. Premature drug release can lead to significant off-target toxicity. This protocol uses an ELISA-based method to quantify the amount of intact ADC over time.

Step-by-Step Methodology:

  • Sample Preparation: Spike the ADC into fresh human plasma to a final concentration of 100 µg/mL. Prepare control samples in PBS.

  • Incubation: Incubate the samples at 37°C in a humidified incubator.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), remove aliquots of the plasma/ADC mixture and immediately store them at -80°C to stop any degradation.

  • ELISA-Based Quantification:

    • Coat a 96-well plate with a capture antibody specific to the ADC's antibody component.

    • Block the plate to prevent non-specific binding.

    • Thaw the plasma samples and prepare a dilution series. Add the diluted samples to the plate and incubate.

    • Wash the plate, then add a detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the payload. This is the key step: only intact ADC with the payload attached will be detected.

    • Wash again, then add the enzyme substrate (e.g., TMB).

    • Stop the reaction and read the absorbance on a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of the intact ADC. Calculate the concentration of intact ADC in the plasma samples at each time point. Plot the percentage of intact ADC versus time to determine the linker's plasma half-life.

Visualization of Key Workflows and Mechanisms

Visual diagrams help clarify the complex relationships and processes in bioconjugation. The following are generated using the DOT language for Graphviz.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Antibody Antibody Buffer_Exchange Buffer Exchange & Concentration Antibody->Buffer_Exchange Linker_Payload Linker_Payload Linker_Activation Linker Activation (if needed) Linker_Payload->Linker_Activation Conjugation Conjugation Buffer_Exchange->Conjugation Linker_Activation->Conjugation Quenching Quench Excess Reagents Conjugation->Quenching Purification Purification (SEC/HIC) Quenching->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Final_ADC Final_ADC Characterization->Final_ADC

Caption: A typical experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

G ADC_Internalization 1. ADC binds to receptor and is internalized Endosome 2. Trafficking to Endosome/Lysosome ADC_Internalization->Endosome Lysosome 3. Lysosomal Environment (Acidic pH, High Protease) Endosome->Lysosome Cleavage 4. Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage Self_Immolation 5. PABC spacer self-immolates Cleavage->Self_Immolation Drug_Release 6. Active Payload is Released Self_Immolation->Drug_Release Bystander_Effect 7. Payload diffuses to neighboring cells Drug_Release->Bystander_Effect G cluster_release Payload Release Strategy cluster_cleavage_type Cleavage Trigger cluster_mods Further Modifications Start Define Application (e.g., ADC, PROTAC) Release_Needed Is controlled release at target required? Start->Release_Needed Non_Cleavable Use Non-Cleavable Linker (e.g., SMCC) Release_Needed->Non_Cleavable No (Max Stability) Cleavable Select Cleavable Linker Release_Needed->Cleavable Yes Trigger What is the trigger? Cleavable->Trigger Enzyme Enzyme-Cleavable (Val-Cit) Trigger->Enzyme Proteases pH pH-Sensitive (Hydrazone/Oxime) Trigger->pH Low pH Redox Reduction-Sensitive (Disulfide) Trigger->Redox High GSH PK_Issue Need to improve PK/Solubility? Enzyme->PK_Issue pH->PK_Issue Redox->PK_Issue PEG Incorporate PEG Spacer PK_Issue->PEG Yes Site_Specific Need site-specific conjugation? PK_Issue->Site_Specific No PEG->Site_Specific Click Use Click Chemistry (e.g., SPAAC) Site_Specific->Click Yes Final Final Linker Design Site_Specific->Final No Click->Final

Caption: Decision tree for selecting an appropriate synthetic linker.

Conclusion

The evolution from simple alkyl halide linkers like 1-(3-Bromopropyl)-4-ethylpiperazine to the diverse and highly engineered linkers of today underscores a paradigm shift in drug development. The modern linker is a multifunctional tool used to precisely control the stability, pharmacokinetics, and release profile of a therapeutic payload. The choice is no longer about simply connecting two molecules but is a strategic decision that profoundly impacts every aspect of a bioconjugate's performance. By understanding the distinct advantages and mechanisms of non-cleavable, cleavable, and advanced linker strategies, researchers can rationally design and synthesize next-generation therapeutics with an optimized balance of efficacy and safety.

References

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. [Link]

  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions ... - AxisPharm. [Link]

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia. [Link]

  • Val-Cit Linker - ADC Linkers | AxisPharm. [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications. [Link]

  • Disulfide Linkers - Creative Biolabs. [Link]

  • Design of an in vivo cleavable disulfide linker in recombinant fusion proteins - PMC - NIH. [Link]

  • Cleavable linkers in antibody–drug conjugates - David Spring's group. [Link]

  • Disulfide bond as a cleavable linker for molecular self-assembly and hydrogelation - Chemical Communications (RSC Publishing). [Link]

  • Linkers for ADCs - NJ Bio, Inc. [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC. [Link]

  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - AACR Journals. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility | ACS Omega - ACS Publications. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - MDPI. [Link]

  • SMCC crosslinker - CF Plus Chemicals. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. [Link]

  • Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules - PubMed. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells | Bioconjugate Chemistry - ACS Publications. [Link]

  • Innovative Click Chemistry Method Revolutionizes Drug Development - Science Light. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - ACS Publications. [Link]

  • Building and Delivering Bioconjugate Linkers. - 2BScientific. [Link]

  • A review of conjugation technologies for antibody drug conjugates - Oxford Academic. [Link]

  • Arylation Chemistry for Bioconjugation - PMC - NIH. [Link]

  • Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG | ACS Omega - ACS Publications. [Link]/10.1021/acsomega.0c02506)

Sources

Structural Confirmation of Novel Compounds Derived from 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for the structural confirmation of novel therapeutics synthesized using the 1-(3-Bromopropyl)-4-ethylpiperazine scaffold.

This guide moves beyond basic spectral interpretation, focusing on the causality of signal patterns, the validation of purity, and the comparative efficacy of analytical techniques for this specific pharmacophore.

Executive Summary: The Piperazine Linker in Drug Discovery

The 1-(3-Bromopropyl)-4-ethylpiperazine reagent is a critical building block in medicinal chemistry, widely used to introduce the 3-(4-ethylpiperazin-1-yl)propyl moiety. This motif is a "privileged scaffold" in G-Protein Coupled Receptor (GPCR) ligand design, particularly for serotonin (5-HT) and dopamine receptors, due to its ability to form salt bridges with aspartate residues in the receptor binding pocket.

Confirming the structure of derivatives synthesized with this reagent requires a multi-modal analytical approach. This guide compares the three primary validation methods—NMR, HRMS, and X-Ray Crystallography —and provides a definitive protocol for confirming the integrity of the ethyl-piperazine-propyl chain.

Comparative Analysis of Validation Methods

For a researcher confirming a novel chemical entity (NCE), the choice of analytical method dictates the confidence level of the structural assignment. The following table compares the "performance" of each method specifically for the ethylpiperazine-propyl moiety.

Table 1: Comparative Efficacy of Structural Confirmation Techniques
FeatureNMR Spectroscopy (1D/2D) High-Res Mass Spectrometry (HRMS) X-Ray Crystallography (SC-XRD)
Primary Utility Connectivity & Relative StereochemistryElemental Composition & Fragmentation FingerprintAbsolute Configuration & 3D Conformation
Specificity for Linker High. Diagnostic triplets/quartets confirm the ethyl & propyl chains.Medium. Confirms mass, but cannot distinguish isomeric propyl attachment sites easily.Ultimate. Unambiguous atom placement.
Sample Requirement 2–10 mg (Non-destructive)<1 mg (Destructive)Single Crystal (Difficult to grow for oily piperazine bases)
Throughput Medium (10–30 min/sample)High (1–2 min/sample)Low (Days to Weeks)
Cost Efficiency HighVery HighLow
Blind Spot Overlapping CH₂ signals in the 2.3–2.6 ppm region (common in piperazines).Cannot easily distinguish salt forms (e.g., HCl vs. free base) in ESI mode.Requires crystalline solid; fails with oils/amorphous solids.

The "Gold Standard" Protocol: NMR Characterization

NMR is the most robust tool for confirming the successful alkylation of the 1-(3-Bromopropyl)-4-ethylpiperazine moiety.

Diagnostic Signal Map

The 3-(4-ethylpiperazin-1-yl)propyl chain possesses a unique magnetic signature. In CDCl₃, look for these specific signals to validate the incorporation of the linker.

  • The "Ethyl Flag": A triplet at ~1.08 ppm (

    
     Hz) coupled to a quartet at ~2.41 ppm . This proves the ethyl group is intact.
    
  • The "Propyl Hinge": A quintet at ~1.7–1.9 ppm . This represents the central methylene (-CH₂-CH₂-CH₂-) of the propyl chain. If this signal is split or shifted significantly, check for elimination byproducts (allyl species).

  • The Piperazine Core: Often appears as a broad multiplet or two distinct triplets around 2.3–2.6 ppm .

    • Expert Insight: If the product is a salt (e.g., HCl), these signals shift downfield (3.0–3.5 ppm) and broaden significantly due to ammonium exchange. Always neutralize the sample with Na₂CO₃/CDCl₃ for clear structural assignment.

2D NMR Validation (Self-Validating System)

To ensure the propyl chain attached to the correct nucleophile (e.g., O-alkylation vs. N-alkylation), you must run HMBC (Heteronuclear Multiple Bond Correlation) .

  • Protocol: Look for a correlation between the terminal propyl protons (the ones closest to your nucleophile) and the nucleophile's carbon (e.g., the phenolic carbon).

  • Absence of this correlation suggests the reaction failed or hydrolysis of the bromide occurred.

Mass Spectrometry: Fragmentation Logic

HRMS provides the "molecular formula" confirmation, but MS/MS fragmentation provides the "structural" confirmation.

Diagnostic Fragments

When subjecting 1-(3-Bromopropyl)-4-ethylpiperazine derivatives to ESI-MS/MS (Positive Mode), the molecule typically cleaves at the C-N bonds.

  • Fragment A (

    
    ):  The N-ethylpiperazine  cation. This is the "fingerprint" of the distal end of the chain.
    
  • Fragment B (

    
    ):  N-ethyl-N-methylpiperazinium species (arising from ring rearrangement).
    
  • McLafferty Rearrangement: If the linker is attached to a carbonyl system, expect a characteristic loss of the entire piperazine-propyl chain (Neutral Loss ~154 Da).

Experimental Protocols

Protocol A: Synthesis & Isolation for Analysis

Context: Direct analysis of the crude reaction mixture often leads to ambiguous NMR due to residual 1-(3-Bromopropyl)-4-ethylpiperazine.

  • Quench: Dilute reaction with EtOAc and wash 3x with 5% NaHCO₃ (removes HBr byproducts).

  • Acid Extraction (Purification Trick): Extract the organic layer with 1M HCl. The piperazine product moves to the aqueous phase; non-basic impurities stay in organic.

  • Basify & Recover: Neutralize aqueous layer with 2M NaOH to pH 10, extract back into DCM.

  • Result: This yields the pure "Free Base" suitable for clean NMR.

Protocol B: NMR Sample Preparation
  • Dissolve 5 mg of the purified free base in 0.6 mL CDCl₃ .

  • Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

  • Parameter Setup:

    • Relaxation Delay (D1): Set to 5 seconds (ensure full relaxation of ethyl protons for accurate integration).

    • Scans: 16 (1H), 1024 (13C).

Visualization: Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the structure, highlighting the "Go/No-Go" checkpoints.

G Start Crude Reaction Product Purification Acid/Base Extraction (Isolate Free Base) Start->Purification NMR_1H 1H NMR (CDCl3) Purification->NMR_1H Check_Ethyl Check: Triplet ~1.1 ppm Quartet ~2.4 ppm? NMR_1H->Check_Ethyl Check_Propyl Check: Quintet ~1.8 ppm? Check_Ethyl->Check_Propyl Yes Failed Investigate: Elimination or Hydrolysis Check_Ethyl->Failed No (Ethyl missing) MS_Analysis HRMS (ESI+) Look for m/z 113 fragment Check_Propyl->MS_Analysis Yes Check_Propyl->Failed No (Linker damaged) HMBC_Check HMBC Correlation (Linker to Nucleophile) MS_Analysis->HMBC_Check Confirmed STRUCTURE CONFIRMED HMBC_Check->Confirmed Correlation Found HMBC_Check->Failed No Correlation

Caption: Logical workflow for confirming the 3-(4-ethylpiperazin-1-yl)propyl scaffold. Green nodes indicate analytical steps; Yellow diamonds indicate decision gates.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 414088, 1-(3-Bromopropyl)-4-methylpiperazine. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017).[1] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Chao, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

Sources

Benchmarking Guide: 1-(3-Bromopropyl)-4-ethylpiperazine vs. Alternative Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the introduction of a piperazine motif is a ubiquitous strategy to modulate physicochemical properties (solubility, pKa) and target engagement (GPCRs, Kinases). 1-(3-Bromopropyl)-4-ethylpiperazine (BPEP) serves as a critical "linker" reagent for this purpose.

This guide benchmarks BPEP against its primary competitors: Chloro-analogs , Sulfonate Esters (Mesylates/Tosylates) , and Reductive Amination strategies.

The Verdict: BPEP occupies the "Kinetic Sweet Spot" for late-stage functionalization. It offers a 50–100x reactivity advantage over chloro-analogs without the hydrolytic instability of iodides or the synthetic burden of preparing sulfonates. It is the reagent of choice when alkylating sensitive nucleophiles (phenols, secondary amines) where harsh thermal conditions must be avoided.

Chemical Profile & Mechanism

The Molecule
  • IUPAC Name: 1-(3-Bromopropyl)-4-ethylpiperazine[1]

  • Role: Electrophilic Alkylating Agent (Linker)

  • Key Moiety: The propyl-bromide chain acts as the electrophile; the ethylpiperazine acts as the functional payload.

Mechanistic Action (Sn2)

The utility of BPEP relies on a bimolecular nucleophilic substitution (


). The reaction rate is governed by the steric environment of the nucleophile and the leaving group ability of the halide.

ReactionMechanism Nucleophile Nucleophile (R-OH / R-NH2) Transition Transition State [Nu...C...Br]‡ Nucleophile->Transition Attack (k1) BPEP 1-(3-Bromopropyl)- 4-ethylpiperazine BPEP->Transition Product Alkylated Product (R-O-Propyl-Pip) Transition->Product Inversion LeavingGroup Br- (Leaving Group) Transition->LeavingGroup

Figure 1:


 Reaction Pathway. The C-Br bond cleavage is the rate-determining factor influenced by solvent polarity and nucleophile strength.

Comparative Analysis: BPEP vs. Alternatives

This section objectively compares BPEP against standard alternatives using physical organic chemistry parameters.

Primary Competitor: The Chloro-Analog

Reagent: 1-(3-Chloropropyl)-4-ethylpiperazine Comparison: Reactivity vs. Cost

FeatureBromo-Analog (BPEP) Chloro-Analog Scientific Rationale
Bond Energy ~285 kJ/mol (C-Br)~339 kJ/mol (C-Cl)C-Br is weaker, lowering the activation energy (

) for substitution.
Leaving Group Good (

HBr = -9)
Fair (

HCl = -7)
Bromide is a weaker base and more stable anion, leaving faster.
Reaction Temp 25°C – 60°C80°C – 120°CChloro-analogs often require reflux, risking thermal degradation of sensitive payloads.
Catalysis Not usually requiredOften requires KIFinkelstein conditions (KI) are needed to convert Cl

I in situ to drive reaction.
Cost

$
$Chlorine is cheaper to source; BPEP synthesis requires HBr or

.

Guidance: Use BPEP for small-scale, high-value synthesis (Medicinal Chemistry). Use the Chloro-analog for kilogram-scale process chemistry where cost outweighs reaction time.

Secondary Competitor: Sulfonates (Mesylates/Tosylates)

Reagent: 1-(3-Mesyloxypropyl)-4-ethylpiperazine Comparison: Leaving Group Ability vs. Synthetic Effort

  • Performance: Sulfonates are superior leaving groups (

    
     vs Bromide).
    
  • Drawback: They are not commercially stable "shelf" reagents. You must synthesize them from the corresponding alcohol (1-(3-hydroxypropyl)-4-ethylpiperazine) immediately before use.

  • Verdict: BPEP is preferred for workflow efficiency. Sulfonates are only necessary for extremely sterically hindered nucleophiles that fail with bromides.

Strategic Alternative: Reductive Amination

Reagent: 3-(4-ethylpiperazin-1-yl)propanal (Aldehyde) Comparison: Mechanism (Reductive) vs. Alkylation

  • Method: Reacting an amine with the aldehyde analog +

    
    .
    
  • Pros: Avoids over-alkylation (poly-alkylation) common with halides.

  • Cons: Limited to amine nucleophiles (cannot alkylate phenols/thiols). Aldehydes are prone to oxidation/polymerization.

Decision Matrix: Selection Workflow

Use this logic flow to select the correct reagent for your specific campaign.

SelectionMatrix Start Target: Introduce Ethylpiperazine Moiety NucleophileType What is your Nucleophile? Start->NucleophileType Phenol Phenol / Thiol (O- / S-) NucleophileType->Phenol Amine Amine (NH / NH2) NucleophileType->Amine Scale Scale? Phenol->Scale Sensitivity Substrate Thermal Stability? Amine->Sensitivity Gram/Discovery Gram/Discovery Scale->Gram/Discovery Small Kg/Process Kg/Process Scale->Kg/Process Large High (Unstable) High (Unstable) Sensitivity->High (Unstable) Low Temp Needed Robust Robust Sensitivity->Robust Can Heat UseBPEP USE BPEP (Bromide) Standard Protocol UseChloro USE CHLORO-ANALOG + KI (Finkelstein) UseReductive USE REDUCTIVE AMINATION Gram/Discovery->UseBPEP Kg/Process->UseChloro High (Unstable)->UseReductive Robust->UseBPEP

Figure 2: Decision Tree for Reagent Selection. BPEP is the dominant choice for discovery-stage O-alkylation and robust N-alkylation.

Experimental Protocol: Benchmarking Assay

To validate the performance of BPEP in your specific system, perform this Competition Kinetic Assay . This protocol is self-validating because it uses an internal standard to normalize for concentration errors.

Objective

Determine the relative reaction rate (


) of BPEP vs. Chloro-analog.
Materials
  • Nucleophile: 4-Cyanophenol (1.0 eq) - Chosen for distinct UV/LCMS signature.

  • Base:

    
     (2.5 eq)
    
  • Solvent: Acetonitrile (

    
    ) - Polar aprotic, favors 
    
    
    
    .
  • Reagents: BPEP (1.0 eq) AND Chloro-analog (1.0 eq).

Methodology
  • Preparation: Dissolve 4-Cyanophenol (0.5 mmol) and

    
     in 
    
    
    
    (5 mL). Stir for 10 min to generate the phenoxide anion.
  • Competition Start: Add BOTH BPEP (0.5 mmol) and Chloro-analog (0.5 mmol) simultaneously.

  • Monitoring: Aliquot 50 µL every 15 minutes into cold methanol (quench).

  • Analysis: Inject onto HPLC/UPLC.

    • Monitor disappearance of starting halides.

    • Monitor appearance of product (Note: Product is identical for both, so you monitor the consumption of the alkylating agents).

  • Calculation:

    
    
    
Expected Results
  • BPEP: Rapid consumption (

    
     at 40°C).
    
  • Chloro-Analog: Minimal consumption (

    
     conversion) under identical conditions without Iodide catalyst.
    

Safety & Handling (Critical)

As an alkylating agent, BPEP poses specific hazards that differ from standard solvents.

  • Toxicity: Potentially mutagenic. It alkylates DNA guanine residues similarly to nitrogen mustards, though with lower potency due to mono-functionality.

  • Skin Absorption: The lipophilic ethylpiperazine tail facilitates skin absorption. Double-gloving (Nitrile) is mandatory.

  • Neutralization: Spills should be treated with 10% aqueous ammonia or dilute NaOH to hydrolyze the bromide before disposal.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed analysis of Halide Leaving Group Ability and

    
     Kinetics). 
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 414088, 1-(3-Bromopropyl)-4-methylpiperazine (Analogous physicochemical data). [Link]

  • Molina, P., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs." Molecules, 28(1), 225. (Review of alkylation strategies in drug discovery). [Link]

Sources

A Comparative Guide to the In-Vitro and In-Vivo Evaluation of Bioactive Molecules Derived from 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of molecules synthesized using the versatile building block, 1-(3-Bromopropyl)-4-ethylpiperazine. The piperazine scaffold is a cornerstone in medicinal chemistry, and the strategic incorporation of the 1-ethyl-4-(3-propyl)piperazine moiety has led to the development of promising candidates in neuroprotection and antimicrobial chemotherapy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of in-vitro and in-vivo performance supported by experimental data and detailed protocols.

Introduction: The Strategic Importance of the 1-Ethyl-4-(3-propyl)piperazine Scaffold

The 1-ethylpiperazine group is a common feature in a multitude of centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics.[3] Its basic nitrogen atom is often crucial for interacting with biological targets and for improving the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability. The three-carbon propyl linker provided by 1-(3-Bromopropyl)-4-ethylpiperazine offers conformational flexibility, allowing the ethylpiperazine moiety to be optimally positioned for interaction with its target. This guide will explore the synthesis and comparative biological evaluation of representative molecules where this scaffold has been incorporated to achieve neuroprotective and antimicrobial effects.

Synthesis of Bioactive Molecules

The synthesis of the molecules discussed in this guide typically involves the nucleophilic substitution of the bromine atom in 1-(3-Bromopropyl)-4-ethylpiperazine with a suitable nucleophile, such as a phenol, amine, or thiol. This reaction is generally straightforward and allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

A generalized synthetic scheme is presented below:

Synthesis reagent1 1-(3-Bromopropyl)-4-ethylpiperazine product Substituted (1-propyl)-4-ethylpiperazine Derivative reagent1->product Base, Solvent nucleophile Nucleophile (R-XH) X = O, N, S nucleophile->product

Caption: Generalized synthetic route to derivatives.

For instance, in the synthesis of neuroprotective agents, the nucleophile might be a hydroxyl group on a phenolic compound known to have antioxidant or other neuroprotective properties.[3] Similarly, for antimicrobial agents, the nucleophile could be part of a heterocyclic system known to inhibit bacterial or fungal growth.

Part 1: In-Vitro Evaluation of Neuroprotective Agents

The neuroprotective potential of novel compounds is often first assessed in vitro using neuronal cell lines. A common model involves inducing toxicity in these cells with agents like beta-amyloid (Aβ), a peptide implicated in Alzheimer's disease, and then measuring the ability of the test compounds to mitigate this toxicity.[3]

Comparative In-Vitro Neuroprotective Activity

Here, we compare the neuroprotective effects of two representative molecules, a (4-ethyl-piperazin-1-yl)-phenylmethanone derivative (Compound A) and another piperazine-based compound (Compound B), against Aβ-induced toxicity in neuronal cells.

CompoundTarget/ModelKey FindingReference
Compound A Aβ₁₋₄₂-induced toxicity in PC12 cellsDemonstrated strong neuroprotective properties and reversed Aβ-induced ATP depletion.[3]
Compound B Aβ₁₋₄₂-induced toxicity in SH-SY5Y cellsExhibited significant neuroprotection against Aβ-induced cell death.
Experimental Protocol: MTT Assay for Neuroprotection

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow for In-Vitro Neuroprotection Assay

Neuroprotection_Workflow A Seed SH-SY5Y cells in 96-well plates B Differentiate cells with retinoic acid A->B C Pre-treat cells with test compounds B->C D Induce toxicity with Beta-Amyloid (Aβ) C->D E Incubate for 24-48 hours D->E F Add MTT solution E->F G Incubate for 3-4 hours F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the MTT-based neuroprotection assay.

Step-by-Step Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated with the compounds for 2 hours.

  • Toxicity Induction: After pre-incubation, a toxic concentration of aggregated Aβ₁₋₄₂ peptide is added to the wells (excluding the control wells).

  • Incubation: The plates are incubated for a further 24 to 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[6]

  • Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated, non-toxin-exposed cells).

Part 2: In-Vivo Evaluation of Neuroprotective Agents

Promising compounds from in-vitro studies are further evaluated in animal models of neurodegenerative diseases. The 5xFAD transgenic mouse model of Alzheimer's disease is a widely used model that rapidly develops amyloid plaques and exhibits cognitive deficits.[8][9][10][11]

Comparative In-Vivo Efficacy

The following table summarizes the in-vivo effects of a representative piperazine derivative in an Alzheimer's disease mouse model.

CompoundAnimal ModelKey FindingReference
Piperazine Derivative D2 Aluminum-induced neurotoxicity in ratsImproved performance in the Morris water maze and lowered acetylcholinesterase activity.[12]
Experimental Protocol: In-Vivo Efficacy in the 5xFAD Mouse Model

Step-by-Step Methodology:

  • Animal Model: 5xFAD transgenic mice and their wild-type littermates are used. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations.[8][9][10][11]

  • Drug Administration: The test compound is administered to the mice, typically via oral gavage or intraperitoneal injection, over a specified period (e.g., several weeks or months). A vehicle control group receives the same treatment without the active compound.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or the Y-maze to evaluate spatial learning and memory.[8][12]

  • Biochemical Analysis: After the treatment period, the mice are euthanized, and their brains are harvested. Brain tissue is analyzed for amyloid plaque load, levels of soluble and insoluble Aβ, and markers of neuroinflammation (e.g., gliosis).

  • Histopathology: Brain sections are stained to visualize amyloid plaques (e.g., with thioflavin S or specific antibodies) and neuronal loss.

Signaling Pathway Implicated in Neuroprotection

Neuroprotective_Pathway Abeta Beta-Amyloid (Aβ) Toxicity Neuronal Toxicity (Oxidative Stress, Inflammation) Abeta->Toxicity Induces Neuroprotection Neuroprotection (Reduced Toxicity, Increased Viability) Piperazine Piperazine Derivative Piperazine->Toxicity Inhibits Piperazine->Neuroprotection Promotes

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 1-(3-Bromopropyl)-4-ethylpiperazine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Hazard Identification and Risk Assessment

The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation.[1][2][3] The presence of the bromopropyl group classifies it as a halogenated hydrocarbon, which requires a specific waste stream due to the environmental and health risks posed by improper disposal, such as the potential formation of toxic byproducts upon combustion.[4][5][6]

Table 1: Hazard Profile and Physical Properties

Property Value/Classification Rationale & Source
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) Based on data for analogous compounds like 1-(3-bromopropyl)-4-methylpiperazine.[1][2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Standardized phrases corresponding to the GHS classification.[1][3]
Waste Classification Halogenated Organic Waste The molecule contains bromine, a halogen. Halogenated compounds must be segregated.[4][6][7]

| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA) | As a hazardous chemical waste, its disposal is federally regulated to ensure "cradle-to-grave" management.[8] |

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all handling and preparation for disposal must be conducted within a certified chemical fume hood.[5][9] This primary engineering control is non-negotiable, as it prevents the inhalation of potentially irritating vapors.

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds.[6]

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[5]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[5]

The rationale for this level of PPE is to create a comprehensive barrier against the primary exposure routes: inhalation, skin contact, and eye contact.[2][3]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

For Small Spills (manageable by laboratory personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Ventilation: If not already running, turn on the fume hood.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[10][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled container for hazardous waste.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleanup materials (gloves, wipes) into the same hazardous waste container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste" with the full chemical name, and manage it according to the disposal procedures in Section 4.[12]

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[7]

Step-by-Step Disposal Procedure

The disposal of 1-(3-Bromopropyl)-4-ethylpiperazine is governed by its classification as a halogenated organic waste. It is a violation of federal regulations to dispose of this chemical down the drain or in regular trash.[7]

Step 1: Waste Characterization

  • Confirm that the waste is 1-(3-Bromopropyl)-4-ethylpiperazine, either in solid or liquid form.

  • Crucially, do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.[6][7] Mixing waste types increases disposal costs and complexity.

Step 2: Select the Correct Waste Container

  • Obtain a designated "Halogenated Organic Waste" container. This is typically a high-density polyethylene (HDPE) or glass container that is chemically compatible and free from damage.[12][13]

  • The container must have a secure, leak-proof screw cap.[12] Keep the container closed at all times except when actively adding waste.[7]

Step 3: Proper Labeling

  • As soon as the first drop of waste is added, label the container. The EPA's Hazardous Waste Program requires clear labeling.[12]

  • The label must include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "Waste 1-(3-Bromopropyl)-4-ethylpiperazine" (no formulas or abbreviations)[12]

    • An accurate list of all chemical constituents if it is a mixture.

    • The approximate percentage of each component.

    • The date accumulation started.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[6][12]

  • The SAA must be in a secondary containment bin to prevent spills from spreading.

  • Segregate the halogenated waste container from incompatible materials, such as acids and oxidizers.[13]

Step 5: Arrange for Final Disposal

  • Once the container is full or reaches the institutional time limit for accumulation (typically 180 days for Small Quantity Generators), contact your institution's EHS department to arrange for pickup.

  • The waste will be transported by a licensed hazardous waste facility for proper treatment and disposal, typically via high-temperature incineration at a permitted facility.[14] This process is tracked using a manifest system from "cradle-to-grave" to ensure full compliance.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of 1-(3-Bromopropyl)-4-ethylpiperazine waste.

G Disposal Workflow for 1-(3-Bromopropyl)-4-ethylpiperazine start Start: Waste Generation (1-(3-Bromopropyl)-4-ethylpiperazine) characterize Step 1: Characterize Waste Is it pure, a solution, or mixed? start->characterize identify_halogen Does the waste contain Bromine? (Halogenated Compound) characterize->identify_halogen container_select Step 2: Select Container Use a designated 'Halogenated Organic Waste' container. identify_halogen->container_select Yes non_halogen Segregate as 'Non-Halogenated Waste' (Follow separate protocol) identify_halogen->non_halogen No (If mixed with non-halogenated only) label_container Step 3: Label Container 'Hazardous Waste' + Full Chemical Name + Start Date container_select->label_container store_saa Step 4: Accumulate in SAA Store in secondary containment. Segregate from incompatibles. label_container->store_saa final_disposal Step 5: Final Disposal Container is full or time limit reached. Contact EHS for pickup by a licensed waste facility. store_saa->final_disposal

Caption: Decision workflow for proper disposal.

References

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. Save My Exams. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS. [Link]

  • Safety data sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • 1-(3-Bromopropyl)-4-methylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]

  • Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1-(3-Bromopropyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Personnel

As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of 1-(3-Bromopropyl)-4-ethylpiperazine. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), emergency protocols, and disposal methods. Our commitment is to foster a culture of safety and build unwavering trust through scientifically-grounded practices.

Hazard Analysis: Understanding the Compound

1-(3-Bromopropyl)-4-ethylpiperazine is a brominated organic compound. While specific toxicological data for this exact molecule is not extensively published, the available safety data for structurally similar compounds, such as 1-(3-Bromopropyl)-4-methylpiperazine, indicates significant hazards.[1] The primary risks associated with this class of chemicals are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

The presence of the bromopropyl group suggests that this compound may act as an alkylating agent. Alkylating agents are a class of compounds that can transfer an alkyl group to other molecules, including DNA, which can have cytotoxic effects.[3] Therefore, it is prudent to handle this compound with the same precautions as other potentially hazardous alkylating agents.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, it is crucial to ensure that the primary engineering controls are in place and functioning correctly.

  • Chemical Fume Hood: All handling of 1-(3-Bromopropyl)-4-ethylpiperazine must be conducted within a certified chemical fume hood.[4] This is the most critical engineering control to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2][5]

  • Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in the immediate work area.[2]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The following PPE is required for all personnel handling 1-(3-Bromopropyl)-4-ethylpiperazine. The selection of this equipment is based on a risk assessment of the potential routes of exposure.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested).[6]The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile offers good resistance to a broad range of chemicals.[6]
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and vapors.[4] A face shield offers an additional layer of protection for the entire face.
Body Protection A disposable, fluid-resistant, and impervious gown with long sleeves and tight-fitting cuffs.[7]This prevents skin contact with any spills or splashes. The material should be demonstrated to be resistant to chemical permeation.[8]
Respiratory Protection A NIOSH-certified N95 respirator mask.[9]While the fume hood is the primary control for inhalation hazards, an N95 respirator provides an additional layer of protection against airborne particles and aerosols.[9]
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside of the laboratory.[3]
Donning and Doffing PPE: A Critical Procedure

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Shoe Covers Don2 2. Inner Gloves Don3 3. Gown Don4 4. N95 Respirator Don5 5. Goggles & Face Shield Don6 6. Outer Gloves (over cuff) Doff1 1. Outer Gloves Doff2 2. Gown & Shoe Covers Doff3 3. Goggles & Face Shield Doff4 4. N95 Respirator Doff5 5. Inner Gloves Doff6 6. Wash Hands Thoroughly

Caption: The proper sequence for donning and doffing PPE to minimize exposure risk.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and correct response is vital to minimize harm.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Containment: If safe to do so, prevent the spread of the liquid by using an inert absorbent material such as sand or vermiculite.[4][10]

  • Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.

  • Clean-up: Carefully sweep or scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.[10]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Emergency Response Flowchart

Emergency_Response Start Emergency Event Spill Spill Start->Spill Exposure Personal Exposure Start->Exposure Evacuate Evacuate & Alert Spill->Evacuate Decontaminate Decontaminate Individual Exposure->Decontaminate Contain Contain Spill Evacuate->Contain Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose Report Report Incident Dispose->Report Medical Seek Medical Attention Decontaminate->Medical Medical->Report

Caption: A streamlined workflow for responding to spills and personal exposure incidents.

Disposal Plan: Responsible Waste Management

All materials that have come into contact with 1-(3-Bromopropyl)-4-ethylpiperazine must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent materials from spills, and any empty containers should be placed in a clearly labeled, sealed hazardous waste container.[10][11]

  • Liquid Waste: Unused or waste solutions of 1-(3-Bromopropyl)-4-ethylpiperazine should be collected in a designated, sealed container for halogenated organic waste.[12]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste management provider in accordance with local, state, and national regulations.[13]

Conclusion: A Commitment to Safety

The safe handling of 1-(3-Bromopropyl)-4-ethylpiperazine is paramount. By adhering to the engineering controls, PPE requirements, and emergency procedures outlined in this guide, we can significantly mitigate the risks associated with this compound. This document should be considered a living document, to be reviewed and updated as new information becomes available. Your safety is our highest priority.

References

  • BroadPharm. (2016, October 7). MSDS.
  • PubChem. 1-(3-Bromopropyl)-4-methylpiperazine | C8H17BrN2 | CID 414088.
  • AK Scientific, Inc. 1-[1-(4-Bromophenyl)
  • Cayman Chemical. (2025, September 26).
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
  • Medtecs Business Solutions. USP 800 Oncology PPE: Gowns & Gloves 480 Min Carmustine Protection.
  • PMC. (2025, October 8). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals.
  • Fisher Scientific. (2010, August 27).
  • ChemScene.
  • Washington State University.
  • #1 Science Forum For Lab Technicians. (2008, October 22).
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2010, November 16).
  • Combi-Blocks, Inc. (2025, April 8).
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
  • Dr.Oracle. (2025, October 27). What personal protective equipment (PPE) is required for a nurse to administer intravenous (IV) chemotherapy?
  • Santa Cruz Biotechnology. 1-{3-Bromo-propyl)-4-[2-(tert-butyl-diphenyl-silanyloxy)ethyl]-piperazine | SCBT.
  • ChemicalBook. (2023, May 15). Piperazine, 1-(3-broMopropyl)-4-(3-chlorophenyl)- | 142944-48-7.
  • PubChemLite. 1-(3-bromopropyl)-4-methylpiperazine (C8H17BrN2).
  • Anax Laboratories. 142944-48-7 | 1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine.
  • BLD Pharm. 856840-59-0|1-(3-Bromopropyl)piperazine|BLD Pharm.
  • MilliporeSigma. (2024, March 2).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.